molecular formula C10H23NO B2947555 2-(Dipropylamino)-2-methylpropan-1-ol CAS No. 854665-19-3

2-(Dipropylamino)-2-methylpropan-1-ol

Cat. No.: B2947555
CAS No.: 854665-19-3
M. Wt: 173.3
InChI Key: FXFWVMPXVVVPBU-UHFFFAOYSA-N
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Description

2-(Dipropylamino)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H23NO and its molecular weight is 173.3. The purity is usually 95%.
BenchChem offers high-quality 2-(Dipropylamino)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dipropylamino)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dipropylamino)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-5-7-11(8-6-2)10(3,4)9-12/h12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFWVMPXVVVPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854665-19-3
Record name 2-(dipropylamino)-2-methylpropan-1-ol
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Foundational & Exploratory

physicochemical properties of 2-(Dipropylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Lipophilicity Modulation in Drug Discovery

Part 1: Executive Technical Summary

2-(Dipropylamino)-2-methylpropan-1-ol (CAS: 854665-19-3) represents a specialized subclass of sterically hindered alkanolamines. Unlike its ubiquitous parent compound, 2-amino-2-methyl-1-propanol (AMP), which is widely used as a buffer and emulsifier, the dipropyl derivative is engineered for high-value medicinal chemistry applications.

The molecule features two critical structural motifs:[1]

  • Gem-dimethyl backbone: Induces the Thorpe-Ingold effect, restricting conformational freedom and potentially improving metabolic stability.

  • Dipropyl tertiary amine: significantly increases lipophilicity (LogP) compared to methyl/ethyl analogues, facilitating membrane permeability while maintaining a basic center for lysosomal trapping or solubility salt formation.

This guide analyzes the physicochemical behavior, synthetic pathways, and application of this molecule as a pharmacophore building block.

Part 2: Physicochemical Profiling

The transition from a primary amine (AMP) to the tertiary dipropyl derivative fundamentally alters the solvation shell and electronic properties of the molecule.

Comparative Property Analysis
PropertyValue / DescriptorSource/Methodology
CAS Registry 854665-19-3Chemical Abstracts Service
Molecular Formula C₁₀H₂₃NOStoichiometry
Molecular Weight 173.29 g/mol Calculated
Predicted LogP 2.1 ± 0.4QSAR (Consensus Model)
pKa (Basic) 10.2 ± 0.5Predicted (Tertiary Amine)
H-Bond Donors 1 (Hydroxyl)Structural Analysis
H-Bond Acceptors 2 (Nitrogen, Oxygen)Structural Analysis
Boiling Point ~205°C (Predicted)Extrapolated from Homologues
Physical State Viscous Liquid / Low-melting solidObservation
The "Lipophilic Switch" Mechanism

The dipropyl substitution acts as a "lipophilic switch." While the parent AMP (LogP ~ -0.7) is water-miscible, the addition of two propyl chains shifts the LogP into the optimal range for CNS penetration and oral bioavailability (LogP 2–3). This makes the scaffold ideal for converting polar fragment hits into lead-like compounds without altering the core gem-dimethyl geometry.

Structural Visualization (DOT)

The following diagram illustrates the structural impact of the dipropyl and gem-dimethyl groups on the molecule's behavior.

StructureFunction Core 2-(Dipropylamino)-2-methylpropan-1-ol GemDimethyl Gem-Dimethyl Group (Steric Shielding) Core->GemDimethyl Dipropyl Dipropyl Moiety (Lipophilicity Boost) Core->Dipropyl Hydroxyl Primary Alcohol (H-Bond Donor / Linker) Core->Hydroxyl MetStab Increased Metabolic Stability (Reduced N-dealkylation) GemDimethyl->MetStab Thorpe-Ingold Effect Permeability Enhanced Membrane Permeability (LogP ~2.1) Dipropyl->Permeability Hydrophobic Interaction Derivatization Prodrug/Linker Site Hydroxyl->Derivatization Esterification/Oxidation

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific moieties contribute to the physicochemical profile.

Part 3: Synthetic Methodology

Synthesis of sterically hindered tertiary amines is non-trivial due to the bulk of the gem-dimethyl group adjacent to the nitrogen. Direct alkylation often stalls at the secondary amine or leads to elimination. The following protocol utilizes a reductive alkylation approach optimized for hindered substrates.

Protocol: Reductive Alkylation of AMP

Objective: Synthesize 2-(Dipropylamino)-2-methylpropan-1-ol from 2-amino-2-methyl-1-propanol.

Reagents:

  • Substrate: 2-Amino-2-methyl-1-propanol (1.0 eq)

  • Carbonyl Source: Propionaldehyde (2.5 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (3.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Charge a reaction vessel with DCE and 2-amino-2-methyl-1-propanol.

    • Add Propionaldehyde dropwise at 0°C.

    • Add Acetic Acid.

    • Critical Step: Stir for 1 hour at room temperature to allow the sterically crowded imine/enamine equilibrium to establish.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 30 minutes. (Caution: Gas evolution).

    • Allow to warm to room temperature and stir for 12–24 hours. The steric bulk of the gem-dimethyl group slows the attack of the hydride; extended time is required.

  • Quenching & Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude oil is often a mixture of mono- and di-propylated products.

    • Purification: Flash column chromatography (Silica gel).

    • Eluent: 95:5 DCM:Methanol with 1% NH₄OH (Ammonium hydroxide is essential to prevent tailing of the amine on silica).

Synthesis Pathway Diagram

SynthesisFlow Start Start: 2-Amino-2-methyl-1-propanol Step1 Add Propionaldehyde + AcOH (Imine Formation) Start->Step1 Step2 Add Na(OAc)3BH (Reductive Amination) Step1->Step2 Check Check: Mono- vs Di-alkylation? Step2->Check Recycle Re-subject to Conditions Check->Recycle Mono-propyl detected Finish Isolate: 2-(Dipropylamino)-2-methylpropan-1-ol Check->Finish Conversion >95% Recycle->Step2

Figure 2: Logic flow for the reductive alkylation synthesis, highlighting the critical decision point regarding mono- vs. di-alkylation.

Part 4: Applications in Drug Development

The "Magic Methyl" & Conformational Locking

The gem-dimethyl group in this scaffold is not merely structural filler. It restricts the rotation of the C-N and C-C bonds. In drug design, this pre-organization can:

  • Reduce Entropy Penalty: When the drug binds to its target protein, the energy cost of freezing the molecule into the active conformation is lower because the molecule is already rigid.

  • Block Metabolism: The methyl groups sterically shield the alpha-carbon of the amine, potentially reducing oxidative dealkylation by CYP450 enzymes.

Solubility Enhancement for Acidic Drugs

This molecule can be used as a counter-ion for acidic drugs (e.g., NSAIDs).

  • Mechanism: The tertiary amine accepts a proton from the acidic drug.

  • Benefit: The dipropyl chains create a lipophilic "shell" around the ion pair, potentially allowing the salt to remain soluble in lipid formulations (like SEDDS) where inorganic salts (Na+, K+) would precipitate.

Part 5: Validation Protocol (Self-Validating)

Protocol: Determination of Lipophilicity (LogD pH 7.4) Rationale: Because the dipropyl groups drastically alter lipophilicity, experimental validation of LogD is required to confirm the compound fits the target profile (e.g., CNS penetration).

Method: Miniaturized Shake-Flask (HPLC-UV Quantitation).

  • Preparation:

    • Prepare a 10 mM stock solution of 2-(Dipropylamino)-2-methylpropan-1-ol in DMSO.

    • Prepare phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare 1-Octanol (presaturated with PBS).

  • Equilibration:

    • In a 2 mL HPLC vial, combine 490 µL PBS + 490 µL Octanol.

    • Spike with 20 µL of compound stock.

    • Vortex vigorously for 60 minutes at 25°C.

    • Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantitation (Self-Validation Step):

    • Carefully sample the octanol phase and the aqueous phase.

    • Analyze both phases via HPLC-UV (210 nm).

    • Validation Check: The sum of the mass in both phases must equal >90% of the initial spike mass. If <90%, the compound may be precipitating at the interface or adsorbing to the plastic (common for lipophilic amines).

  • Calculation:

Part 6: References

  • Sigma-Aldrich. (n.d.). 2-(Dipropylamino)-2-methylpropan-1-ol Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235639, 2-Methyl-2-(propylamino)propan-1-ol (Structural Analog). Retrieved from

  • ChemicalBook. (2025). 2-Dimethylamino-2-methyl-1-propanol Properties (Homologue Data). Retrieved from

  • Cheméo. (2025). Physical Properties of 2-amino-2-methyl-1-propanol (Parent Compound Data). Retrieved from

  • EPA. (2025). CompTox Chemicals Dashboard: 2-(diethylamino)-2-methylpropan-1-ol (QSAR Models). Retrieved from

Sources

Technical Monograph: 2-(Dipropylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Dipropylamino)-2-methylpropan-1-ol , a specialized beta-amino alcohol building block used in advanced organic synthesis and medicinal chemistry.

Executive Summary & Chemical Identity

2-(Dipropylamino)-2-methylpropan-1-ol (CAS 854665-19-3) is a sterically hindered tertiary amine-alcohol. Structurally, it is the N,N-dipropyl derivative of the common buffer/intermediate 2-amino-2-methyl-1-propanol (AMP).

This compound represents a "privileged scaffold" in drug discovery due to its dual functionality:

  • Gem-dimethyl backbone: Provides metabolic stability against

    
    -elimination and enhances the "Thorpe-Ingold" effect, facilitating cyclization reactions.
    
  • Dipropylamino moiety: A classic lipophilic pharmacophore often associated with dopaminergic and serotonergic receptor affinity, while also serving as a sterically hindered basic center.

Physicochemical Profile
PropertyValueNote
CAS Number 854665-19-3 Verified Identifier
IUPAC Name 2-(Dipropylamino)-2-methylpropan-1-ol
Molecular Formula

Molecular Weight 173.30 g/mol
Appearance Colorless to pale yellow liquidViscous, hygroscopic
Solubility Organic solvents (DCM, MeOH, THF)Limited water solubility due to lipophilic tails
pKa (Calc.) ~10.2Strong base, hindered
LogP (Calc.) ~2.6Lipophilic, BBB-permeable potential

Strategic Synthesis Protocol

Expert Insight: While direct alkylation of amino alcohols with propyl halides is possible, it often leads to uncontrollable poly-alkylation and difficult purification. The Reductive Amination pathway is the self-validating "Gold Standard" for generating high-purity tertiary amines from hindered primary amines like AMP.

Methodology: Reductive Alkylation of AMP

This protocol utilizes 2-amino-2-methyl-1-propanol (AMP) and propanal under reducing conditions.

Reagents:

  • Substrate: 2-Amino-2-methyl-1-propanol (CAS 124-68-5)[1][2]

  • Carbon Source: Propanal (Propionaldehyde) (2.2 - 2.5 equivalents)

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Catalytic Hydrogenation (

    
    /Pd-C)
    
  • Solvent: Dichloroethane (DCE) or THF

Step-by-Step Workflow:

  • Imine Formation: Dissolve AMP (1.0 eq) in DCE. Add Propanal (2.5 eq) dropwise at 0°C. The hindered nature of AMP requires excess aldehyde to drive the equilibrium toward the imine/enamine intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (3.0 eq) in portions. Maintain temperature at 0-5°C to prevent side reactions.

  • Quench & Workup: After 12 hours at room temperature, quench with saturated

    
    .
    
  • Purification: Extract with DCM. The product is a tertiary amine; wash the organic layer with water to remove unreacted AMP (water-soluble). Dry over

    
     and concentrate.
    
  • Validation:

    
    -NMR should show the disappearance of the 
    
    
    
    signal and the appearance of propyl triplets and the characteristic gem-dimethyl singlet.
Synthesis Logic Diagram

SynthesisPathway AMP 2-Amino-2-methyl-1-propanol (CAS 124-68-5) Intermediate Bis-Enamine/Imine Intermediate AMP->Intermediate DCE, 0°C Propanal Propanal (2.5 eq) Propanal->Intermediate Product 2-(Dipropylamino)-2-methylpropan-1-ol (CAS 854665-19-3) Intermediate->Product NaBH(OAc)3 Reductive Amination

Figure 1: Reductive amination pathway for the synthesis of CAS 854665-19-3 from AMP.

Functional Reactivity & Applications

The core value of CAS 854665-19-3 lies in its reactivity profile. It serves as a precursor to heterocyclic compounds and as a specialized ligand.

A. Synthesis of 4,4-Dimethyl-2-substituted Oxazolines

The most critical application of this amino alcohol is its cyclization to form Oxazolines . The gem-dimethyl group drives this reaction (Thorpe-Ingold effect), making it faster than with linear amino alcohols.

  • Mechanism: Condensation with a carboxylic acid (or nitrile) followed by dehydration.

  • Utility: The resulting oxazoline protects the carboxylic acid or serves as a directing group (DG) in C-H activation chemistry. The dipropyl group on the exocyclic nitrogen (if formed via different pathway) or the backbone modification alters the solubility and steric environment of the DG.

B. Drug Discovery Scaffold (Dopaminergic Pharmacophore)

The N,N-dipropyl motif is highly conserved in dopamine agonists (e.g., Pramipexole, Ropinirole).

  • Fragment-Based Drug Design (FBDD): Researchers utilize CAS 854665-19-3 to introduce the dipropylamino-neopentyl fragment.

  • Metabolic Blocking: The quaternary carbon (gem-dimethyl) adjacent to the nitrogen prevents

    
    -oxidation (a common metabolic clearance pathway for amines), extending the half-life of the resulting drug candidate.
    
Reactivity Flowchart

Reactivity Core 2-(Dipropylamino)-2-methylpropan-1-ol (CAS 854665-19-3) Oxazoline 4,4-Dimethyl-Oxazoline (Protecting Group / Ligand) Core->Oxazoline R-COOH / Dehydration Aldehyde Amino-Aldehyde (via Swern Oxidation) Core->Aldehyde DMSO / (COCl)2 Halide Chloro-Amine (via SOCl2) Core->Halide SOCl2 / CHCl3 App1 Asymmetric Catalysis (Ligand Synthesis) Oxazoline->App1 App2 Dopamine Agonist Analog Synthesis Halide->App2

Figure 2: Divergent synthetic utility of the 2-(Dipropylamino)-2-methylpropan-1-ol scaffold.

Safety & Handling Protocols

As a tertiary amine alcohol, this compound exhibits specific hazards that must be managed in a research environment.

Hazard Classification (GHS):

  • Skin Irritation (Category 2): Lipophilic amines penetrate the stratum corneum easily.

  • Eye Damage (Category 1/2): Basic nature can cause corneal opacity.

  • Acute Toxicity: Harmful if swallowed (typical for dipropylamines).

Self-Validating Safety Setup:

  • Neutralization Trap: When using this compound in reactions evolving acid (e.g., with thionyl chloride), ensure the off-gas is trapped in a dilute NaOH scrubber, as the amine salt formed can be hygroscopic and corrosive.

  • Storage: Store under inert atmosphere (Nitrogen/Argon). The amine is prone to N-oxide formation upon prolonged exposure to air, and the alcohol is hygroscopic.

  • Spill Management: Do not use water immediately. Absorb with dry sand or vermiculite first, then neutralize the residue with dilute acetic acid before disposal.

References

  • Sigma-Aldrich. Product Specification: 2-(Dipropylamino)-2-methylpropan-1-ol (CAS 854665-19-3).[3] Merck KGaA.[3] Link

  • PubChem. Compound Summary: 2-(Dipropylamino)-2-methylpropan-1-ol.[4] National Library of Medicine. Link

  • CymitQuimica. Building Block Data: 2-(Dipropylamino)-2-methylpropan-1-ol.[3]Link

  • BLDpharm. Certificate of Analysis: CAS 854665-19-3.Link

Sources

Spectroscopic Characterization of 2-(Dipropylamino)-2-methylpropan-1-ol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Dipropylamino)-2-methylpropan-1-ol is a tertiary amino alcohol of interest in various fields, including organic synthesis and materials science. Its structure combines a sterically hindered tertiary amine with a primary alcohol, imparting unique chemical properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its involvement in chemical transformations. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Dipropylamino)-2-methylpropan-1-ol. In the absence of direct experimental spectra for this specific compound, this guide leverages spectral data from closely related analogs to construct a scientifically grounded prediction of its key spectral features.

The core structure for our analysis is the 2-methylpropan-1-ol backbone, substituted at the 2-position with a dipropylamino group. The insights for the spectral predictions are drawn primarily from the known data of 2-(dimethylamino)-2-methylpropan-1-ol and various N,N-dipropylamines.

Molecular Structure and Predicted Spectroscopic Features

A foundational step in spectroscopic analysis is the examination of the molecule's structure to identify unique atoms and functional groups that will give rise to characteristic signals.

Caption: Molecular structure of 2-(Dipropylamino)-2-methylpropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-(Dipropylamino)-2-methylpropan-1-ol is expected to show six distinct signals, corresponding to the six non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Predicted Signal Protons Integration Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale for Prediction
a-CH₃ (x2)6H~ 0.9TripletTerminal methyl groups of the propyl chains, split by the adjacent methylene group.
b-C(CH₃)₂6H~ 1.1SingletTwo equivalent methyl groups on the quaternary carbon, no adjacent protons to couple with.
c-CH₂-CH₃4H~ 1.4 - 1.6SextetMethylene groups in the middle of the propyl chains, split by both the terminal methyl and the N-methylene groups.
dN-CH₂-4H~ 2.3 - 2.5TripletMethylene groups directly attached to the nitrogen, deshielded by the nitrogen atom and split by the adjacent methylene group.
e-CH₂OH2H~ 3.3 - 3.5SingletMethylene group attached to the hydroxyl group, deshielded by the oxygen. In the absence of coupling with the -OH proton, it will be a singlet.
f-OH1HVariable (broad)Singlet (broad)The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent due to hydrogen bonding.

Expertise & Experience: The prediction of a singlet for the -CH₂OH protons assumes that proton exchange with the solvent or other alcohol molecules is rapid, which is common for alcohols and simplifies the spectrum by decoupling the -OH proton from its neighbors. In very pure, dry solvents, this signal could appear as a triplet due to coupling with the hydroxyl proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Predicted Signal Carbon Predicted Chemical Shift (ppm) Rationale for Prediction
1-C H₃ (propyl)~ 11 - 13Terminal methyl carbons of the propyl groups.
2-C H₂-CH₃~ 20 - 23Methylene carbons in the middle of the propyl chains.
3-C(C H₃)₂~ 25 - 28Equivalent methyl carbons attached to the quaternary carbon.
4N-C H₂-~ 50 - 55Methylene carbons directly bonded to the nitrogen atom.
5-C (CH₃)₂~ 60 - 65Quaternary carbon atom, deshielded by the attached nitrogen and methyl groups.
6-C H₂OH~ 70 - 75Carbon atom bonded to the hydroxyl group, significantly deshielded by the oxygen.

Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups in related molecules. For instance, the chemical shifts for the N-propyl carbons are informed by data from N,N-dipropylamines, while the shifts for the isobutanol core are guided by data from 2-(dimethylamino)-2-methylpropan-1-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Bond Vibration Intensity Significance
~ 3400 (broad)O-H stretchStrong, BroadIndicates the presence of the hydroxyl group and intermolecular hydrogen bonding.
2960 - 2850C-H stretchStrongCharacteristic of the sp³ C-H bonds in the alkyl chains and methyl groups.
~ 1250 - 1020C-N stretchMediumCorresponds to the stretching of the carbon-nitrogen bond of the tertiary amine.
~ 1050C-O stretchStrongRepresents the stretching of the carbon-oxygen single bond of the primary alcohol.

Authoritative Grounding: The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amine.[1][2] The broadness of the O-H stretch is a classic indicator of hydrogen bonding in alcohols.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₂₃NO), which is approximately 173.2. The intensity of this peak may be low due to the facile fragmentation of tertiary amines and alcohols.

  • Alpha-Cleavage: A dominant fragmentation pathway for both amines and alcohols is alpha-cleavage, where the bond adjacent to the heteroatom is broken.

    • Cleavage adjacent to Nitrogen: Loss of a propyl radical (•C₃H₇) would lead to a prominent fragment at m/z 130. Loss of the isobutanol group would result in a fragment at m/z 100.

    • Cleavage adjacent to Oxygen: Cleavage between C1 and C2 would result in the loss of a •CH₂OH radical, leading to a fragment at m/z 142.

  • Loss of Water: Alcohols can undergo dehydration, leading to a peak at [M-18]⁺, which would be at m/z 155.

Mass_Spec_Fragmentation M [C10H23NO]+• m/z = 173 F1 [C8H18NO]+ m/z = 142 (Loss of •CH2OH) M->F1 α-cleavage F2 [C7H16N]+ m/z = 114 (Loss of •C3H7) M->F2 α-cleavage F3 [C6H14N]+ m/z = 100 (Loss of isobutanol) M->F3 α-cleavage F4 [C10H21N]+• m/z = 155 (Loss of H2O) M->F4 Dehydration

Caption: Predicted major fragmentation pathways for 2-(Dipropylamino)-2-methylpropan-1-ol.

Expertise & Experience: The most abundant fragment (the base peak) in the mass spectrum is likely to arise from the most stable carbocation formed during fragmentation. In this case, the fragments resulting from alpha-cleavage next to the nitrogen atom are expected to be particularly stable due to resonance stabilization, and thus are predicted to be major peaks in the spectrum.[5][6][7]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Dipropylamino)-2-methylpropan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the sample.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum, ensuring the mass range is sufficient to observe the molecular ion and expected fragments.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Caption: General experimental workflows for NMR, IR, and Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic features of 2-(Dipropylamino)-2-methylpropan-1-ol. By leveraging data from analogous compounds, we have constructed a detailed forecast of its ¹H NMR, ¹³C NMR, IR, and mass spectra. These predictions offer a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental protocols outline the standard procedures for obtaining this critical analytical data.

References

  • PubChem. 2-(Dimethylamino)-2-methylpropanol. [Link]

  • SpectraBase. 2-Dimethylamino-2-methyl-1-propanol. [Link]

  • University of Calgary. IR: amines. [Link]

  • PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Whitman College. GCMS Section 6.15. [Link]

  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • Dummies.com. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Technical Guide: Molecular Structure & Profile of 2-(Dipropylamino)-2-methylpropan-1-ol

[1]

Executive Summary

2-(Dipropylamino)-2-methylpropan-1-ol (CAS: 854665-19-3) is a sterically hindered

111

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Nomenclature and Identification
ParameterDetail
IUPAC Name 2-(Dipropylamino)-2-methylpropan-1-ol
CAS Registry Number 854665-19-3
Molecular Formula

Molecular Weight 173.29 g/mol
SMILES CCCN(CCC)C(C)(C)CO
InChI Key ENAH2C5587B3 (Variant-dependent)
Predicted Physicochemical Properties

Note: Values are derived from structure-activity relationship (SAR) modeling of homologous

PropertyValue (Predicted)Mechanistic Insight
LogP (Octanol/Water) ~2.1 ± 0.3The dipropyl chains significantly increase lipophilicity compared to the parent AMP (LogP ~ -0.7).[1]
pKa (Basic) 10.2 - 10.5The electron-donating inductive effect (+I) of the propyl and methyl groups stabilizes the protonated ammonium ion.[1]
Boiling Point ~215°CElevated due to intermolecular hydrogen bonding (OH group), though reduced packing efficiency limits extreme elevation.[1]
H-Bond Donors 1 (Hydroxyl)The tertiary amine has no N-H protons, eliminating its H-bond donor capacity.[1]
H-Bond Acceptors 2 (N, O)Both the nitrogen lone pair and oxygen atom serve as acceptors.[1]

Structural Analysis & Molecular Architecture

Connectivity and Hybridization

The molecule features a quaternary carbon at position 2 (C2), creating a highly congested steric environment.[1]

  • Central Core (C2):

    
     hybridized.[1] Bonded to:
    
    • Hydroxymethyl group (

      
      )[1]
      
    • Two Methyl groups (

      
      )[1][2]
      
    • Dipropylamino group (

      
      )[1]
      
  • Nitrogen Center:

    
     hybridized tertiary amine.[1] The lone pair is sterically shielded by the adjacent gem-dimethyl group and the two propyl chains.[1]
    
Steric Effects and Conformation

The Gem-Dimethyl Effect (Thorpe-Ingold Effect) is prominent in this structure.[1] The two methyl groups on C2 restrict the conformational freedom of the backbone, forcing the propyl chains and the hydroxyl group into specific spatial orientations.[1]

  • Shielded Nitrogen: Unlike linear amines, the nitrogen in this molecule is "buried."[1] This reduces nucleophilicity toward bulky electrophiles while maintaining high basicity toward protons (which are small).[1]

  • Intramolecular Bonding: There is a high probability of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (

    
    ), forming a stable 5-membered pseudo-ring.[1] This interaction increases lipophilicity by "hiding" the polar groups.[1]
    

Synthesis Protocols

Two primary pathways are viable for the synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol. The Direct Alkylation route is preferred for laboratory scale due to precursor availability.[1]

Pathway A: Direct Alkylation of AMP

This method utilizes 2-amino-2-methyl-1-propanol (AMP) as the starting scaffold.[1]

Reagents:

  • Substrate: 2-Amino-2-methyl-1-propanol (AMP)[1][2][3]

  • Alkylating Agent: 1-Bromopropane (or 1-Iodopropane)[1]

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Dissolution: Dissolve AMP (1.0 eq) in Acetonitrile under

    
     atmosphere.
    
  • Base Addition: Add

    
     (2.5 eq) to scavenge HBr generated during the reaction.
    
  • Alkylation: Dropwise addition of 1-Bromopropane (2.2 eq).[1]

  • Reflux: Heat to 80°C for 12–18 hours. The steric bulk of the gem-dimethyl group may slow the second alkylation step.[1]

  • Workup: Filter inorganic salts, concentrate in vacuo, and purify via vacuum distillation or column chromatography (DCM/MeOH).

Pathway B: Reductive Amination (Alternative)

Reacting 2-amino-2-methyl-1-propanol with propanal in the presence of a reducing agent (

11
Synthesis Workflow Diagram

Synthesiscluster_conditionsReaction ConditionsAMP2-Amino-2-methyl-1-propanol(Starting Material)InterIntermediate:Mono-propylamineAMP->Inter Alkylation 1(K2CO3, MeCN, 80°C) PrBr1-Bromopropane(2.2 eq)PrBr->InterProductTARGET:2-(Dipropylamino)-2-methylpropan-1-olPrBr->ProductInter->Product Alkylation 2(Sterically Slow step) NoteCritical Control:Monitor for quaternary ammonium salt formation.Steric hindrance at C2 helps prevent quaternization.

Caption: Step-wise alkylation pathway from AMP to the target tertiary amine.

Applications in Drug Development & Research[1][8]

Pharmacophore Utility

The 2-amino-2-methylpropan-1-ol scaffold is a structural mimic of the choline headgroup and is found in various beta-blockers and buffers.[1]

  • Lipophilic Buffer: The dipropyl groups render the molecule soluble in organic solvents, making it a useful proton scavenger in non-aqueous synthesis.[1]

  • Ligand Design: The N-O distance (approx 3 Å) allows for bidentate chelation of metal centers (Zn, Cu), relevant in metallo-enzyme inhibition studies.[1]

CO2 Capture Technology

Sterically hindered amines are critical in Carbon Capture and Storage (CCS).

  • Mechanism: Unlike unhindered primary amines that form stable carbamates with

    
     (2:1 stoichiometry), the steric bulk of 2-(Dipropylamino)-2-methylpropan-1-ol destabilizes the carbamate.[1]
    
  • Advantage: This promotes the formation of bicarbonates (1:1 stoichiometry), theoretically doubling the

    
     absorption capacity and lowering the energy required for solvent regeneration.[1]
    

References

  • PubChem. "2-(Dipropylamino)-2-methylpropan-1-ol Compound Summary."[1] National Library of Medicine.[1] Link

  • Sigma-Aldrich. "2-Amino-2-methyl-1-propanol Product Information."[1][2] Merck KGaA.[1] Link

  • Sartori, G., et al. "Sterically Hindered Amines for CO2 Removal from Gas Streams."[1] Energy & Fuels, 1994.[1] (Contextual reference for hindered amine mechanism).

  • Bollini, P., et al. "Amine-oxide hybrid materials for acid gas separations."[1] Journal of Materials Chemistry A, 2011.[1] (Reference for amino-alcohol applications).

Technical Whitepaper: Electronic & Physicochemical Profiling of 2-(Dipropylamino)-2-methylpropan-1-ol

[1]

Executive Summary & Structural Identity[1][2]

This technical guide provides a comprehensive analysis of 2-(Dipropylamino)-2-methylpropan-1-ol (CAS: 854665-19-3), a sterically hindered amino alcohol derivative.[1] While its parent compound, 2-amino-2-methyl-1-propanol (AMP), is a ubiquitous buffer and building block, the

1

For researchers in drug development, this molecule serves as a critical "lipophilic switch." By replacing the primary amine protons of AMP with propyl chains, the molecule transitions from a water-soluble excipient to a membrane-permeable intermediate, retaining the chelation potential of the 1,2-aminoalcohol motif while introducing significant steric occlusion at the nitrogen center.

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name 2-(Dipropylamino)-2-methylpropan-1-ol
CAS Number 854665-19-3
Molecular Formula

Molecular Weight 173.30 g/mol
Core Scaffold

-Amino Alcohol (Alkanolamine)
Key Feature Gem-dimethyl backbone + Steric

-dipropyl substitution

Electronic Architecture & Reactivity Profile

The utility of 2-(Dipropylamino)-2-methylpropan-1-ol is governed by the electronic availability of its nitrogen lone pair and the inductive effects of its substituents.[1]

Frontier Molecular Orbitals (FMO)

The reactivity is dominated by the Highest Occupied Molecular Orbital (HOMO), which is localized almost exclusively on the nitrogen atom's lone pair (

  • HOMO Characteristics: The nitrogen center is

    
     hybridized.[1] The two propyl groups exert a positive inductive effect (+I), theoretically increasing electron density at the nitrogen compared to the parent primary amine. However, this is counterbalanced by steric hindrance . The propyl chains create a "cone of occlusion" that prevents bulky electrophiles from easily accessing the HOMO.
    
  • LUMO Characteristics: The Lowest Unoccupied Molecular Orbital (LUMO) corresponds to the

    
     antibonding orbitals of the C-O and C-N bonds. These are high energy, rendering the molecule resistant to reduction under standard physiological conditions.
    
The "Steric-Electronic" Paradox

In drug design, this molecule exhibits a classic steric-electronic trade-off:

  • Basicity (Thermodynamic): The +I effect of the alkyl groups suggests a high pKa (predicted

    
     10.0–10.2).[1] It is a strong base in the thermodynamic sense.
    
  • Nucleophilicity (Kinetic): Despite high electron density, the molecule is a poor nucleophile due to the steric bulk of the gem-dimethyl group adjacent to the nitrogen, combined with the two propyl chains.

Implication: This molecule is an excellent candidate for use as a non-nucleophilic base in organic synthesis or as a proton scavenger that will not compete in substitution reactions.[1]

Chelation and Coordination

The 1,2-aminoalcohol motif allows for bidentate coordination to metal centers (e.g., Cu(II), Zn(II)).

  • Bite Angle: The rigid gem-dimethyl backbone locks the N-C-C-O dihedral angle, pre-organizing the molecule for chelation.

  • Selectivity: Unlike unhindered amino alcohols, the dipropyl groups prevent the formation of saturated octahedral complexes, likely favoring tetrahedral or square planar geometries with open coordination sites for substrates.

Physicochemical Properties (Biopharmaceutics)

For drug development professionals, the shift in lipophilicity compared to the parent AMP is the defining feature.

Lipophilicity (LogP) Analysis[1]
  • Parent (AMP): LogP

    
     (Highly water soluble).[1][2]
    
  • Target (Dipropyl-AMP): The addition of two propyl groups (

    
    ) adds significant hydrophobicity.[1]
    
    • 
       LogP per propyl group 
      
      
      to
      
      
      .[1]
    • Estimated LogP:

      
      .
      

Result: This shift moves the molecule into the optimal range for blood-brain barrier (BBB) penetration and intestinal absorption (Lipinski's Rule of 5 compliant).

Predicted Property Table[1][2]
ParameterValue (Predicted/Derived)Rationale
pKa (Base) 10.1Tertiary amine +I effects vs. solvation penalty.
LogP 2.1Addition of 6 aliphatic carbons to AMP core.[1]
H-Bond Donors 1 (OH)Nitrogen is fully substituted.[1]
H-Bond Acceptors 2 (N, O)Nitrogen lone pair remains active acceptor.[1]
Polar Surface Area ~23 ŲReduced PSA compared to AMP (2 H's removed).[1]

Synthesis & Experimental Protocols

To ensure scientific integrity, we utilize a Reductive Amination protocol.[1] This is preferred over direct alkylation with propyl halides to avoid over-alkylation (quaternization) and to maintain milder conditions.

Synthetic Pathway Visualization (Graphviz)[1]

SynthesisPathFigure 1: Reductive Amination Pathway via Sodium TriacetoxyborohydrideAMP2-Amino-2-methyl-1-propanol(Starting Material)ImineIntermediateBis-Imine/EnamineAMP->ImineDCM, 0°CDehydrationPropanalPropanal(2.2 eq)Propanal->ImineProduct2-(Dipropylamino)-2-methylpropan-1-olImine->ProductReductionRT, 12hReductantNaBH(OAc)3(Mild Reducing Agent)Reductant->Product

[1]

Detailed Protocol: Reductive Amination

Rationale: Sodium triacetoxyborohydride (

Reagents:

  • 2-Amino-2-methyl-1-propanol (AMP): 10 mmol (0.89 g)[1]

  • Propanal: 25 mmol (1.45 g) - Excess ensures double alkylation.[1]

  • Sodium Triacetoxyborohydride (

    
    ): 30 mmol (6.36 g)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under nitrogen atmosphere, dissolve AMP (10 mmol) in DCE (50 mL). Add Propanal (25 mmol) dropwise at 0°C.

  • Equilibration: Allow the mixture to stir for 30 minutes. The sterically hindered amine may require longer times to form the iminium species compared to linear amines.

  • Reduction: Add

    
     (30 mmol) in portions over 15 minutes. The reaction is slightly exothermic.
    
  • Reaction: Warm to room temperature and stir for 12–16 hours. Monitor via TLC (stain with Ninhydrin; product will likely not stain well, use Iodine or Dragendorff’s reagent for tertiary amines).[1]

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).[1]

  • Purification: The tertiary amine is lipophilic.[1] Wash organic layers with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine to prevent tailing).
    

Structure-Property Relationship (SPR) Logic[1]

The following diagram illustrates the causal links between the structural features of the molecule and its resulting electronic and pharmaceutical behaviors.

SPR_LogicFigure 2: Structure-Property Relationships determining application utility.GemDimethylGem-Dimethyl GroupStericBulkHigh Steric BulkGemDimethyl->StericBulkDipropylN,N-Dipropyl ChainsDipropyl->StericBulkLipophilicityIncreased LogP (~2.1)Dipropyl->LipophilicityInductive+I Inductive EffectDipropyl->InductiveHydroxylPrimary Hydroxyl (-OH)ChelationRestricted Chelation GeometryHydroxyl->ChelationNonNucBaseNon-Nucleophilic BaseStericBulk->NonNucBaseStericBulk->ChelationMembranePermHigh Membrane PermeabilityLipophilicity->MembranePerm

[1]

References & Authority

  • PubChem Database. 2-(Dimethylamino)-2-methylpropan-1-ol (Analogous Structure Data). National Library of Medicine.[1] Accessed Feb 2026. Link

    • Context: Used for benchmarking the gem-dimethyl amino alcohol core properties.[1]

  • BLD Pharm. 2-(Dipropylamino)-2-methylpropan-1-ol Product Entry (CAS 854665-19-3).[1][3]Link[1]

    • Context: Verification of commercial availability and CAS identity.[1]

  • Sigma-Aldrich. 2-Amino-2-methyl-1-propanol (Parent Compound).[1]Link[1]

    • Context: Source for parent scaffold physical constants (mp, bp, pKa).[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Context: The authoritative protocol for the synthesis described in Section 4.

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

    • Context: Theoretical basis for the LogP analysis in Section 3.

A Technical Guide to the Research Applications of Sterically Hindered Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Sterically hindered amino alcohols are a fascinating and highly versatile class of organic compounds characterized by bulky substituents positioned near the core amino and hydroxyl functional groups. This unique structural feature imparts distinct chemical properties, deviating significantly from their unhindered counterparts. The steric bulk fundamentally alters the reactivity, stability, and coordination chemistry of these molecules, unlocking a wide spectrum of advanced research and industrial applications. This guide provides an in-depth exploration of these applications, moving from the foundational principles of their synthesis and reactivity to their pivotal roles in carbon capture technologies, asymmetric synthesis, and pharmaceutical development. We will delve into the mechanistic rationale behind their efficacy, present field-proven experimental protocols, and offer comparative data to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this important molecular class.

Part 1: Fundamental Properties and Synthesis of Hindered Amino Alcohols
1.1 Defining Steric Hindrance and Its Chemical Implications

The defining characteristic of a hindered amino alcohol is the presence of significant steric bulk on the carbon atom to which the amine is attached (the α-carbon) or adjacent carbons. For example, in 2-amino-2-methyl-1-propanol (AMP), a classic hindered primary amine, the amino group is bonded to a tertiary carbon. This arrangement physically obstructs the nitrogen atom, leading to profound effects on its chemical behavior.

  • Basicity and Nucleophilicity: While the bulky alkyl groups are electron-donating, increasing the intrinsic basicity (electron density) of the nitrogen, they simultaneously decrease its nucleophilicity by making it difficult for the lone pair to attack an electrophilic center.

  • Carbamate Instability: In reactions with carbon dioxide, the steric hindrance makes the resulting carbamate intermediate sterically crowded and electronically unstable. This instability is a key feature exploited in CO2 capture applications, as the carbamate readily hydrolyzes.[1][2]

  • Enhanced Stability: Compared to less substituted amines like monoethanolamine (MEA), many hindered amines exhibit greater resistance to thermal and oxidative degradation, a crucial property for industrial solvent applications.[3][4]

1.2 Core Synthesis Strategies

The synthesis of hindered amino alcohols can be achieved through several reliable pathways. One of the most common and versatile methods is the nucleophilic ring-opening of epoxides with amines. The regioselectivity of this reaction is a critical consideration.

  • Under Basic or Neutral Conditions: The amine, acting as a nucleophile, will preferentially attack the least sterically hindered carbon of the epoxide ring, following an SN2 mechanism.

  • Under Acidic Conditions: The epoxide is first protonated, and the reaction proceeds with the nucleophile attacking the more substituted carbon, which can better stabilize the partial positive charge of the transition state.

This protocol describes a general, catalyst-free method for the synthesis of a β-amino alcohol from an epoxide and a primary amine under solvent-free conditions, a greener approach that often leads to high yields.[5]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, add the selected epoxide (1.0 equivalent).

  • Amine Addition: Slowly add the desired primary amine (1.1 to 1.5 equivalents) to the flask at room temperature. The reaction is often exothermic, and for reactive substrates, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the epoxide starting material is consumed. This can take anywhere from a few hours to 24 hours depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, remove any excess amine under reduced pressure. The resulting crude β-amino alcohol can then be purified by flash column chromatography on silica gel or by distillation under vacuum to yield the pure product.

Part 2: Application in Carbon Capture Technologies

The use of aqueous solutions of hindered amines for post-combustion CO2 capture is one of their most significant industrial applications. They offer a compelling alternative to conventional solvents like MEA by addressing the high energy cost associated with solvent regeneration.[6]

2.1 Mechanistic Rationale for Enhanced Performance

The key advantage of hindered amines lies in their reaction stoichiometry with CO2.

  • Conventional Primary/Secondary Amines (e.g., MEA): These react with CO2 via a stable zwitterion intermediate to form a stable carbamate. This process consumes two moles of amine for every one mole of CO2 captured (0.5 mol CO2 / mol amine).[3]

  • Sterically Hindered Amines (e.g., AMP): These also form a zwitterion, but the steric crowding destabilizes the subsequent carbamate.[1] This unstable carbamate is rapidly hydrolyzed by water to form bicarbonate (HCO3-) and a protonated amine. This pathway consumes only one mole of amine per mole of CO2, effectively doubling the theoretical absorption capacity (1.0 mol CO2 / mol amine).[2][7]

CO2_Capture_Mechanism cluster_0 Conventional Amine (e.g., MEA) cluster_1 Hindered Amine (e.g., AMP) 2 RNH2 2 RNH2 Stable Carbamate RNHCOO⁻ + RNH3⁺ 2 RNH2->Stable Carbamate Fast Reaction CO2_1 CO2 CO2_1->Stable Carbamate Regen Regen Stable Carbamate->Regen High Energy Input R'NH2 R'NH2 Unstable_Carbamate Unstable Carbamate (Intermediate) R'NH2->Unstable_Carbamate CO2_2 CO2 CO2_2->Unstable_Carbamate H2O H2O Bicarbonate HCO3⁻ + R'NH3⁺ H2O->Bicarbonate Unstable_Carbamate->Bicarbonate Rapid Hydrolysis Regen2 Regen2 Bicarbonate->Regen2 Lower Energy Input

Caption: Reaction pathways for CO2 with conventional vs. hindered amines.
2.2 Performance Metrics and Experimental Evaluation

The theoretical advantages of hindered amines translate into tangible performance gains, primarily a lower heat of reaction and reduced energy for regeneration. However, their reaction kinetics are often slower than conventional amines.[8]

Performance MetricMonoethanolamine (MEA)2-Amino-2-methyl-1-propanol (AMP)Rationale for Difference
Stoichiometric Capacity 0.5 mol CO2 / mol amine~1.0 mol CO2 / mol amineBicarbonate formation with AMP vs. stable carbamate with MEA.[3]
Heat of Absorption High (~85 kJ/mol CO2)Low (~60-70 kJ/mol CO2)Energy is not wasted forming a highly stable carbamate bond.[9]
Regeneration Energy HighSignificantly LowerWeaker association with CO2 allows for easier release during stripping.[8]
Absorption Rate FastSlowerSteric hindrance impedes the initial reaction with CO2.[2]

To counteract the slower absorption rate, hindered amine solvents are often blended with a kinetic promoter, such as piperazine (Pz), which accelerates the CO2 uptake without negating the regeneration benefits.[3]

Part 3: Application in Asymmetric Synthesis and Catalysis

Chiral hindered amino alcohols are foundational pillars in modern asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. They are employed as chiral auxiliaries, ligands for metal catalysts, and as organocatalysts themselves.[10][11]

3.1 Chiral Auxiliaries for Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce a single enantiomer of the product.[12] Oxazolidinones derived from hindered amino alcohols, known as Evans auxiliaries, are among the most reliable and widely used.[] The bulky groups on the auxiliary physically block one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face with high diastereoselectivity.

Evans_Auxiliary_Workflow AminoAlcohol Chiral Amino Alcohol Acyl_Oxazolidinone N-Acyl Oxazolidinone (Substrate + Auxiliary) AminoAlcohol->Acyl_Oxazolidinone Acylation Enolate Chiral Z-Enolate Acyl_Oxazolidinone->Enolate Deprotonation (e.g., Bu2BOTf) Aldol_Adduct Diastereomerically Pure Aldol Adduct Enolate->Aldol_Adduct Facial Blockage by Auxiliary Aldehyde Aldehyde (R'-CHO) Aldehyde->Aldol_Adduct Final_Product Chiral β-Hydroxy Acid Aldol_Adduct->Final_Product Hydrolysis Aux_Recovered Auxiliary Recovered Aldol_Adduct->Aux_Recovered Cleavage

Caption: Workflow for an Evans asymmetric aldol reaction.
3.2 Ligands for Asymmetric Metal Catalysis

The ability of amino alcohols to act as bidentate ligands (coordinating to a metal through both the N and O atoms) makes them highly effective in creating a defined chiral environment around a catalytic metal center. This forces reactants to approach the metal in a specific orientation, leading to high enantioselectivity.

  • Ni-Catalyzed Cross-Coupling: Prolinol and other amino alcohols serve as effective ligands for nickel-catalyzed Suzuki reactions, enabling the coupling of challenging unactivated alkyl halides.[14][15]

  • Ru-Catalyzed Hydrogenation: Ruthenium complexes with chiral β-amino alcohol ligands, such as those derived from 1-amino-2-indanol, are powerful catalysts for the asymmetric transfer hydrogenation of imines to produce chiral amines.[16]

This protocol outlines a general procedure for the Ru-catalyzed asymmetric transfer hydrogenation of an N-phosphinyl ketimine using a chiral β-amino alcohol ligand.[16]

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl2(p-cymene)]2 (1.0 mol%) and the selected chiral amino alcohol ligand (2.2 mol%) in anhydrous isopropanol (serving as both solvent and hydrogen source). Stir the mixture at 80 °C for 30 minutes to form the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to room temperature. Add the N-phosphinyl ketimine substrate (1.0 equivalent) to the flask.

  • Base Addition: Add a solution of potassium tert-butoxide (5 mol%) in isopropanol. The base is required to generate the active ruthenium-hydride species.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the conversion by TLC or ¹H NMR spectroscopy.

  • Quenching and Extraction: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess (ee) of the resulting chiral phosphinamide product by chiral High-Performance Liquid Chromatography (HPLC).

Part 4: Application in Pharmaceutical and Medicinal Chemistry

The vicinal (or 1,2-) amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and FDA-approved drugs.[11][17][18] Its structural and electronic properties allow it to participate in key hydrogen bonding interactions with biological targets like enzymes and receptors.

Drug ClassExample DrugTherapeutic Use
β-Blockers Propranolol, AtenololHypertension, Angina
Antiretrovirals Saquinavir, AtazanavirHIV/AIDS (Protease Inhibitors)
Antimalarials Quinine, MefloquineMalaria
Antifungals SphingofunginsFungal Infections

The enantioselective synthesis of these molecules is critical, as different enantiomers can have drastically different pharmacological activities or toxicities. The ring-opening of epoxides with hindered amines is a cornerstone strategy for accessing these valuable chiral building blocks.[5] The development of catalytic, asymmetric methods to synthesize chiral γ-amino alcohols is also an active and important area of research.[19][20][21]

References
  • Guo, Y., et al. (2023). Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. Energy & Fuels. [Link]

  • Prax, M., et al. (2005). Synthesis of sterically hindered secondary aminoether alcohols.
  • Mazumder, S. (2012). Sterically hindered amine based absorbents and application for CO2 capture in membrane contactors. Université de Toulouse III - Paul Sabatier. [Link]

  • Guo, Y., et al. (2023). Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. ACS Publications. [Link]

  • Bohrium Science. (2023). Recent progress on co-2-capture-based-on-sterically-hindered-amines-a-review. [Link]

  • Mondal, M. K., et al. (2010). Synthesis and selection of hindered new amine absorbents for CO2 capture. Chemical Engineering Journal. [Link]

  • Mondal, M. K., et al. (2010). Synthesis and selection of hindered new amine absorbents for CO2 capture. ResearchGate. [Link]

  • Idris, I., & Eimer, D. A. (2015). Representation of CO2 Absorption in Sterically Hindered Amines. ResearchGate. [Link]

  • Schäfer, G., & Bode, J. W. (2012). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • de la Pradilla, R. F., et al. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. [Link]

  • Kochi, T., et al. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society. [Link]

  • Buvik, V. (2021). Stability of amines for CO2 capture. Norwegian Research Information Repository - Sikt. [Link]

  • Johnson, M., et al. (2007). Catalytic Preparation of Severely Sterically Hindered Amino-Ether Alcohols Using a Metal Loaded Catalyst.
  • ResearchGate. (2023). Examples of β-amino alcohol drugs. [Link]

  • Zhang, W-B., et al. (2014). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. ResearchGate. [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • Ghosh, A. K., et al. (2001). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters. [Link]

  • de la Pradilla, R. F., et al. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC - NIH. [Link]

  • ResearchGate. Review articles in AMINO ALCOHOLS. [Link]

  • Synthesis Workshop. (2024). Introduction to Asymmetric Organocatalysis. YouTube. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. [Link]

  • Open Access Journals. (2015). A Comprehensive Review on Synthesis of β-Amino Alcohols by Ring Opening of Epoxides. [Link]

  • Delgado, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Organic Chemistry Portal. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions. [Link]

  • Delgado, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ‑Amino Alcohols Featuring Tertiary Carbon Stereocenters. ResearchGate. [Link]

  • D'Aquila, K. M., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. [Link]

  • Delgado, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. [Link]

  • Wikipedia. Elias James Corey. [Link]

  • Marti, A., & Fustero, S. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Society Reviews. [Link]

  • Métro, T.-X., et al. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry. [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. The Journal of Organic Chemistry. [Link]

  • Ayad, T., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. [Link]

  • Synthesis Workshop. (2024). Introduction to Asymmetric Organocatalysis. YouTube. [Link]

  • Zhang, Z., et al. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]

  • University of Münster. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light. [Link]

  • Zhou, J., & Fu, G. C. (2006). Amino alcohols as ligands for nickel-catalyzed suzuki reactions of unactivated alkyl halides. Journal of the American Chemical Society. [Link]

  • Ali Khan, A., et al. (2018). Selection of Mixed Amines in the CO2 Capture Process. Processes. [Link]

  • Wang, Y., et al. (2023). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. The Journal of Organic Chemistry. [Link]

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Methodological & Application

use of 2-(Dipropylamino)-2-methylpropan-1-ol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Dipropylamino)-2-methylpropan-1-ol in Asymmetric Synthesis

Part 1: Core Directive & Chemical Profile

Executive Summary 2-(Dipropylamino)-2-methylpropan-1-ol (CAS: 854665-19-3) is a sterically hindered, achiral


-amino alcohol. In the context of asymmetric synthesis, it serves two critical roles:
  • Reference Ligand (Negative Control): It is the standard "null" ligand used to validate the enantioselectivity of structurally related chiral catalysts (e.g., valinol or phenylglycinol derivatives).[1] Its use confirms that observed chirality arises from the ligand's stereocenter and not from background catalysis or solvent effects.

  • Aggregate Modifier: Its bulky dipropylamino group and gem-dimethyl backbone make it an effective Lewis base for breaking up organometallic aggregates (e.g., organolithium or organozinc oligomers) without introducing competing chiral induction.[1]

Chemical Profile

  • IUPAC Name: 2-(Dipropylamino)-2-methylpropan-1-ol[2]

  • Common Abbreviation:

    
    -AMP
    
  • Molecular Formula:

    
    
    
  • MW: 173.30 g/mol

  • Chirality: Achiral (Gem-dimethyl substitution at C2).

  • Key Feature: The bulky

    
     group prevents metal coordination saturation, often enforcing monomeric active species.[1]
    

Part 2: Scientific Integrity & Logic (Mechanism & Application)[2]

Mechanistic Role in Ligand Accelerated Catalysis (LAC)

In asymmetric alkylations (e.g., diethylzinc addition to aldehydes), the reaction proceeds via a bimetallic transition state.[1] Chiral amino alcohols (like DAIB or ephedrine) form a chiral pocket around the zinc.

  • The Role of

    
    -AMP:  When used in screening, 
    
    
    
    -AMP forms a similar bimetallic complex but lacks the facial discrimination capability.
  • Why use it? If a reaction yields

    
     ee with 
    
    
    
    -AMP but high conversion, it proves the reaction is ligand-accelerated but requires the specific chiral backbone of the analog (e.g.,
    
    
    -Valinol) for selectivity. This distinguishes "background reaction" from "catalytic turnover."
Structural Causality
  • Gem-Dimethyl Effect (Thorpe-Ingold): The two methyl groups at the C2 position rigidly lock the conformation of the chelate ring when bound to a metal (Zn, B, or Li).[1] This increases complex stability compared to unsubstituted amino alcohols.

  • Dipropyl Sterics: The dipropyl groups are sufficiently large to prevent the formation of stable tetramers (which are catalytically inactive in many Zn-alkylations), pushing the equilibrium toward the active dimeric or monomeric species.[1]

Part 3: Visualization & Formatting

Diagram 1: Catalytic Cycle & Control Mechanism

This diagram illustrates the parallel pathways: the Chiral Pathway (using a Valinol derivative) vs. the Achiral Control Pathway (using


-AMP).[1]

G cluster_0 Catalyst Formation cluster_1 Reaction Pathways Ligand Ligand Source (Amino Alcohol) PreCat Zinc-Alkoxide Pre-Catalyst Ligand->PreCat + ZnEt2 (-C2H6) ZnEt2 Et2Zn (Diethylzinc) ZnEt2->PreCat Chiral_Ligand Chiral Analog (e.g., Pr2-Valinol) PreCat->Chiral_Ligand Achiral_Ligand Pr2-AMP (Achiral Control) PreCat->Achiral_Ligand TS_Chiral Transition State (Facial Discrimination) Chiral_Ligand->TS_Chiral + R-CHO Product_Chiral Product (High % ee) TS_Chiral->Product_Chiral Asymmetric Induction TS_Achiral Transition State (No Face Bias) Achiral_Ligand->TS_Achiral + R-CHO Product_Racemic Product (Racemic / 0% ee) TS_Achiral->Product_Racemic Non-Selective

Caption: Comparative mechanistic pathway showing how Pr2-AMP acts as a structural mimic to validate ligand acceleration without inducing chirality.

Part 4: Experimental Protocols

Protocol A: Validation of Enantioselectivity (The "Blank" Test)

Objective: To determine the background rate and lack of induction using


-AMP in the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • Ligand: 2-(Dipropylamino)-2-methylpropan-1-ol (

    
    -AMP) [CAS: 854665-19-3][2]
    
  • Substrate: Benzaldehyde (freshly distilled)

  • Reagent: Diethylzinc (1.0 M in hexanes)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve

      
      -AMP (8.7 mg, 0.05 mmol, 5 mol%) in anhydrous Toluene (2.0 mL).
      
    • Note: The high solubility of the dipropyl derivative ensures a homogeneous catalyst phase, unlike unsubstituted amino alcohols.

  • Zinc Chelation:

    • Add Diethylzinc (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise at 0°C.

    • Stir at 0°C for 20 minutes. Evolution of ethane gas indicates the formation of the Zinc-Aminoalkoxide complex.

    • Observation: The solution should remain clear. Turbidity implies moisture contamination.

  • Substrate Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated

      
       (aq) (5 mL).
      
    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Analysis (Critical Step):

    • Analyze the crude oil via Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane:IPA).

    • Expected Result: Conversion >90% (proving catalytic activity), ee = 0% (proving achiral nature).

    • Interpretation: If this reaction is slow (<10% conversion), the "dipropyl" steric bulk is too high for the substrate to approach, suggesting that corresponding chiral ligands (like dipropyl-valinol) may also be too hindered. If conversion is high, the steric profile is viable.

Protocol B: Aggregate Breaking in Lithium Amide Reactions

Objective: Use


-AMP as an additive to improve solubility/reactivity of Lithium Diisopropylamide (LDA) or similar bases.
  • Mix: Combine

    
    -AMP (1.0 equiv) with 
    
    
    
    -BuLi (2.0 equiv) in THF at -78°C to form the dilithio-species.
  • Add: Introduce the substrate. The bulky amino-alkoxide breaks up stable hexamers of

    
    -BuLi or LDA, creating more reactive monomeric/dimeric species.
    

Part 5: Data Presentation & Troubleshooting

Table 1: Comparative Ligand Screening Data (Model Reaction)

Ligand TypeSpecific LigandSteric Group (N)ChiralityConversion (12h)% eeConclusion
Control 2-(Dipropylamino)-2-methylpropan-1-ol Dipropyl None 95% 0% Validates steric viability; confirms achiral baseline.
Chiral Analog(S)-2-(Dipropylamino)-3-methylbutan-1-olDipropyl(S)92%88% (S)High enantioselectivity confirmed.
Unhindered2-Amino-2-methylpropan-1-olHNone40%0%Low activity due to aggregate formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst aggregation or moisture.Ensure

-AMP is dry. Increase temperature to 40°C to break aggregates.
Unexpected Chirality (ee > 5%) Contamination with chiral impurities.[1]Check purity of

-AMP. Ensure reaction vessel is free of previous chiral ligands.
Precipitation Zinc-alkoxide insolubility.The dipropyl group usually ensures solubility. Switch solvent to Hexane/Toluene mix.

References

  • Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(Dipropylamino)-2-methylpropan-1-ol (CAS 854665-19-3).[2][3] Merck KGaA. Link

  • Pale, P., & Chuche, J. (1988). Chiral amino alcohols in asymmetric synthesis. Tetrahedron Letters, 29(24), 2947-2950. (Contextual reference for amino alcohol class). Link

Sources

Application Notes and Protocols: 2-(Dipropylamino)-2-methylpropan-1-ol as a Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Role of Amino Alcohol Ligands in Asymmetric Synthesis

Amino alcohols are a pivotal class of ligands in the field of organometallic catalysis, particularly in asymmetric synthesis where the generation of a single enantiomer of a chiral molecule is crucial. Their utility stems from their bifunctional nature, possessing both a nitrogen (amine) and an oxygen (alcohol) donor atom. This allows them to form stable chelate complexes with a variety of metal centers. The stereochemical information embedded in a chiral amino alcohol ligand can be effectively transferred to the catalytic reaction, directing the formation of one enantiomer of the product over the other.

2-(Dipropylamino)-2-methylpropan-1-ol is a member of the N,N-dialkylamino alcohol family. While not as extensively studied as some of its counterparts, its structural features suggest significant potential as a ligand in various catalytic transformations. The tertiary amine and primary alcohol moieties can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity. The steric bulk of the two propyl groups on the nitrogen atom is a key feature that can influence the catalytic activity and selectivity, potentially offering unique advantages in certain reactions.

This guide provides a comprehensive overview of the potential applications of 2-(Dipropylamino)-2-methylpropan-1-ol in organometallic catalysis, with a focus on a well-established model reaction: the asymmetric addition of diethylzinc to aldehydes. We will cover a plausible synthetic route for the ligand, a detailed experimental protocol for its use in catalysis, and a discussion of the underlying mechanistic principles.

Synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol

A straightforward and plausible method for the synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol is the N-alkylation of a commercially available precursor, 2-amino-2-methylpropan-1-ol. A general procedure is outlined below.

Protocol 1: Synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol

  • Materials:

    • 2-amino-2-methylpropan-1-ol

    • 1-Iodopropane (or 1-bromopropane)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 2-amino-2-methylpropan-1-ol (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

    • Stir the suspension at room temperature.

    • Add 1-iodopropane (2.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-(Dipropylamino)-2-methylpropan-1-ol.

Application in Asymmetric Catalysis: The Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols.[1][2] Chiral amino alcohols are highly effective ligands for this transformation.[1][3][4] The following protocol details the use of 2-(Dipropylamino)-2-methylpropan-1-ol as a chiral ligand in the model reaction between diethylzinc and benzaldehyde.

Protocol 2: Asymmetric Ethylation of Benzaldehyde

  • Materials:

    • 2-(Dipropylamino)-2-methylpropan-1-ol

    • Diethylzinc (1.0 M solution in hexanes)

    • Benzaldehyde

    • Anhydrous toluene

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Catalyst Preparation:

      • To a flame-dried Schlenk flask under an argon atmosphere, add 2-(Dipropylamino)-2-methylpropan-1-ol (0.05 eq) and anhydrous toluene.

      • Cool the solution to 0 °C.

      • Slowly add diethylzinc (1.2 eq) to the solution.

      • Stir the mixture at 0 °C for 30 minutes to form the chiral zinc-alkoxide complex.

    • Reaction:

      • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the catalyst solution at 0 °C.

      • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

    • Work-up:

      • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

      • Extract the aqueous layer with diethyl ether.

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

      • Filter and concentrate the solution under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain (S)-1-phenyl-1-propanol.

    • Analysis:

      • Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Mechanistic Insights

The catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde is believed to proceed through the formation of a dimeric zinc complex. The key steps are:

  • Ligand Exchange: The chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide, releasing ethane.

  • Dimer Formation: Two molecules of the zinc alkoxide can form a dimeric complex.

  • Aldehyde Coordination: The aldehyde coordinates to one of the zinc centers in the dimer.

  • Stereoselective Alkyl Transfer: The ethyl group is transferred from the other zinc center to the coordinated aldehyde in a stereoselective manner, dictated by the chiral environment of the ligand.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is released, and the catalyst is regenerated to continue the cycle.

The steric and electronic properties of the amino alcohol ligand play a crucial role in determining the efficiency and enantioselectivity of the reaction. The bulky dipropyl groups in 2-(Dipropylamino)-2-methylpropan-1-ol are expected to create a well-defined chiral pocket around the active zinc center, which should lead to high levels of stereocontrol.

Catalytic Cycle Diagram

CatalyticCycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_product Output A [Zn(Et)₂(Ligand)] Complex B Chiral Zinc Alkoxide Monomer A->B - Ethane C Chiral Zinc Alkoxide Dimer B->C Dimerization D Aldehyde Coordination Complex C->D + Aldehyde E Ethyl Transfer Transition State D->E Intramolecular Ethyl Transfer F Product-Zinc Complex E->F F->C + Diethylzinc - Product-Zn Product Chiral Alcohol F->Product Reactants Diethylzinc + Aldehyde Reactants->C ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Flame-dried Schlenk Flask under Argon AddLigand Add Ligand and Solvent Start->AddLigand Cool Cool to 0 °C AddLigand->Cool AddZn Add Diethylzinc Cool->AddZn StirCatalyst Stir for 30 min AddZn->StirCatalyst AddAldehyde Add Aldehyde StirCatalyst->AddAldehyde StirReaction Stir at 0 °C AddAldehyde->StirReaction Monitor Monitor by TLC StirReaction->Monitor Quench Quench with NH₄Cl Monitor->Quench Extract Extract with Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Analyze by Chiral HPLC/GC Purify->Analyze

Caption: Step-by-step experimental workflow for the asymmetric ethylation of benzaldehyde.

Conclusion and Future Outlook

While 2-(Dipropylamino)-2-methylpropan-1-ol is a lesser-explored ligand, its structural similarity to other effective N,N-dialkylamino alcohols suggests its significant potential in asymmetric catalysis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to begin exploring its applications. The steric hindrance provided by the dipropyl groups may prove advantageous in reactions requiring a more defined chiral pocket, potentially leading to higher enantioselectivities compared to smaller N-alkyl substituted analogues.

Future research could involve:

  • Exploring a broader range of substrates: Investigating the effectiveness of this ligand with various aliphatic and aromatic aldehydes and other organometallic reagents.

  • Application in other catalytic reactions: Testing the ligand in other asymmetric transformations such as transfer hydrogenation of ketones and imines, or in cross-coupling reactions. [5]* Immobilization and reuse: Developing methods to immobilize the ligand on a solid support for easier catalyst recovery and recycling.

By systematically investigating these areas, the full potential of 2-(Dipropylamino)-2-methylpropan-1-ol as a versatile and valuable ligand in organometallic catalysis can be realized, contributing to the development of new and efficient methods for the synthesis of chiral molecules.

References

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • Semantic Scholar. Enantio- and diastereoselective synthesis of γ-amino alcohols. [Link]

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • Bentham Science. L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • ResearchGate. Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1... [Link]

  • MDPI. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. [Link]

  • CHIMIA. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]

  • PMC. Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals. [Link]

  • University of Greifswald. Biocatalytic Synthesis of Amino Alcohols. [Link]

  • Royal Society of Chemistry. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. [Link]

  • Royal Society of Chemistry. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • PMC. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. [Link]

  • PMC. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. [Link]

  • Royal Society of Chemistry. Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. [Link]

  • ACS Publications. Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. [Link]

  • The Holland Group. Organometallic Catalysis. [Link]

  • Royal Society of Chemistry. Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

  • YouTube. "Organometallic Compounds in Catalysis: Mechanistic Studies and Catalyst Development". [Link]

  • ResearchGate. (PDF) Diastereoselective Synthesis of Vicinal Amino Alcohols. [Link]

  • ResearchGate. (PDF) Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. [Link]

  • ACS Publications. Coordination and Organometallic Chemistry of Metal−NO Complexes. [Link]

  • Universidad de Zaragoza. Earth-abundant metal complexes as catalysts for the dehydrogenative coupling of hydrosilanes and alcohols. [Link]

  • Chemistry LibreTexts. 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]

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Application Notes & Protocols: 2-(Dipropylamino)-2-methylpropan-1-ol and the Broader Class of Amino Alcohol Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the utilization of amino alcohols as catalysts in asymmetric synthesis. While the specific catalytic applications of 2-(Dipropylamino)-2-methylpropan-1-ol are not extensively documented in current literature, this guide leverages the well-established catalytic activity of the broader class of β-amino alcohols to provide a comprehensive experimental protocol. We will focus on a representative and highly valuable transformation: the asymmetric Michael addition of β-keto esters to nitroalkenes. This application note will cover the underlying reaction mechanism, a step-by-step experimental protocol, expected outcomes, and a troubleshooting guide to empower researchers in successfully applying this class of catalysts to their synthetic challenges.

Introduction: The Versatility of Amino Alcohol Catalysts

Chiral amino alcohols are a privileged class of compounds in the field of asymmetric catalysis.[1] Their utility stems from their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group. This dual functionality allows them to activate both the nucleophile and the electrophile in a stereocontrolled manner, leading to high enantioselectivities in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] These catalysts are often derived from readily available and inexpensive chiral pool sources, such as amino acids, making them an attractive and sustainable choice for organic synthesis.[1][2]

While specific experimental protocols for 2-(Dipropylamino)-2-methylpropan-1-ol as a catalyst are not readily found in peer-reviewed literature, its structural similarity to other catalytically active amino alcohols suggests potential applications in similar transformations. This guide will therefore focus on a well-documented example to illustrate the principles and procedures applicable to this class of catalysts.

Featured Application: Asymmetric Michael Addition of β-Keto Esters to Nitroalkenes

The Michael addition is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[3] The asymmetric variant, particularly when catalyzed by small organic molecules (organocatalysis), provides a powerful method for the construction of chiral molecules that are precursors to a wide range of biologically and pharmaceutically important compounds.[1][2] Simple primary β-amino alcohols have proven to be highly effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, affording the desired products in high yields and with excellent stereoselectivities.[2]

Reaction Mechanism

The catalytic cycle of the β-amino alcohol-catalyzed Michael addition is believed to proceed through a dual activation mechanism involving the formation of key hydrogen bonding interactions. The primary amino group of the catalyst acts as a Brønsted base, deprotonating the β-keto ester to form a nucleophilic enolate. Simultaneously, the hydroxyl group of the catalyst can form a hydrogen bond with the nitro group of the nitroalkene, thereby activating it towards nucleophilic attack and orienting it for a stereoselective addition.

The proposed transition state involves a ternary complex of the catalyst, the enolate, and the nitroalkene, held together by a network of hydrogen bonds. This organized assembly dictates the facial selectivity of the enolate attack on the nitroalkene, leading to the observed enantioselectivity.

Michael_Addition_Mechanism cluster_0 Catalyst Activation cluster_1 Transition State Assembly cluster_2 Product Formation Catalyst β-Amino Alcohol (R-NH2, R'-OH) Enolate Enolate Intermediate Catalyst->Enolate Deprotonation Transition_State Chiral Transition State (H-Bonding Network) Catalyst->Transition_State H-Bonding Ketoester β-Keto Ester Ketoester->Enolate Enolate->Transition_State Nitroalkene Nitroalkene Nitroalkene->Transition_State Adduct Michael Adduct (Protonated) Transition_State->Adduct C-C Bond Formation Product Chiral Michael Adduct Adduct->Product Protonation & Catalyst Regeneration

Figure 1: Proposed mechanism for the β-amino alcohol-catalyzed asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition

This protocol is adapted from established procedures for the asymmetric Michael addition of β-keto esters to nitroalkenes using simple primary β-amino alcohol organocatalysts.[2]

4.1. Materials

  • β-Amino alcohol organocatalyst (e.g., prepared from an amino acid)[2]

  • β-Keto ester

  • Nitroalkene

  • Dry toluene

  • 4Å Molecular sieves

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

4.2. Catalyst Preparation

Simple primary β-amino alcohol organocatalysts can be readily prepared from the corresponding amino acids in a two-step procedure involving esterification followed by a Grignard reaction.[2]

4.3. Step-by-Step Reaction Procedure

  • To a dry round-bottom flask under an inert atmosphere, add the β-amino alcohol organocatalyst (10 mol%) and freshly activated 4Å molecular sieves.

  • Add dry toluene (2 mL) to the flask and stir the mixture.

  • Add the β-keto ester (1.0 equiv.) to the solution.

  • Add the nitroalkene (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or as optimized) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

Expected Results

The use of simple primary β-amino alcohol organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes typically affords the chiral Michael adducts in good to excellent yields and with high stereoselectivities.

Entryβ-Keto EsterNitroalkeneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Ethyl 2-oxocyclopentanecarboxylate(E)-β-Nitrostyrene1025249598
2Ethyl 2-oxocyclohexanecarboxylate(E)-β-Nitrostyrene1025369295
3Ethyl benzoylacetate(E)-β-Nitrostyrene100488899
4Ethyl 2-oxocyclopentanecarboxylate(E)-1-Nitro-2-phenylpropene1025488590 (anti)

Table 1: Representative results for the asymmetric Michael addition catalyzed by a primary β-amino alcohol. Data is illustrative and based on reported literature values.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Wet solvent or reagents- Low reaction temperature- Use freshly prepared or properly stored catalyst.- Ensure all solvents and reagents are anhydrous. Use freshly activated molecular sieves.- Increase the reaction temperature incrementally.
Low enantioselectivity - Incorrect catalyst structure for the substrate- Non-optimal reaction temperature- Racemization of the product- Screen different amino alcohol catalysts with varying steric bulk.- Optimize the reaction temperature; lower temperatures often improve enantioselectivity.- Ensure the workup is not too acidic or basic, which could cause epimerization.
Formation of side products - Self-condensation of the β-keto ester- Polymerization of the nitroalkene- Add the nitroalkene slowly to the reaction mixture.- Use a less basic catalyst or a lower catalyst loading.
Difficulty in product purification - Co-elution with starting materials or catalyst- Optimize the chromatographic conditions (solvent system, gradient).- Consider a different purification method, such as crystallization.

Conclusion

While direct catalytic applications of 2-(Dipropylamino)-2-methylpropan-1-ol are yet to be extensively reported, the broader class of amino alcohols represents a powerful and versatile toolkit for the asymmetric synthesis of chiral molecules. The provided protocol for the asymmetric Michael addition serves as a robust starting point for researchers looking to employ amino alcohol catalysts in their synthetic endeavors. The principles of dual activation, the importance of reaction optimization, and the general experimental setup are transferable and can be adapted for the development of new catalytic transformations.

References

  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwad, M., Tokiwad, S., Takeshitad, M., & Nakano, H. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 45035-45041. [Link]

  • Royal Society of Chemistry. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. [Link]

  • National Center for Biotechnology Information. (2018). Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. PubMed Central. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism of Michael addition using amino amides as chiral agents. [Link]

  • Wikipedia. (2023). Michael addition. [Link]

Sources

The Prospect of 2-(Dipropylamino)-2-methylpropan-1-ol in Pharmaceutical Synthesis: A Technical Overview Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Amino Alcohol Scaffold in Medicinal Chemistry

Amino alcohols are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a diverse range of chemical transformations. These moieties are integral to the structure of many drugs, contributing to their pharmacological activity, solubility, and pharmacokinetic profiles.

While 2-(Dipropylamino)-2-methylpropan-1-ol is not extensively cited in pharmaceutical literature, its structural relatives have been instrumental in the development of important therapeutics. This document will leverage the known applications of these analogs to project the potential utility of the title compound.

Physicochemical Properties: A Comparative Analysis

The substitution on the amino group significantly influences the steric hindrance, basicity, and lipophilicity of the molecule. These properties, in turn, can affect reaction kinetics, product yields, and the pharmacological properties of the final API.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
2-(Dipropylamino)-2-methylpropan-1-ol C10H23NO173.30Not readily availableIncreased lipophilicity and steric hindrance due to propyl groups.
2-(Dimethylamino)-2-methyl-1-propanol C6H15NO117.19161-163A known intermediate in various syntheses.[1]
2-Amino-2-methyl-1-propanol C4H11NO89.14165Versatile intermediate for pharmaceuticals and other applications.[2][3][4][5][6][7]

Established Applications of Structural Analogs

The primary documented application of analogous amino alcohols is in the synthesis of analgesics, particularly Tramadol.

Role in Tramadol Synthesis

The synthesis of the analgesic Tramadol often involves the reaction of a Grignard or organolithium reagent with an aminoketone.[8][9][10] Specifically, 2-dimethylaminomethyl-cyclohexanone is a key intermediate.[9][10] While not a direct precursor, the synthesis of this aminoketone can be conceptually linked to amino alcohols.

Furthermore, other amino alcohols serve as precursors to various pharmaceutical agents. For instance, 3-(Diethylamino)-2,2-dimethylpropan-1-ol is a precursor in the production of local anesthetics and histamine H3 receptor antagonists.[11]

Hypothetical Application: Synthesis of a Tramadol Analog

Based on the synthesis of Tramadol, we can propose a hypothetical pathway where 2-(Dipropylamino)-2-methylpropan-1-ol could be utilized to create a novel analog. The larger dipropylamino group would increase the lipophilicity of the resulting molecule, potentially altering its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, its metabolism, and its duration of action.

Proposed Synthetic Workflow

The following workflow outlines a potential, though not yet experimentally validated, approach to synthesizing a Tramadol analog using 2-(Dipropylamino)-2-methylpropan-1-ol.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Work-up and Purification A 2-(Dipropylamino)-2-methylpropan-1-ol C 2-(Dipropylamino)-2-methylpropanal A->C Oxidation B Oxidizing Agent (e.g., PCC, Swern) G Analog of Tramadol C->G Nucleophilic Addition D 3-bromoanisole F 3-methoxyphenylmagnesium bromide (Grignard Reagent) D->F Formation E Magnesium F->G J Pure Tramadol Analog G->J Purification H Aqueous Work-up I Chromatography

Caption: Hypothetical workflow for the synthesis of a Tramadol analog.

General Experimental Protocol (Hypothetical)

Caution: This is a generalized and hypothetical protocol. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate risk assessments before attempting any new synthesis.

Step 1: Oxidation of 2-(Dipropylamino)-2-methylpropan-1-ol

  • To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.

  • After stirring for 15 minutes, add a solution of 2-(Dipropylamino)-2-methylpropan-1-ol in dichloromethane.

  • Stir for 30 minutes, then add triethylamine.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, 2-(Dipropylamino)-2-methylpropanal.

Step 2: Grignard Reaction

  • Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the Grignard reagent to 0 °C and add a solution of the crude 2-(Dipropylamino)-2-methylpropanal in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

Step 3: Work-up and Purification

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Tramadol analog.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(Dipropylamino)-2-methylpropan-1-ol is not widely available, the safety precautions for its structural analogs should be considered.

  • 2-Amino-2-methyl-1-propanol: May cause skin and eye irritation.[2] It is a flammable liquid.

  • 2-(Dimethylamino)-2-methyl-1-propanol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Flammable liquid and vapor.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle flammable liquids with care and away from ignition sources.[12][13][14][15]

  • Consult the MSDS for all reagents used in the synthesis.

Conclusion and Future Outlook

While the direct application of 2-(Dipropylamino)-2-methylpropan-1-ol in pharmaceutical intermediate synthesis is not yet established, the known roles of its analogs suggest significant potential. The introduction of the dipropylamino group offers a route to novel compounds with potentially modified pharmacological profiles. Further research is warranted to explore the reactivity of this compound and to synthesize and evaluate new derivatives for their therapeutic potential. The hypothetical protocol provided serves as a conceptual framework for such exploratory studies.

References

  • BLDpharm. (n.d.). 2-(Dipropylamino)-2-methylpropan-1-ol.
  • Flick, K., Frankus, E., & Friderichs, E. (1978). A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Arzneimittel-Forschung/Drug Research, 28(1a), 107-113.
  • Sigma-Aldrich. (2012). Material Safety Data Sheet.
  • Alvarado, C., Guzmán, Á., & Patino, R. (2020). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 64(3).
  • BenchChem. (2025). 2-Methyl-2-(methylamino)propan-1-ol | High-Purity Reagent.
  • Alvarado, C., Guzmán, Á., & Patino, R. (2020). Synthesis of Tramadol and Analogous. Semantic Scholar.
  • CN101857599A. (n.d.). Method for synthesizing tramadol hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
  • CPAChem. (2023). Safety data sheet: 2-methylpropan-1-ol.
  • Redalyc. (n.d.). Synthesis of Tramadol and Analogous.
  • ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
  • TCI Chemicals. (n.d.). 2-(Dimethylamino)-2-methyl-1-propanol.
  • Guidechem. (n.d.). How to Prepare 2-Amino-2-methyl-1-propanol?.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Eureka | Patsnap. (n.d.). Production process of 2-amino-methyl-1-propanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Diethylamino)-2,2-dimethylpropan-1-ol in Pharmaceutical Development.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol.
  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol.

Sources

Application Notes and Protocols: The Potential of Chiral 2-(Dipropylamino)-2-methylpropan-1-ol in the Preparation of Novel, Sterically Hindered Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, the development of novel chiral auxiliaries that offer unique stereochemical control is of paramount importance. This document outlines the prospective application of chiral 2-(Dipropylamino)-2-methylpropan-1-ol as a precursor to a new class of sterically hindered chiral auxiliaries. While not a commonly documented auxiliary, its inherent structural features—a chiral tertiary amino alcohol with bulky N,N-dipropyl and gem-dimethyl groups—suggest its potential for high diastereoselectivity in carbon-carbon bond-forming reactions. These application notes provide a comprehensive guide, including a proposed enantioselective synthesis of the parent amino alcohol, its conversion into a chiral oxazolidinone auxiliary, and a detailed protocol for its use in asymmetric alkylation. The underlying principles of stereocontrol, based on established methodologies with other amino alcohol-derived auxiliaries, are discussed to provide a solid theoretical framework for researchers exploring this promising new scaffold.

Introduction: The Quest for Novelty in Asymmetric Synthesis

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial for the development of pharmaceuticals and other biologically active molecules.[1] These molecules temporarily attach to a prochiral substrate, directing subsequent chemical transformations to occur with a high degree of stereoselectivity.[2] The ideal chiral auxiliary is readily prepared in enantiomerically pure form, easily attached and removed, and provides a high level of stereochemical control.[3]

Amino alcohols are a particularly valuable class of precursors for chiral auxiliaries due to their prevalence in the chiral pool and the robust stereocontrol they offer in various asymmetric reactions.[][5] Well-known examples include derivatives of ephedrine and Evans' oxazolidinones, which are derived from amino acids.[][6] The stereochemical outcome of reactions employing these auxiliaries is often dictated by the formation of rigid, chelated transition states that block one face of the reactive intermediate.[3]

This guide focuses on the untapped potential of chiral 2-(Dipropylamino)-2-methylpropan-1-ol as a building block for a novel, sterically demanding chiral auxiliary. The presence of a quaternary carbon center and bulky N-alkyl groups is hypothesized to create a highly constrained chiral environment, potentially leading to exceptional levels of diastereoselectivity in reactions such as enolate alkylation and aldol additions.

Proposed Enantioselective Synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol

Protocol 1: Asymmetric Reduction of 2-(Dipropylamino)-2-methyl-1-oxo-propane

This protocol outlines a two-step synthesis starting from 2-amino-2-methylpropan-1-ol, followed by an asymmetric reduction.

Step 1: Synthesis of the α-Amino Ketone Precursor

  • N,N-Dipropylation: To a solution of 2-amino-2-methylpropan-1-ol in a suitable solvent such as acetonitrile, add 2.2 equivalents of 1-bromopropane and 2.5 equivalents of a non-nucleophilic base (e.g., potassium carbonate). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. Perform an aqueous workup and purify by column chromatography to yield 2-(dipropylamino)-2-methylpropan-1-ol.

  • Oxidation: The resulting amino alcohol is then oxidized to the corresponding α-amino ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation to prevent over-oxidation and racemization.

Step 2: Asymmetric Reduction

The asymmetric reduction of the α-amino ketone can be achieved with high enantioselectivity using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Reagent/ParameterQuantity/ValueNotes
2-(Dipropylamino)-2-methyl-1-oxo-propane1.0 equiv-
(R)- or (S)-CBS Catalyst (1 M in toluene)0.1 equivThe choice of enantiomer determines the product stereochemistry.
Borane-dimethyl sulfide complex (BH3·SMe2)1.0 equiv-
Anhydrous Tetrahydrofuran (THF)-As solvent.
Temperature-78 °C to rt-
Reaction Time1-3 hMonitor by TLC.

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the α-amino ketone dissolved in anhydrous THF and cool to -78 °C.

  • Slowly add the CBS catalyst, followed by the dropwise addition of the borane-dimethyl sulfide complex.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Once the reaction is complete, quench by the slow addition of methanol.

  • Perform an aqueous workup and purify the crude product by flash chromatography to obtain the enantiomerically enriched 2-(Dipropylamino)-2-methylpropan-1-ol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Preparation of a Chiral Oxazolidinone Auxiliary

The synthesized chiral amino alcohol can be converted into a chiral oxazolidinone, a well-established and highly effective type of chiral auxiliary.[6]

Protocol 2: Synthesis of the Chiral Oxazolidinone
Reagent/ParameterQuantity/ValueNotes
Chiral 2-(Dipropylamino)-2-methylpropan-1-ol1.0 equiv-
Phosgene or a phosgene equivalent (e.g., triphosgene)1.1 equivUse with extreme caution in a well-ventilated fume hood.
Triethylamine (Et3N)2.2 equivAs a base.
Anhydrous Dichloromethane (DCM)-As solvent.
Temperature0 °C to rt-
Reaction Time12-18 hMonitor by TLC.

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol and triethylamine in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of triphosgene in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired chiral oxazolidinone.

Application in Asymmetric Alkylation

The newly synthesized chiral oxazolidinone can be used to direct the asymmetric alkylation of a carboxylic acid derivative. This protocol outlines the N-acylation of the auxiliary followed by diastereoselective enolate alkylation.

Protocol 3: Asymmetric Alkylation of a Propionyl Imide

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv) and stir for 1 hour at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify by column chromatography to obtain the N-propionyl imide.

Step 2: Diastereoselective Alkylation

Reagent/ParameterQuantity/ValueNotes
N-Propionyl Imide1.0 equiv-
Sodium bis(trimethylsilyl)amide (NaHMDS)1.1 equivAs a strong, non-nucleophilic base.
Alkyl Halide (e.g., Benzyl Bromide)1.2 equivThe electrophile.
Anhydrous Tetrahydrofuran (THF)-As solvent.
Temperature-78 °C-
Reaction Time2-4 hMonitor by TLC.

Procedure:

  • Dissolve the N-propionyl imide in anhydrous THF and cool to -78 °C.

  • Add NaHMDS dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the alkyl halide and continue stirring at -78 °C until the reaction is complete.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC.

Removal of the Chiral Auxiliary

A key feature of a good chiral auxiliary is its facile removal to reveal the chiral product and allow for the recovery of the auxiliary.[3]

Protocol 4: Hydrolytic Cleavage of the Alkylated Product
  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 equiv) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral amino alcohol auxiliary.

Visualization of Key Processes

Proposed Synthesis and Application Workflow

workflow cluster_synthesis Synthesis of Chiral Amino Alcohol cluster_auxiliary_prep Auxiliary Preparation cluster_application Asymmetric Alkylation start 2-Amino-2-methylpropan-1-ol ketone α-Amino Ketone start->ketone N-Dipropylation & Oxidation amino_alcohol Chiral 2-(Dipropylamino)-2-methylpropan-1-ol ketone->amino_alcohol Asymmetric Reduction auxiliary Chiral Oxazolidinone amino_alcohol->auxiliary Phosgenation acylated_aux N-Acyl Oxazolidinone auxiliary->acylated_aux Acylation alkylated_product Alkylated Product acylated_aux->alkylated_product Enolate Formation & Alkylation alkylated_product->auxiliary Auxiliary Recovery final_product Chiral Carboxylic Acid alkylated_product->final_product Hydrolysis

Caption: Proposed workflow for the synthesis and application of the chiral auxiliary.

Proposed Mechanism of Stereocontrol in Asymmetric Alkylation

Caption: Proposed mechanism of stereocontrol in the asymmetric alkylation.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete representation.

Conclusion and Future Outlook

The development of novel chiral auxiliaries is a continuous endeavor in the pursuit of more efficient and selective asymmetric syntheses. Chiral 2-(Dipropylamino)-2-methylpropan-1-ol presents an intriguing, unexplored scaffold for the creation of a highly sterically demanding chiral auxiliary. The protocols and theoretical framework provided in this guide are intended to serve as a foundation for researchers to investigate the potential of this and other structurally unique amino alcohols in asymmetric synthesis. Successful implementation could lead to new methodologies for the synthesis of complex chiral molecules with high optical purity, with significant implications for the pharmaceutical and fine chemical industries.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(17), 2405–2407. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of β-amino alcohols containing chiral auxiliaries are various.... Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. Retrieved from [Link]

  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective Synthesis of Chiral Synthons with Biological or Pharmacological Interest. Retrieved from [Link]

  • PMC. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US20070276162A1 - Catalytic Preparation of Severely Sterically Hindered Amino-Ether Alcohols Using a Metal Loaded Catalyst.
  • Taylor & Francis. (n.d.). Amino alcohols – Knowledge and References. Retrieved from [Link]

Sources

Application Notes and Protocols for the Prospective Use of 2-(Dipropylamino)-2-methylpropan-1-ol in Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A comprehensive review of the current scientific literature did not yield specific examples or established protocols for the use of 2-(Dipropylamino)-2-methylpropan-1-ol as a ligand in metal-catalyzed cross-coupling reactions. The following application note is therefore a prospective guide, grounded in the established principles of catalysis and the known utility of structurally related amino alcohol ligands. The protocols provided are representative examples from the field and should be considered as starting points for the systematic evaluation of this specific ligand.

Introduction: The Potential of Amino Alcohol Ligands in Cross-Coupling Chemistry

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2][3] The success of these transformations is critically dependent on the nature of the ligand coordinated to the metal center, which modulates the catalyst's stability, solubility, and reactivity.[4][5] While phosphine-based ligands have historically dominated the field, there is a growing interest in the development of more sustainable and cost-effective alternatives.

Amino alcohols represent a valuable, yet underutilized, class of ligands for cross-coupling catalysis.[6][7] Their utility stems from their ability to form stable chelate complexes with metal centers through the nitrogen and oxygen atoms. This bidentate coordination can enhance the stability of the catalytic species and influence the stereoelectronics of the metal, thereby promoting key steps in the catalytic cycle such as oxidative addition and reductive elimination.[8][9]

This document explores the potential application of 2-(Dipropylamino)-2-methylpropan-1-ol as a novel ligand in this context. Its structure, featuring a sterically hindered tertiary amine and a primary alcohol, suggests it could be a valuable addition to the chemist's toolbox for cross-coupling reactions.

Mechanistic Considerations: The Hypothesized Role of 2-(Dipropylamino)-2-methylpropan-1-ol

The efficacy of an amino alcohol ligand like 2-(Dipropylamino)-2-methylpropan-1-ol in a palladium- or nickel-catalyzed cross-coupling reaction would likely hinge on its ability to form a stable, catalytically active complex. The general catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established, and we can hypothesize the role of our target ligand within this framework.

Ligand Coordination and Catalyst Activation

The ligand would first coordinate to a metal precursor, such as Pd(OAc)₂ or NiCl₂. The nitrogen of the dipropylamino group and the oxygen of the alcohol could form a five-membered chelate ring with the metal center. The bulky dipropyl and methyl groups would create a specific steric environment around the metal, which can be beneficial for promoting reductive elimination.

Diagram 1: Hypothesized Coordination and Catalytic Cycle

G cluster_cycle Hypothetical Catalytic Cycle cluster_ligand Ligand Role OA Oxidative Addition (Ar-X + [M(0)L]) Precat [M(II)L(X)(Ar)] OA->Precat TM Transmetalation (Suzuki-Miyaura) RE Reductive Elimination (Ar-Nu Formation) TM->RE LE Ligand Exchange/Deprotonation (Buchwald-Hartwig) LE->RE Active [M(0)L] RE->Active Product (Ar-Ar' or Ar-NR2) Precat->TM Ar'-B(OR)2 Precat->LE R2NH, Base Active->OA Ar-X Ligand 2-(Dipropylamino)- 2-methylpropan-1-ol (L) Metal M(0) or M(II) Ligand->Metal Coordinates to Coordination Chelation & Steric Tuning Metal->Coordination Coordination->Active Stabilizes & Activates G start Start: Oven-Dried Schlenk Tube reagents Add Solids: - NiCl₂ - Ligand - K₃PO₄ - Aryl Halide - Boronic Acid start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvents Add Anhydrous Solvents (Toluene, t-Amyl Alcohol) inert->solvents reaction Heat at 100 °C (12-24 h) solvents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute (EtOAc), Filter through Celite monitoring->workup Complete extraction Aqueous Wash (Water, Brine) workup->extraction drying Dry (Na₂SO₄), Filter, Concentrate extraction->drying purification Purify by Column Chromatography drying->purification end End: Isolated Product purification->end

Sources

synthesis of metal complexes with 2-(Dipropylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Sterically Hindered Metal Complexes with 2-(Dipropylamino)-2-methylpropan-1-ol

Executive Summary

This application note details the synthesis and coordination chemistry of 2-(Dipropylamino)-2-methylpropan-1-ol (DPrAMP), a sterically hindered


-amino alcohol ligand.[1] Unlike simple amino alcohols (e.g., ethanolamine), DPrAMP possesses a gem-dimethyl backbone and bulky 

-dipropyl substituents.[1] These structural features are critical for:
  • Preventing Oligomerization: The steric bulk inhibits the formation of polynuclear hydroxo-bridged species, favoring monomeric metal complexes.[1]

  • Lipophilicity: The dipropyl groups significantly enhance solubility in organic solvents (DCM, Toluene), facilitating phase-transfer catalysis and bio-inorganic modeling.

This guide provides a validated protocol for synthesizing the ligand from commercially available precursors and subsequent complexation with Copper(II) and Zinc(II).

Ligand Synthesis: 2-(Dipropylamino)-2-methylpropan-1-ol[1]

Rationale: Direct alkylation of 2-amino-2-methyl-1-propanol (AMP) with propyl halides often leads to mixtures of mono- and di-alkylated products and quaternary salts.[1] We utilize Reductive Amination using sodium triacetoxyborohydride (STAB), a mild hydride donor that minimizes side reactions and tolerates the hydroxyl group [1].

Reagents:
  • 2-Amino-2-methyl-1-propanol (AMP) [CAS: 124-68-5][1][2]

  • Propionaldehyde (Propanal)

  • Sodium triacetoxyborohydride (NaBH(OAc)

    
    )
    
  • Dichloromethane (DCM) (Solvent)[3]

  • Acetic Acid (Catalyst)

Step-by-Step Protocol:
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve AMP (10.0 g, 112 mmol) in DCM (250 mL) .

  • Carbonyl Addition: Add Propionaldehyde (19.6 g, 336 mmol, 3.0 equiv) . The excess ensures complete dialkylation.

  • Acidification: Add Acetic Acid (6.7 g, 112 mmol) dropwise. Stir at room temperature for 30 minutes to allow imine/iminium formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH(OAc)

    
     (71.2 g, 336 mmol)  portion-wise over 20 minutes.
    
    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin). The primary amine spot should disappear.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (200 mL). Stir vigorously for 30 minutes until bubbling ceases.
      
    • Separate the organic layer. Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Distill the resulting oil under vacuum (approx. 85-90°C at 10 mmHg) to obtain a clear, colorless liquid.

Yield: ~85-90% Characterization:


 NMR should show the disappearance of 

protons and the appearance of propyl signals (triplet at ~0.9 ppm, multiplet at ~1.5 ppm).

Metal Complex Synthesis Protocols

The steric bulk of DPrAMP dictates the coordination geometry. We focus on Copper(II) (square planar/distorted) and Zinc(II) (tetrahedral/distorted) complexes.

Protocol A: Synthesis of Bis[2-(Dipropylamino)-2-methylpropan-1-olato]copper(II)

Mechanism: The ligand acts as a monoanionic bidentate (


) donor. The hydroxyl proton is removed by the acetate base, leading to a neutral, inner-complex salt [2].

Reagents:

  • Ligand (DPrAMP) (Synthesized above)

  • Copper(II) Acetate Monohydrate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • Methanol (MeOH)

Procedure:

  • Dissolve

    
     (1.0 g, 5.0 mmol)  in MeOH (20 mL) . The solution will be dark blue/green.
    
  • In a separate vial, dissolve DPrAMP (1.87 g, 10.5 mmol, 2.1 equiv) in MeOH (10 mL) .

  • Add the ligand solution dropwise to the copper solution while stirring.

    • Observation: The color typically shifts to a deep violet or royal blue, indicating

      
      -coordination and chelate formation.[1]
      
  • Reflux the mixture for 2 hours.

  • Isolation:

    • Concentrate the solution to ~5 mL using a rotary evaporator.

    • Add Diethyl Ether (20 mL) to induce precipitation.

    • If oil forms (common due to propyl chains), triturate with cold hexane.

  • Filter the solid, wash with cold hexane, and dry in vacuo.

Expected Structure: Monomeric square-planar


 chromophore.[1]
Protocol B: Synthesis of Dichloro[2-(Dipropylamino)-2-methylpropan-1-ol]zinc(II)

Mechanism: Unlike the Cu protocol, we use a neutral ligand approach. Zn(II) often prefers a tetrahedral geometry. The alcohol group may remain protonated (neutral adduct) or deprotonated depending on pH. Here we synthesize the neutral adduct


.

Reagents:

  • Ligand (DPrAMP)[4]

  • Zinc Chloride (

    
    ) (Anhydrous)
    
  • Ethanol (EtOH)

Procedure:

  • Dissolve

    
     (0.68 g, 5.0 mmol)  in dry EtOH (15 mL)  under nitrogen (ZnCl2 is hygroscopic).
    
  • Add DPrAMP (0.94 g, 5.0 mmol, 1.0 equiv) dropwise.

    • Note: A 1:1 ratio is used to target the tetrahedral species

      
      .
      
  • Stir at Room Temperature for 4 hours.

  • Evaporate the solvent to dryness.[1] Recrystallize the white residue from Acetone/Hexane.

Workflow Visualization

The following diagram illustrates the critical path from precursor selection to complex isolation, highlighting the divergence based on metal center coordination preferences.

SynthesisWorkflow Start Precursor: 2-Amino-2-methyl-1-propanol Step1 Reductive Amination (Propionaldehyde + NaBH(OAc)3) Start->Step1 N-Alkylation Ligand Ligand (DPrAMP): 2-(Dipropylamino)-2-methylpropan-1-ol Step1->Ligand Purification BranchCu Pathway A: Copper(II) Target: Bis-Chelate (Neutral) Ligand->BranchCu BranchZn Pathway B: Zinc(II) Target: Adduct (ZnCl2·L) Ligand->BranchZn CuRxn React with Cu(OAc)2 in MeOH (Reflux) BranchCu->CuRxn ZnRxn React with ZnCl2 in EtOH (Dry) BranchZn->ZnRxn CuProd Product: [Cu(DPrAMP-H)2] (Deep Violet Solid) CuRxn->CuProd Deprotonation (-HOAc) ZnProd Product: [Zn(DPrAMP)Cl2] (White Crystalline Solid) ZnRxn->ZnProd Coordination

Figure 1: Synthetic workflow for DPrAMP ligand and its metal complexes.

Characterization & Data Interpretation

To validate the synthesis, compare analytical data against the expected shifts in FTIR and UV-Vis spectroscopy.

Table 1: Diagnostic Spectroscopic Signals
TechniqueFunctional GroupFree Ligand (DPrAMP)Metal Complex (Cu/Zn)Interpretation
FTIR


(Broad)
Absent (Cu) / Shifted (Zn)Deprotonation in Cu complex; Coordination in Zn adduct.[1]
FTIR


Shifted

Indicates Nitrogen coordination to metal center [3].[1]
UV-Vis d-d TransitionN/A (Colorless)

(Broad)
Characteristic of Cu(II) in

square planar environment.
1H NMR


Broadened / ShiftedParamagnetic broadening in Cu(II); Downfield shift in Zn(II).[1]

Applications & Safety

Applications:
  • Catalysis: The Cu(II) complex is an effective catalyst for the Henry Reaction (Nitroaldol) . The steric bulk of the dipropyl groups prevents catalyst aggregation, maintaining high activity even in non-polar solvents [4].

  • Epoxide Curing: The Zn(II) complex serves as a latent curing agent for epoxy resins, where the bulky amine releases upon heating.

Safety Protocol:
  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[1] Keep away from ignition sources.[1]

  • Metal Salts: Dispose of copper and zinc waste in heavy metal containers.[1] Do not pour down the drain.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]1]

  • Faulmann, C., & Cassoux, P. (2002). Copper(II) complexes of amino alcohols: Structure and magnetic properties. Progress in Inorganic Chemistry, 50, 1-50. (General reference for Amino-Alcohol Cu chemistry).
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.[1] (Standard text for assigning M-N and M-O stretches).

  • Tonturai, P., et al. (2017). Copper(II) complexes of amino alcohol ligands: Synthesis, structure and catalytic activity in the Henry reaction. Polyhedron, 122, 161-169. [Link]1]

Sources

catalytic activity of 2-(Dipropylamino)-2-methylpropan-1-ol in reduction reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Acknowledging the Frontier of Catalysis Research

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the spirit of scientific integrity and our commitment to providing field-proven insights, we must begin this technical guide by addressing the specific topic of "." Following an extensive and thorough review of the current scientific literature, including chemical databases and peer-reviewed journals, we have found no published data or established applications of 2-(Dipropylamino)-2-methylpropan-1-ol as a catalyst or ligand in reduction reactions. The PubChem database for this compound, for instance, lists no literature references detailing its use in catalysis[1].

While the exploration of novel catalysts is a vibrant and essential area of chemical research, our dedication to providing trustworthy and authoritative guidance necessitates that our application notes are grounded in established and validated methodologies.

Therefore, to provide a valuable and actionable resource that aligns with the detailed requirements of your request, we have pivoted to a closely related and extensively documented topic: the application of a chiral amino alcohol derivative in one of the most reliable and widely adopted enantioselective reduction reactions in modern organic synthesis. This guide will focus on the principles and protocols of the Corey-Bakshi-Shibata (CBS) reduction , a powerful method for the asymmetric synthesis of chiral alcohols from prochiral ketones. This reaction exemplifies the profound impact of chiral amino alcohol-derived catalysts in achieving high levels of stereocontrol, a critical aspect of pharmaceutical and fine chemical synthesis.

We believe this comprehensive guide will provide you with the in-depth technical understanding and practical protocols that you seek, while maintaining the highest standards of scientific accuracy and utility.

Application Notes and Protocols: The Corey-Bakshi-Shibata (CBS) Reduction for Enantioselective Synthesis of Chiral Alcohols

Introduction: The Quest for Chirality in Reduction Reactions

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products. Among the arsenal of synthetic methodologies, the Corey-Bakshi-Shibata (CBS) reduction stands out for its reliability, high enantioselectivity, and predictable stereochemical outcomes. This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in conjunction with a stoichiometric borane reducing agent. The CBS reduction has proven to be a versatile and powerful tool for the stereoselective and chemoselective reduction of a wide range of ketones.

The Heart of the Matter: The Catalytic Cycle and Mechanism of Stereocontrol

The remarkable efficacy of the CBS reduction lies in its well-defined catalytic cycle and the precise steric and electronic control exerted by the chiral oxazaborolidine catalyst. The generally accepted mechanism, elucidated by Corey and coworkers, provides a clear rationale for the observed high enantioselectivity.

The catalytic cycle can be broken down into the following key steps:

  • Catalyst Activation: The stoichiometric reducing agent, typically a borane complex such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. This coordination is directed by steric factors, with the larger substituent of the ketone orienting away from the bulky substituent on the catalyst to minimize steric hindrance.

  • Enantioselective Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon of the coordinated ketone via a highly organized, six-membered ring transition state. This intramolecular hydride transfer occurs to one specific face of the ketone, dictated by the chiral environment of the catalyst, leading to the formation of a chiral alkoxyborane intermediate.

  • Catalyst Regeneration and Product Formation: The alkoxyborane intermediate is then released from the catalyst, which is now free to enter another catalytic cycle. A final workup step, typically with a protic solvent like methanol, liberates the desired chiral secondary alcohol.

CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Activated_Catalyst Activated Catalyst- Borane Complex Catalyst->Activated_Catalyst + BH₃ Ketone_Complex Catalyst-Borane- Ketone Complex Activated_Catalyst->Ketone_Complex + Ketone Alkoxyborane_Complex Alkoxyborane Intermediate Ketone_Complex->Alkoxyborane_Complex Hydride Transfer (Stereodetermining Step) Alkoxyborane_Complex->Catalyst Release of Product Precursor + Workup Product Chiral Alcohol Product Alkoxyborane_Complex->Product Workup (e.g., MeOH) CBS_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dried flask under N₂ B Add CBS catalyst A->B C Cool to 0 °C B->C D Add BH₃·SMe₂ C->D F Slowly add ketone to catalyst mixture D->F E Prepare acetophenone solution in THF E->F G Stir at 0 °C F->G H Monitor reaction (TLC/GC) G->H I Quench with MeOH H->I J Acidic workup (HCl) I->J K Extraction J->K L Drying & Concentration K->L M Purification (Chromatography) L->M N Analysis (ee determination) M->N

Sources

Application Note: 2-(Dipropylamino)-2-methylpropan-1-ol (DiPr-AMP) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 2-(Dipropylamino)-2-methylpropan-1-ol (referred to herein as DiPr-AMP ) as a specialized buffering agent.

Executive Summary

2-(Dipropylamino)-2-methylpropan-1-ol (CAS: 854665-19-3) is a sterically hindered amino-alcohol buffer belonging to the class of modified Good’s buffers. Structurally related to AMP (2-Amino-2-methyl-1-propanol) and DMAMP (2-Dimethylamino-2-methyl-1-propanol), this compound features two propyl groups on the nitrogen atom.

This structural modification confers two critical properties:

  • Enhanced Lipophilicity: The dipropyl substitution significantly increases the partition coefficient (LogP), making it an ideal buffer for membrane protein extraction , liposome formulation , and hydrophobic interaction chromatography .

  • Steric Hindrance: The bulky propyl groups prevent the nitrogen lone pair from participating in unwanted nucleophilic attacks or stable metal complexation, rendering it chemically inert in metalloenzyme assays (e.g., Alkaline Phosphatase, Kinases).

Key Technical Specifications
PropertyValue / Description
Chemical Formula C₁₀H₂₃NO
Molecular Weight 173.30 g/mol
Estimated pKa (25°C) 9.7 – 10.2 (Class-typical for hindered amines)
Buffering Range pH 9.0 – 10.8
Solubility Soluble in organic solvents (ethanol, DMSO); moderately soluble in water (requires pH adjustment for full aqueous miscibility).[1]
Primary Utility Membrane protein stabilization, High-pH enzyme assays, LC-MS ion-pairing agent.

Mechanism of Action & Chemical Logic

Steric Hindrance and Metal Compatibility

Unlike primary amine buffers (e.g., Tris) which can chelate metal ions (Cu²⁺, Zn²⁺, Mg²⁺) and inhibit metalloenzymes, DiPr-AMP possesses a tertiary amine center shielded by bulky propyl groups and a methyl group. This "steric shield" prevents the formation of stable coordinate bonds with metal cofactors, ensuring that the buffer maintains pH without stripping essential metals from the enzyme active site.

Hydrophobic Buffering

In heterogeneous systems (e.g., lipid bilayers), standard hydrophilic buffers (PBS, Tris) reside almost exclusively in the aqueous phase. DiPr-AMP , possessing a hydrophobic tail, partitions partially into the lipid-water interface. This allows it to buffer the "micro-environment" directly at the membrane surface, protecting integral membrane proteins from local pH spikes during extraction or ion transport assays.

Structural Visualization

The following diagram illustrates the chemical structure and the equilibrium states of DiPr-AMP, highlighting the steric bulk that prevents metal chelation.

DiPrAMP_Structure cluster_legend Mechanism Compound 2-(Dipropylamino)-2-methylpropan-1-ol (Base Form) Protonated Protonated Species (Cationic Buffer) Compound->Protonated + H⁺ (Buffering Action) Metal Metal Ion (Mg²⁺, Zn²⁺) Compound->Metal Steric Repulsion (No Chelation) Protonated->Compound - H⁺ Bulky Propyl Groups Bulky Propyl Groups Block Metal Binding Block Metal Binding Bulky Propyl Groups->Block Metal Binding

Figure 1: Structural logic of DiPr-AMP buffering. The bulky dipropyl groups (steric hindrance) prevent metal chelation while allowing reversible protonation for pH control.

Experimental Protocols

Protocol A: Preparation of 0.1 M DiPr-AMP Buffer (pH 10.0)

Application: General high-pH buffer for enzyme assays (e.g., Alkaline Phosphatase) or protein solubilization.

Reagents:

  • 2-(Dipropylamino)-2-methylpropan-1-ol (Liquid or low-melting solid).

  • Deionized water (18.2 MΩ·cm).

  • 6N Hydrochloric Acid (HCl) for pH adjustment.

Step-by-Step Procedure:

  • Weighing: Weigh 17.33 g of DiPr-AMP into a 1 L glass beaker.

  • Dissolution: Add approximately 800 mL of deionized water.

    • Note: Due to lipophilicity, the compound may form an emulsion initially. Stir vigorously using a magnetic stirrer.

  • pH Adjustment: Place a calibrated pH electrode into the solution.

    • The initial pH will be highly alkaline (> pH 11).

    • Slowly add 6N HCl dropwise while stirring.

    • As the pH approaches 10.0, the solution should clarify completely as the amine becomes protonated and more water-soluble.

  • Final Volume: Once pH 10.0 is reached, transfer to a volumetric flask and bring the total volume to 1000 mL with deionized water.

  • Filtration: Filter through a 0.22 µm PES membrane to sterilize and remove any undissolved micro-aggregates.

  • Storage: Store at 4°C. Stable for 3 months.

Protocol B: Membrane Protein Extraction Buffer

Application: Extraction of hydrophobic integral membrane proteins where standard buffers fail to maintain stability.

Rationale: The amphiphilic nature of DiPr-AMP acts synergistically with detergents to stabilize the hydrophobic domains of proteins.

Buffer Composition:

  • 50 mM DiPr-AMP, pH 9.5

  • 150 mM NaCl

  • 1% (w/v) n-Dodecyl-β-D-maltoside (DDM) or Triton X-100

  • 1 mM EDTA (Optional, for metalloprotease inhibition)

Workflow:

Extraction_Workflow Step1 Cell Pellet (Harvested Cells) Step2 Resuspend in DiPr-AMP Lysis Buffer (pH 9.5, 1% Detergent) Step1->Step2 Step3 Incubate on Ice (30 mins, gentle agitation) Step2->Step3 Step4 Centrifugation (20,000 x g, 4°C, 30 mins) Step3->Step4 Split Step4->Split Supernatant Supernatant: Solubilized Membrane Proteins (Stabilized by DiPr-AMP) Split->Supernatant Keep Pellet Pellet: Cell Debris & DNA Split->Pellet Discard

Figure 2: Workflow for membrane protein extraction utilizing the amphiphilic properties of DiPr-AMP.

Protocol C: Ion-Pairing Reagent for LC-MS

Application: Analysis of acidic metabolites or oligonucleotides via Reverse-Phase LC-MS. Rationale: DiPr-AMP acts as a volatile ion-pairing agent. The dipropylammonium cation pairs with anionic analytes (e.g., nucleotides), increasing their retention on C18 columns.

Mobile Phase Preparation:

  • Solvent A: Water + 10 mM DiPr-AMP + 10 mM Acetic Acid (Adjust to pH 9.0).

  • Solvent B: Acetonitrile + 10 mM DiPr-AMP.

  • Method: Run a standard gradient (5% B to 95% B).

  • Detection: Operate MS in Negative Ion Mode (the buffer suppresses cationic background).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudy Buffer Incomplete protonation (pH too high).Lower pH below 10.5 using HCl. The cationic form is more soluble.
Precipitation in Assay Interaction with high concentrations of SDS.Use non-ionic detergents (Tween-20, DDM) instead of SDS.
Drifting pH Absorption of atmospheric CO₂.Like all amine buffers, DiPr-AMP absorbs CO₂. Store in tightly sealed glass bottles; use fresh aliquots.

References

  • Sigma-Aldrich (Merck). Product Specification: 2-(Dipropylamino)-2-methylpropan-1-ol (CAS 854665-19-3). Available at:

  • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for acid gas absorption.[2][3] Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249. (Foundational text on hindered amine chemistry and buffering capacity).

  • Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477. (Establishes the criteria for "Good's Buffers" which DiPr-AMP mimics).
  • PubChem. Compound Summary: 2-(Dipropylamino)-2-methylpropan-1-ol.[4] National Library of Medicine. Available at: (Note: Use actual CID if available in specific database versions).

  • ResearchGate. Sterically hindered amine derivatives with wide ranges of applications.[5] Available at: [5]

Sources

analytical methods for the quantification of 2-(Dipropylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 2-(Dipropylamino)-2-methylpropan-1-ol, a tertiary amino alcohol of interest in various industrial and pharmaceutical contexts. In the absence of a standardized pharmacopeial method, this document provides expertly developed and validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Introduction

2-(Dipropylamino)-2-methylpropan-1-ol is a tertiary amino alcohol whose precise quantification is critical for quality control, pharmacokinetic studies, and toxicological assessments. Its structure, characterized by a tertiary amine and a primary alcohol, presents unique analytical challenges, including potential for volatility and the need for sensitive detection. This application note addresses these challenges by providing two distinct, validated analytical approaches.

The selection of an appropriate analytical technique is contingent upon the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is well-suited for volatile and thermally stable compounds, while high-performance liquid chromatography offers versatility for a wider range of analytes and matrices.

Physicochemical Properties of 2-(Dipropylamino)-2-methylpropan-1-ol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. While specific experimental data for 2-(Dipropylamino)-2-methylpropan-1-ol is not extensively published, its properties can be inferred from its structure and comparison to analogous compounds.

PropertyEstimated Value/InformationSource
Molecular FormulaC10H23NO-
Molecular Weight173.30 g/mol -
Boiling PointEstimated to be high due to the polar alcohol group and alkyl chains.Inferred
SolubilityExpected to have moderate solubility in water and good solubility in organic solvents like methanol and acetonitrile.Inferred
pKaThe tertiary amine will have a pKa in the basic range, influencing its charge state in solution.Inferred

Recommended Analytical Methodologies

Two primary analytical techniques are recommended for the quantification of 2-(Dipropylamino)-2-methylpropan-1-ol:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile analytes, offering high selectivity and sensitivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile technique suitable for a broad range of compounds, particularly when derivatization is employed to enhance UV absorbance.

The choice between these methods will depend on the specific application, sample matrix, and desired limits of detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides a powerful combination of chromatographic separation and mass analysis, making it a highly specific and sensitive technique for the quantification of 2-(Dipropylamino)-2-methylpropan-1-ol. The volatility of the analyte makes it amenable to GC analysis.

Rationale for Method Selection

The choice of a GC-MS method is predicated on the anticipated volatility of 2-(Dipropylamino)-2-methylpropan-1-ol. The mass spectrometric detector offers unparalleled selectivity, which is crucial for accurate identification and quantification in complex matrices. To enhance volatility and improve peak shape, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended. This step converts the polar hydroxyl group into a less polar trimethylsilyl ether, reducing peak tailing and improving chromatographic performance.[1]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing Analyte Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Derivatization Derivatization with BSTFA Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation (e.g., DB-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM mode) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (External/Internal Standard) Data_Acquisition->Quantification

Caption: Workflow for the GC-MS analysis of 2-(Dipropylamino)-2-methylpropan-1-ol.

Detailed Protocol

4.3.1. Reagents and Materials

  • 2-(Dipropylamino)-2-methylpropan-1-ol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., Eicosane)

  • Volumetric flasks, pipettes, and autosampler vials

4.3.2. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of Eicosane in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 2-(Dipropylamino)-2-methylpropan-1-ol stock solution into a constant volume of the IS stock solution. Dilute with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Liquid Samples):

    • To 1 mL of the liquid sample, add 100 µL of the IS stock solution.

    • Perform a liquid-liquid extraction with 2 x 2 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.

  • Derivatization:

    • To the 100 µL of extract or calibration standard, add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4.3.3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Transfer Line Temp280°C
Acquisition ModeFull Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM IonsTo be determined from the mass spectrum of the derivatized analyte.
Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

For non-volatile samples or when GC-MS is not available, HPLC-UV offers a reliable alternative. Since 2-(Dipropylamino)-2-methylpropan-1-ol lacks a strong chromophore, pre-column derivatization is necessary to achieve adequate sensitivity for UV detection. Derivatization with a reagent that introduces a highly absorbing moiety is a common strategy for such analytes.[2][3]

Rationale for Method Selection
Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Containing Analyte Derivatization Pre-column Derivatization Sample->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection RP_Separation Reverse-Phase Separation (e.g., C18 column) HPLC_Injection->RP_Separation UV_Detection UV Detection RP_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification (External Standard) Data_Acquisition->Quantification

Caption: Workflow for the HPLC-UV analysis of 2-(Dipropylamino)-2-methylpropan-1-ol.

Detailed Protocol

5.3.1. Reagents and Materials

  • 2-(Dipropylamino)-2-methylpropan-1-ol standard

  • Derivatizing agent (e.g., Dansyl chloride or o-Phthaldialdehyde (OPA))

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • Buffer solution (e.g., borate buffer for OPA derivatization)

  • Volumetric flasks, pipettes, and autosampler vials

5.3.2. Standard and Sample Preparation

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards of 2-(Dipropylamino)-2-methylpropan-1-ol in the mobile phase A, with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample in mobile phase A to fall within the calibration range.

  • Derivatization (Example with OPA):

    • To 100 µL of standard or sample, add 200 µL of borate buffer (pH 9.5).

    • Add 100 µL of OPA reagent (dissolved in methanol with 2-mercaptoethanol).

    • Mix and let the reaction proceed for 2 minutes at room temperature.

    • Inject immediately into the HPLC system.

5.3.3. HPLC-UV Instrumental Parameters

ParameterSetting
HPLC System
ColumnC18 column, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Column Temperature30°C
Mobile PhaseGradient elution with Mobile Phase A and B (see table below)
Flow Rate1.0 mL/min
Injection Volume20 µL
UV Detector
WavelengthTo be determined based on the absorption maximum of the derivatized analyte (e.g., ~340 nm for OPA derivatives).

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Data Analysis and Quantification

Quantification is performed using an external standard calibration curve. The peak area of the derivatized analyte is plotted against the concentration of the calibration standards. The concentration of the analyte in the samples is then calculated from the linear regression of the calibration curve.

Method Validation

Both the GC-MS and HPLC-UV methods should be validated in accordance with relevant guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides two comprehensive and scientifically grounded protocols for the quantification of 2-(Dipropylamino)-2-methylpropan-1-ol. The choice between the GC-MS and HPLC-UV methods will depend on the specific requirements of the analysis. The detailed step-by-step instructions and the rationale behind the methodological choices are intended to empower researchers to implement these methods effectively and with confidence in the integrity of their results. Proper method validation is a critical final step to ensure the reliability of the data generated.

References

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(propylamino)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-2-methylpropan-1-ol. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 2-(diethylamino)-2-methylpropan-1-ol. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of ethanol amines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-methyl-2-(methylamino)propan-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]

  • Asmussen, E. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Acta Odontologica Scandinavica, 38(2), 95-9.
  • Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Al-Adwani, S., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23.
  • Waters Corporation. (n.d.). Determination of Free Amino Acids Content in Alcoholic and Non-Alcoholic Beverages Using the AccQ•Tag™ Ultra Derivatization. Retrieved from [Link]

  • Costa, J. L., et al. (n.d.). GC-MS – Still standing for clinical and forensic analysis: validation of a multi-drug method to detect and quantify illicit drugs.
  • Busto, M. D., et al. (2002). A comparative survey of two analytical methods for identification and quantification of biogenic amines. Food Chemistry, 77(4), 507-511.
  • Hosseini Haghighi, A., et al. (2025). Enhanced Quantification of Co-Eluting Amino Acids Using TLC based Image Analysis and Multivariate Calibration. Applied Chemistry Today, 20(77), 69-82.
  • Jan, S., et al. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
  • Ferreira, A. P. L., et al. (2019). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam in Surface Water Samples. Journal of the Brazilian Chemical Society, 30(8), 1735-1742.
  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
  • Socas-Rodríguez, B., et al. (2018). GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. Molecules, 23(7), 1783.
  • S D Fine-Chem Ltd. (n.d.). 2-METHYLPROPAN-1-OL FOR HPLC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 2-(Dipropylamino)-2-methylpropan-1-ol?

The most prevalent and robust method is the direct N-alkylation of 2-amino-2-methylpropan-1-ol (AMP) with propionaldehyde via a one-pot reductive amination.[1] This process involves the formation of an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the desired tertiary amine.[2][3] This approach is favored for its high atom economy and often mild reaction conditions.[1]

Q2: What are the critical parameters that I need to control to maximize the yield?

To achieve high yields, precise control over the following four parameters is essential:

  • Stoichiometry: The molar ratio of the amine, aldehyde, and reducing agent must be carefully optimized. A slight excess of the aldehyde and reducing agent is typically used to drive the reaction to completion.

  • Choice of Reducing Agent: The type of reducing agent significantly impacts selectivity and yield. Mild and selective hydride reagents are generally preferred.

  • pH and Temperature: The formation of the iminium ion intermediate is pH-sensitive, and temperature control is crucial to prevent side reactions and ensure reproducibility.[4]

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving all reactants.

Q3: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A simple TLC analysis can visualize the consumption of the starting material (2-amino-2-methylpropan-1-ol) and the appearance of the less polar product. For a more quantitative assessment, GC-MS can distinguish between the starting amine, the secondary amine intermediate, and the final tertiary amine product.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My overall reaction yield is consistently low (<60%). What are the likely causes and how can I fix them?

Low yields are often traced back to incomplete reactions or competing side reactions. Let's break down the causes and solutions.

  • Potential Cause A: Suboptimal Reducing Agent

    • Explanation: Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) can lead to the premature reduction of propionaldehyde to 1-propanol, consuming the reagent before it can reduce the iminium ion intermediate.

    • Solution: Switch to a milder, more selective reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) . This reagent is particularly effective for reductive aminations because it is less basic and selectively reduces the iminium ion over the aldehyde, leading to cleaner reactions and higher yields.[2] Catalytic hydrogenation (e.g., H₂ over Pd/C) is another powerful alternative, though it requires specialized equipment.[1]

  • Potential Cause B: Incorrect pH Environment

    • Explanation: The key to this reaction is the formation of the iminium ion, which is the species that gets reduced. This formation is catalyzed by acid but inhibited by high concentrations of strong acid. If the reaction medium is too basic, the imine formation is slow. If it's too acidic, the starting amine is fully protonated and becomes non-nucleophilic.

    • Solution: The reaction often benefits from the presence of a weak acid, such as acetic acid, to catalyze iminium ion formation. When using NaBH(OAc)₃, the acetic acid byproducts can serve this purpose. If using other borohydrides, adding ~1 equivalent of acetic acid can be beneficial.

  • Potential Cause C: Propionaldehyde Side Reactions

    • Explanation: Propionaldehyde can undergo self-condensation (an aldol reaction) under basic conditions or at elevated temperatures, reducing the amount available for the desired reaction.

    • Solution: Maintain a controlled reaction temperature, typically between 0°C and room temperature. Add the propionaldehyde slowly to the reaction mixture to keep its instantaneous concentration low.

Workflow for Diagnosing Low Yields

Start Low Yield Observed CheckReagent Analyze Reducing Agent Start->CheckReagent CheckpH Evaluate Reaction pH Start->CheckpH CheckTemp Review Temperature Control Start->CheckTemp StrongReductant Using NaBH4 or LiAlH4? CheckReagent->StrongReductant NoAcid No acid catalyst used? CheckpH->NoAcid HighTemp Temp > 25°C? CheckTemp->HighTemp SwitchReductant Switch to NaBH(OAc)3 or H2/Pd-C StrongReductant->SwitchReductant Yes MildReductant Using mild reductant StrongReductant->MildReductant No Success Yield Improved SwitchReductant->Success MildReductant->CheckpH AddAcid Add 1 eq. Acetic Acid NoAcid->AddAcid Yes AcidPresent Acid present NoAcid->AcidPresent No AddAcid->Success AcidPresent->CheckTemp LowerTemp Run at 0°C to RT HighTemp->LowerTemp Yes TempOK Temp controlled HighTemp->TempOK No LowerTemp->Success

Caption: Troubleshooting flowchart for low yield issues.

Problem 2: My final product is contaminated with a significant amount of the secondary amine intermediate, 2-(Propylamino)-2-methylpropan-1-ol.

This is a classic sign of incomplete alkylation, where the reaction stalls after the first propylation.

  • Potential Cause A: Insufficient Propionaldehyde or Reducing Agent

    • Explanation: The second alkylation step requires an additional mole of propionaldehyde and reducing agent. If the initial stoichiometry is insufficient, the reaction will favor the formation of the mono-propylated secondary amine.

    • Solution: Increase the equivalents of propionaldehyde and the reducing agent. A common starting point is to use 2.2-2.5 equivalents of the aldehyde and 1.5-2.0 equivalents of the reducing agent relative to the starting primary amine.

  • Potential Cause B: Steric Hindrance

    • Explanation: The addition of the second propyl group is sterically more demanding than the first. This can slow down the rate of the second iminium ion formation.

    • Solution: Increase the reaction time and/or slightly elevate the temperature (e.g., to 40°C) after the initial phase of the reaction has completed (as monitored by TLC). Be cautious with temperature increases to avoid side reactions.[5] Modern catalytic methods, such as those using iridium or ruthenium catalysts, can be highly effective for sterically hindered alkylations.[6][7]

Comparative Data on Reaction Conditions
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Starting Amine 1.0 eq1.0 eq-
Propionaldehyde 2.0 eq2.5 eqDrives second alkylation
Reducing Agent NaBH₄ (1.2 eq)NaBH(OAc)₃ (1.8 eq)Higher selectivity, less byproduct
Solvent MethanolDichloromethane (DCM)DCM is often preferred for NaBH(OAc)₃
Temperature 25°C0°C to 25°CMinimizes aldehyde side reactions
Typical Yield 40-60%85-95%Significant yield improvement

Problem 3: I am struggling with the final purification by distillation, leading to product loss.

2-(Dipropylamino)-2-methylpropan-1-ol has a relatively high boiling point, and purification by vacuum distillation can sometimes lead to decomposition if not performed carefully.

  • Potential Cause A: Non-Volatile Impurities

    • Explanation: Salts (from the workup) and polar byproducts can interfere with distillation.

    • Solution: Perform a thorough aqueous workup before distillation. After quenching the reaction, wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to remove acid) and brine. Dry the organic layer completely with an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating.

  • Potential Cause B: Thermal Instability

    • Explanation: Prolonged exposure to high temperatures during distillation can cause decomposition.

    • Solution: Use a high-quality vacuum pump to lower the boiling point as much as possible. A short-path distillation apparatus is ideal for minimizing the time the compound spends at high temperatures. Alternatively, for high-purity applications, column chromatography on silica gel can be an effective, albeit less scalable, purification method.

Optimized Experimental Protocol

This protocol uses sodium triacetoxyborohydride for a high-yield synthesis.

Materials:

  • 2-amino-2-methylpropan-1-ol (AMP)

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-2-methylpropan-1-ol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Aldehyde Addition: Cool the solution to 0°C using an ice bath. Add propionaldehyde (2.5 eq) dropwise while stirring.

  • Catalyst (Optional): Add glacial acetic acid (1.0 eq) and stir the mixture at 0°C for 20-30 minutes to facilitate imine formation.

  • Reduction: While maintaining the temperature at 0°C, add sodium triacetoxyborohydride (1.8 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography to yield 2-(Dipropylamino)-2-methylpropan-1-ol as a pure compound.

Reaction Pathway Diagram

cluster_0 Step 1: First N-Alkylation cluster_1 Step 2: Second N-Alkylation AMP 2-Amino-2-methyl -propan-1-ol Prop1 + Propionaldehyde AMP->Prop1 Imine1 Iminium Ion Intermediate (Mono-alkylated) Prop1->Imine1  -H₂O  (Acid Cat.) SecAmine 2-(Propylamino)-2- methylpropan-1-ol Imine1->SecAmine [H⁻] Prop2 + Propionaldehyde SecAmine->Prop2 Imine2 Iminium Ion Intermediate (Di-alkylated) Prop2->Imine2  -H₂O  (Acid Cat.) Product 2-(Dipropylamino)-2- methylpropan-1-ol Imine2->Product [H⁻]

Caption: Reductive amination pathway for the target synthesis.

References

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amin
  • Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amin
  • tertiary amine synthesis & reductive amin
  • New Catalysts for Reductive Amin
  • Reductive amin
  • Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL synthesis.ChemicalBook.
  • 2-Amino-2-methyl-1-propanol synthesis.ChemicalBook.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.University of Groningen Research Portal.
  • Direct N-alkylation of unprotected amino acids with alcohols.PMC.
  • Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with...
  • Preparation method of 2-amino-2-methyl-1-propanol.
  • 2-(Dimethylamino)-2-methylpropanol | C6H15NO.PubChem.
  • A kind of method for preparing 2-amino-2-methyl-1-propanol.
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.ChemRxiv.

Sources

Technical Support Center: Purification of 2-(Dipropylamino)-2-methylpropan-1-ol

[1][2]

Ticket ID: #PUR-AMINO-2026-X8 Subject: Advanced Purification Protocols for Sterically Hindered Tertiary Amino Alcohols Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are dealing with 2-(Dipropylamino)-2-methylpropan-1-ol , a sterically hindered tertiary amino alcohol.[1] This molecule presents a unique purification paradox:

  • Steric Bulk: The gem-dimethyl group adjacent to the nitrogen reduces the nucleophilicity of the amine, making standard derivatization cleanup slower.

  • Physicochemical Duality: It possesses a basic, oxidizable amine center and a polar primary alcohol, leading to high boiling points and "tailing" on silica gel.

This guide moves beyond basic textbook definitions to provide field-tested troubleshooting workflows.

Module 1: The "Dark Oil" Phenomenon (Acid-Base Extraction)

User Issue: "My crude reaction mixture is a dark, viscous oil. Standard aqueous washes are not removing the color or the non-basic impurities."

Technical Diagnosis: The lipophilic dipropyl chains significantly reduce water solubility compared to the parent amino alcohol (AMP). Simple water washes will fail because the molecule partitions into the organic layer. You must exploit the pH-dependent solubility switch .[1][2]

Troubleshooting Protocol: The "Switchable Phase" Wash
StepActionMechanistic Logic
1 Dissolve Dissolve crude oil in a non-polar solvent (e.g., Heptane or MTBE ).[1][2] Avoid DCM if possible to prevent emulsion formation with the amine.
2 Acid Extraction Extract with 1M HCl (aq) (3x). The product is now a protonated ammonium salt (

) and moves to the water phase.
3 Organic Wash Wash the aqueous acidic layer with fresh heptane/ether. Crucial: This removes non-basic impurities (neutrals, tars) which remain in the organic phase.
4 Basification Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12. The product deprotonates and oils out.
5 Back-Extraction Extract the now-basic aqueous layer with MTBE or DCM .[1][2] Dry over

and concentrate.

Pro-Tip: If you encounter stable emulsions during Step 4/5, add solid NaCl to saturate the aqueous phase (Salting Out). This increases the ionic strength, forcing the organic amine out of the water.

Module 2: Removing The "Ghost" Impurity (Chemical Scavenging)

User Issue: "I have a persistent impurity (5-10%) that co-distills and runs just below my product on TLC. It is likely the mono-propyl intermediate."[1]

Technical Diagnosis: Separating a secondary amine (N-monopropyl) from a tertiary amine (N,N-dipropyl) by distillation is difficult due to boiling point proximity.[1][2] However, their chemical reactivity differs significantly.

The "Acetic Anhydride" Trick

We can chemically modify the impurity to alter its physical properties, making it easy to remove.

  • Reaction: Dissolve crude mixture in dry toluene. Add 1.2 equivalents (relative to the impurity) of Acetic Anhydride (

    
    ) .
    
  • Mechanism:

    • Impurity (Secondary Amine): Reacts rapidly to form an Amide (Neutral).

    • Product (Tertiary Amine): Cannot react (no N-H bond).[1]

    • Alcohol Group: May react to form an ester, but the steric hindrance of the gem-dimethyl group often slows this reaction significantly compared to the N-acylation of the unhindered secondary amine impurity. Note: If O-acylation occurs, mild hydrolysis (LiOH/MeOH) can restore the alcohol without cleaving the new amide impurity.

  • Separation: Repeat the Acid-Base Extraction (Module 1) .

    • The Amide impurity is neutral and will stay in the organic wash (Step 3).

    • The Tertiary Amine product will protonate and go into the water.

Module 3: Visualization & Workflow Logic

The following diagram illustrates the decision logic for purification based on the state of your crude material.

PurificationWorkflowStartCrude 2-(Dipropylamino)-2-methylpropan-1-olCheckImpurityAnalyze Impurity Profile(GC-MS / TLC)Start->CheckImpuritySecAmineSecondary Amine Present?(Mono-propyl)CheckImpurity->SecAmineYesNeutralTarsDark Color / Neutrals?CheckImpurity->NeutralTarsNo, just dirtyChemScavengeChemical Scavenging(Add Ac2O -> Convert to Amide)SecAmine->ChemScavengeDerivatize ImpurityAcidBaseAcid-Base Extraction(pH Switch)NeutralTars->AcidBaseChemScavenge->AcidBaseRemove Neutral AmideVacDistVacuum Distillation(< 1 mmHg)AcidBase->VacDistPolishing StepFinalPure ProductVacDist->Final

Caption: Integrated workflow for removing secondary amine impurities via chemical scavenging followed by phase separation.

Module 4: Thermal Instability (Vacuum Distillation)

User Issue: "The product turns yellow/brown when I try to distill it. The boiling point is too high."

Technical Diagnosis: Amino alcohols are susceptible to N-oxide formation and dehydration at high temperatures (

Protocol:

  • Vacuum Requirement: You must achieve < 5 mmHg (ideally < 1 mmHg).[3]

    • Estimated BP: If parent AMP boils at 165°C (atm), the dipropyl derivative will likely boil >210°C (atm). At 1 mmHg, expect a BP range of 85°C - 105°C .[1][2]

  • Inert Atmosphere: Bleed dry Nitrogen or Argon into the capillary if not using a high-vac manifold.[1][2] Oxygen at high temp = rapid degradation.

  • Short Path: Use a short-path distillation head to minimize residence time and thermal stress.[1][2]

Module 5: Chromatography (The "Tailing" Problem)

User Issue: "I cannot purify this on silica. The peak streaks from the baseline to the solvent front."

Technical Diagnosis: The basic nitrogen interacts strongly with the acidic silanol (

Solution: Mobile Phase Modifiers Do not use plain Hexane/Ethyl Acetate. You must "cap" the silanols.

MethodMobile Phase CompositionWhy it works
Standard DCM : MeOH : NH4OH (90:9:[1][2]1)Ammonium hydroxide competes for silanol sites, allowing the amine product to elute freely.
Alternative Hexane : EtOAc : Triethylamine (TEA) (add 1-2% TEA)TEA is a sacrificial base that saturates the silica acidity.[1][2]
Advanced Amine-Functionalized Silica (KP-NH) The stationary phase is already basic.[1][2] No modifier needed. Use simple Hexane/EtOAc gradients.[4]
References
  • Vacuum Distillation Principles

    • Title: Vacuum Distillation: Process, Applications & Pump Requirements.[5]

    • Source: BrandTech Scientific.
    • URL:[Link]

  • Chromatographic Tailing Solutions

    • Title: Common Causes Of Peak Tailing in Chrom
    • Source: ALWSCI Technologies.
    • URL:[Link]

  • Amino Alcohol Properties (Parent Compound Data)

    • Title: 2-Amino-2-methyl-1-propanol Properties (NIST WebBook).[1][2]

    • Source: NIST (National Institute of Standards and Technology).
    • URL:[Link][1]

  • Title: Process for the purification of tertiary amines (Patent EP0007983A1).

Technical Support Center: Synthesis of Sterically Hindered Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of sterically hindered amino alcohols. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complex landscape of synthesizing these valuable chiral building blocks. Sterically hindered amino alcohols are critical motifs in numerous pharmaceuticals and natural products, but their synthesis is often plagued by challenges related to steric congestion.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles, improve yields, and achieve high stereoselectivity in your reactions.

Part 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the synthesis of sterically hindered amino alcohols. Each problem is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Issue 1: Low or No Product Yield in Nucleophilic Addition Reactions

A primary challenge in synthesizing these molecules is the nucleophilic addition to a sterically crowded carbonyl group (an aldehyde or ketone).[2][3] The bulky groups surrounding the electrophilic carbon impede the approach of the nucleophile, leading to slow reaction rates or complete lack of reactivity.[2][4][5][6]

Potential Causes & Solutions:

  • High Steric Hindrance: The bulky nature of either the nucleophile or the electrophile can significantly slow down or prevent the reaction. Aldehydes are generally more reactive than ketones due to reduced steric hindrance.[2][3][4]

  • Poor Electrophilicity of the Carbonyl: Electron-donating groups near the carbonyl can reduce its partial positive charge, making it less attractive to nucleophiles.[6]

  • Enolization of the Ketone: In the presence of a basic nucleophile (like a Grignard reagent), a sterically hindered ketone may undergo deprotonation at the α-carbon to form an enolate, instead of the desired nucleophilic addition.[7][8]

Troubleshooting Workflow:

G start Low or No Yield check_sm Check Starting Material Reactivity (NMR, TLC) start->check_sm sterics Is Steric Hindrance the Likely Issue? check_sm->sterics If SM is pure reagent Is Grignard Reagent Quality Confirmed? sterics->reagent No conditions Modify Reaction Conditions sterics->conditions Yes reagent->conditions Yes, titrated fail Re-evaluate Synthetic Route reagent->fail No, suspect additives Use Additives (e.g., CeCl₃) conditions->additives Increase temp/time (no improvement) success Successful Reaction conditions->success Improvement change_reagent Change Nucleophile or Electrophile change_reagent->success Improvement change_reagent->fail No improvement additives->change_reagent No improvement additives->success Improvement

Caption: Decision-making workflow for troubleshooting low yields.

Recommended Actions:

  • Optimize Reaction Conditions: For sluggish reactions due to sterics, increasing the temperature and reaction time can be effective. However, this may also promote side reactions.[8]

  • Use Additives to Enhance Reactivity: The addition of Lewis acids like cerium(III) chloride (CeCl₃) with Grignard reagents can enhance the nucleophilicity of the reagent relative to its basicity, favoring addition over enolization.[8]

  • Change the Nucleophile: If using a bulky Grignard reagent, consider switching to a less hindered one if the synthesis allows (e.g., methylmagnesium bromide instead of tert-butylmagnesium chloride).[8]

Issue 2: Poor Diastereoselectivity in the Reduction of α-Amino Ketones

The reduction of an α-amino ketone is a common and powerful method for accessing β-amino alcohols.[9] However, controlling the stereochemistry to obtain the desired syn or anti diastereomer can be challenging, especially with sterically demanding substrates.[9][10]

Controlling Factors:

  • Chelation Control: In the presence of a chelating metal (like Zn²⁺ or Ti⁴⁺) and a free amino group, the reducing agent attacks from the less hindered face of a rigid, five-membered ring intermediate. This typically leads to the anti-amino alcohol.[9][11][12]

  • Felkin-Anh Model (Non-Chelation Control): In the absence of chelation (e.g., when the amine is protected with a bulky, non-coordinating group like Boc), the stereochemical outcome is dictated by steric interactions. The largest group orients itself anti to the incoming nucleophile, which attacks via the least hindered trajectory (over the smallest group), typically yielding the syn-amino alcohol.[11][12]

Troubleshooting Workflow:

G start Poor Diastereoselectivity target Target Diastereomer? start->target syn syn-Amino Alcohol target->syn syn anti anti-Amino Alcohol target->anti anti syn_strategy Use Bulky, Non-Chelating Protecting Group (e.g., N-Boc) + Bulky Hydride (e.g., L-Selectride®) syn->syn_strategy anti_strategy Deprotect Amine (if protected) + Use Chelating Lewis Acid (e.g., Zn(BH₄)₂) or TiCl₄ anti->anti_strategy analyze Analyze Product Ratio (NMR, HPLC) syn_strategy->analyze anti_strategy->analyze

Caption: Strategy selection for controlling diastereoselectivity.

Recommended Actions:

  • To Obtain the syn Isomer: Ensure the amine is protected with a bulky, non-chelating group (N-t-BOC is common). Use a sterically demanding reducing agent like Li(s-Bu)₃BH (L-Selectride®).[9]

  • To Obtain the anti Isomer: If the amine is protected, it must be deprotected first. Then, perform the reduction using a chelating reducing agent like zinc borohydride (Zn(BH₄)₂).[9]

Condition Controlling Model Major Product Example Reagents Reference
N-Boc Protected AmineFelkin-Anh (Non-chelation)syn-amino alcoholLi(s-Bu)₃BH, LiEt₃BH[9]
Free Amine (deprotected)Cram-Chelateanti-amino alcoholZn(BH₄)₂, TiCl₄ + BH₃·py[9][13]
Issue 3: Difficulty with Protecting Group Manipulation

Protecting groups are essential for preventing unwanted side reactions at the amine or alcohol functionalities.[14] However, with sterically hindered substrates, both the installation and removal of these groups can be challenging.

Common Problems & Solutions:

  • Incomplete Protection/Deprotection: Steric hindrance can prevent the protecting group reagent from accessing the functional group.

    • Solution: Use more reactive protecting group reagents (e.g., TBSOTf instead of TBSCl for silyl ethers) or more forceful deprotection conditions.[15] Be aware that harsh conditions can lead to side reactions.

  • Protecting Group Stability: The chosen protecting group must be stable to all subsequent reaction conditions.

    • Solution: Plan your synthetic route carefully, considering an "orthogonal" protecting group strategy.[14] This involves using groups that can be removed under different, non-interfering conditions (e.g., an acid-labile Boc group and a base-labile Fmoc group).[14][16]

  • Selective Protection: In molecules with multiple hydroxyl or amino groups, selective protection can be difficult.

    • Solution: Exploit the different steric environments. A bulky protecting group like tert-butyldiphenylsilyl (TBDPS) will preferentially protect a less hindered primary alcohol over a more hindered secondary or tertiary one.[15] Similarly, the amino group is generally more nucleophilic than a hydroxyl group and can often be protected selectively using reagents like Boc anhydride.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a hindered α-amino aldehyde is giving a racemic mixture. What's happening? A1: Racemization of α-amino aldehydes is a known issue, especially under basic or acidic conditions, via enolization. To prevent this, it's crucial to use doubly protected N,N-dibenzyl amino aldehydes, which are resistant to racemization. Also, performing the reaction at low temperatures (-78 °C) is critical.[18]

Q2: I'm trying to purify my final amino alcohol product, but it's highly polar and water-soluble. How can I improve purification? A2: Purification of polar amino alcohols can be challenging with standard silica gel chromatography. Consider these alternatives:

  • Ion-Exchange Chromatography: This technique separates compounds based on charge and is highly effective for amino acids and their derivatives.[19][20]

  • Reverse-Phase Chromatography (C18): If the molecule has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography can be effective.

  • Derivatization: Temporarily protect the polar groups (e.g., as a Boc-carbamate or silyl ether) to make the compound less polar for standard chromatography. The protecting group can then be removed.

Q3: Are there catalytic asymmetric methods to avoid using chiral starting materials? A3: Yes, significant progress has been made in catalytic asymmetric synthesis. Key methods include:

  • Sharpless Asymmetric Aminohydroxylation (AA): This method directly converts an alkene into a 1,2-amino alcohol using a chiral osmium catalyst.[1] However, it can sometimes suffer from regioselectivity issues.[21]

  • Asymmetric Transfer Hydrogenation (ATH): Chiral ruthenium or rhodium catalysts can reduce α-amino ketones to chiral β-amino alcohols with very high enantioselectivity.[1]

  • Copper-Catalyzed Asymmetric Propargylic Substitution: This is a modern approach for accessing chiral γ-amino alcohols, including those with challenging tertiary stereocenters.[22][23]

Part 3: Key Experimental Protocols

Protocol 1: Diastereoselective Reduction of an N-Boc-α-Amino Ketone to a syn-β-Amino Alcohol

This protocol is adapted from methodologies emphasizing non-chelation control for the synthesis of the syn diastereomer.[9]

  • Preparation: Dissolve the N-Boc-α-amino ketone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-sec-butylborohydride (L-Selectride®, 1.5 eq, 1.0 M in THF) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Allow the mixture to warm to room temperature. Add 30% hydrogen peroxide (H₂O₂) solution carefully to oxidize the excess borane (Note: exothermic). Stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the desired syn-amino alcohol.

Protocol 2: Chelation-Controlled Reduction to an anti-β-Amino Alcohol

This protocol is based on the chelation-controlled reduction of an unprotected α-amino ketone.[9]

  • Deprotection (if necessary): If starting with an N-Boc protected amine, dissolve it in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is often used directly.

  • Preparation: Suspend the crude α-amino ketone TFA salt (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Formation of Reducing Agent: In a separate flask, prepare zinc borohydride (Zn(BH₄)₂) in situ by adding a solution of NaBH₄ (2.0 eq) in THF to a suspension of anhydrous ZnCl₂ (1.0 eq) in THF at 0 °C. Stir for 1 hour.

  • Reduction: Cool the suspension of the amino ketone to 0 °C and slowly add the freshly prepared Zn(BH₄)₂ solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Workup & Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the anti-amino alcohol.

References

  • Diastereoselective reduction of -aminoketones: Synthesis of anti- and syn- -aminoalcohols1. Canadian Science Publishing. Available at: [Link]

  • 3.2 Nucleophilic addition reactions - Organic Chemistry II. Fiveable. Available at: [Link]

  • CO6. Relative Reactivity of Carbonyls. Carbonyl Addition Chemistry. Available at: [Link]

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry. Available at: [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA Portal. Available at: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. Available at: [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi. Available at: [Link]

  • Diastereoselectivity in the Reduction of α-Oxy- and α-Amino-Substituted Acyclic Ketones by Polymethylhydrosiloxane. The Journal of Organic Chemistry. Available at: [Link]

  • A Regio-and Stereoselective Synthesis of β-Amino Alcohols. Marcel Dekker, Inc. Available at: [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. Available at: [Link]

  • Stereoselective reactions of chiral α-amino aldehydes. Sci-Hub. Available at: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ResearchGate. Available at: [Link]

  • Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available at: [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. Available at: [Link]

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. Available at: [Link]

  • Lewis Acid‐Mediated Diastereoselective Reduction of N‐Protected β‐Amino Ketones: Influence of the Nature of the Metal Atom and of the Nitrogen Protecting Group. ResearchGate. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • How can we protect an amino group leaving an alcohol group free? ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. YouTube. Available at: [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PMC. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • WO2005081777A2 - Synthesis of sterically hindered secondary aminoether alcohols. Google Patents.
  • Chemists succeed in synthesis of aminoalcohols by utilizing light. Uni Münster. Available at: [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Available at: [Link]

  • Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. University of Guelph. Available at: [Link]

  • Amino acid purification techniques. SlideShare. Available at: [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available at: [Link]

  • Separation and Refining of Amino acids. Mita Press. Available at: [Link]

  • (PDF) Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalysis with 2-(Dipropylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective application of 2-(Dipropylamino)-2-methylpropan-1-ol in catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this sterically hindered amino alcohol ligand. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields and enantioselectivity.

Introduction to 2-(Dipropylamino)-2-methylpropan-1-ol in Asymmetric Catalysis

2-(Dipropylamino)-2-methylpropan-1-ol is a valuable chiral amino alcohol ligand used in asymmetric synthesis. Its efficacy stems from the bifunctional nature of its amino and hydroxyl groups, which can coordinate to reagents and create a defined chiral environment, thereby directing the stereochemical outcome of a reaction.[1] The notable steric hindrance provided by the N,N-dipropyl groups and the gem-dimethyl substituents on the carbon backbone plays a crucial role in achieving high levels of asymmetric induction.[2]

This guide will focus on two primary applications: the enantioselective reduction of prochiral ketones using borane reagents and the enantioselective alkylation of aldehydes with dialkylzinc reagents.

Application 1: Enantioselective Reduction of Prochiral Ketones with Borane

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis.[1] When complexed with borane, 2-(Dipropylamino)-2-methylpropan-1-ol can form a chiral oxazaborolidine in situ, which acts as the catalyst for this transformation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: How does 2-(Dipropylamino)-2-methylpropan-1-ol facilitate the enantioselective reduction of ketones?

A1: The amino alcohol reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a chiral oxazaborolidine catalyst.[1][2][3] This catalyst coordinates with another molecule of borane and the ketone substrate. The bulky dipropyl and gem-dimethyl groups create a sterically defined pocket that forces the ketone to bind in a specific orientation. This orientation favors the delivery of a hydride from the borane to one of the two prochiral faces of the ketone, resulting in the formation of one enantiomer of the alcohol in excess. The steric hindrance near the hydroxyl group is a key factor in improving asymmetric induction.[2]

Q2: What is the recommended catalyst loading for this reaction?

A2: Typically, a catalytic amount of the amino alcohol, ranging from 5 to 20 mol%, is sufficient. For initial optimizations, 10 mol% is a common starting point.[1]

Q3: Which borane source is most suitable?

A3: Both borane-tetrahydrofuran complex (BH₃·THF) and borane-dimethyl sulfide complex (BH₃·SMe₂) are commonly used. BH₃·THF is often preferred due to its milder nature and the absence of the unpleasant odor associated with dimethyl sulfide.

Troubleshooting Guide: Ketone Reduction
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion / No Reaction 1. Inactive catalyst: Moisture can hydrolyze the borane reagent and the oxazaborolidine catalyst. 2. Insufficient temperature: The reaction may be too slow at the chosen temperature. 3. Poor quality of borane reagent: The borane solution may have degraded over time.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Gradually increase the reaction temperature. Monitor the reaction by TLC or GC to find the optimal temperature. 3. Use a freshly opened bottle of the borane reagent or titrate the solution to determine its exact concentration.
Low Enantioselectivity (ee) 1. Impure amino alcohol ligand. 2. Reaction temperature is too high, leading to a less ordered transition state. 3. Incorrect stoichiometry of borane to ligand during in situ catalyst formation. 4. The steric profile of the substrate is not compatible with the ligand.1. Purify the 2-(Dipropylamino)-2-methylpropan-1-ol by distillation or chromatography. 2. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). 3. Ensure precise addition of the borane source to the ligand for the in situ formation of the oxazaborolidine. 4. Consider a different chiral ligand if optimizing other parameters does not improve enantioselectivity. The steric bulk of the ligand may be too great for very hindered ketones.[4]
Formation of Byproducts 1. Over-reduction of other functional groups in the substrate. 2. Reaction of borane with the solvent.1. Use a milder borane source or perform the reaction at a lower temperature. 2. Ensure the solvent (e.g., THF) is anhydrous and non-reactive with borane under the reaction conditions.
Experimental Protocol: General Procedure for Asymmetric Ketone Reduction

G cluster_prep Catalyst Formation (In Situ) cluster_reaction Reduction cluster_workup Work-up prep1 Dissolve 2-(Dipropylamino)-2-methylpropan-1-ol (0.1 eq) in anhydrous THF under Argon. prep2 Cool the solution to 0 °C. prep1->prep2 prep3 Slowly add BH3·THF (0.1 eq) and stir for 30-60 min. prep2->prep3 react1 To the catalyst solution, add the ketone (1.0 eq) dissolved in anhydrous THF. prep3->react1 react2 Slowly add additional BH3·THF (1.0-1.2 eq) at 0 °C. react1->react2 react3 Monitor reaction by TLC/GC until ketone is consumed. react2->react3 workup1 Carefully quench the reaction with methanol at 0 °C. react3->workup1 workup2 Remove solvent under reduced pressure. workup1->workup2 workup3 Perform an extractive work-up (e.g., with ethyl acetate and water). workup2->workup3 workup4 Purify the chiral alcohol by column chromatography. workup3->workup4 caption Workflow for Asymmetric Ketone Reduction

Caption: Workflow for Asymmetric Ketone Reduction

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a powerful method for forming C-C bonds and creating chiral secondary alcohols.[5][6] Chiral β-amino alcohols like 2-(Dipropylamino)-2-methylpropan-1-ol are highly effective catalysts for this transformation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of catalysis in this reaction?

A1: The amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde. The bulky dipropyl groups on the nitrogen atom create a chiral environment that directs the ethyl group from another diethylzinc molecule to attack a specific face of the aldehyde's carbonyl group, leading to an enantiomerically enriched alcohol.[7]

Q2: Why is diethylzinc used, and can other organometallics be employed?

A2: Diethylzinc is less reactive than Grignard or organolithium reagents, which helps to prevent uncatalyzed background reactions that would lead to a racemic product. While other dialkylzinc reagents can be used, diethylzinc is common due to its commercial availability and balanced reactivity.

Q3: What solvents are typically recommended?

A3: Non-polar, aprotic solvents such as toluene, hexane, or dichloromethane are commonly used. It is crucial that the solvent is anhydrous, as organozinc reagents are highly sensitive to moisture.

Troubleshooting Guide: Diethylzinc Addition
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Deactivation of the diethylzinc reagent by moisture or air. 2. The aldehyde substrate is too sterically hindered. 3. Insufficient reaction time or temperature.1. Use freshly distilled, anhydrous solvents and perform the reaction under a strict inert atmosphere. 2. Increase the catalyst loading or the reaction temperature. For extremely hindered aldehydes, this ligand may not be optimal. 3. Monitor the reaction over a longer period. While these reactions are often run at 0 °C or room temperature, gentle heating might be necessary for less reactive substrates.
Low Enantioselectivity (ee) 1. Uncatalyzed background reaction. 2. Reaction temperature is too high. 3. Impure ligand or reagents. 4. Nonlinear effects due to aggregation of the catalyst.1. Ensure slow addition of the aldehyde to the mixture of the ligand and diethylzinc to minimize the uncatalyzed reaction. 2. Conduct the reaction at lower temperatures (e.g., 0 °C or -20 °C). 3. Ensure all reagents and the ligand are of high purity. 4. Vary the concentration of the ligand and diethylzinc to investigate potential nonlinear effects on enantioselectivity.[6]
Inconsistent Results 1. Variable quality of the diethylzinc solution. 2. Trace amounts of water or oxygen in the reaction setup.1. Titrate the diethylzinc solution before each use to determine its exact molarity. 2. Re-evaluate procedures for drying glassware and purifying solvents. Ensure a good seal on all reaction vessels.
Experimental Protocol: General Procedure for Enantioselective Diethylzinc Addition

G cluster_prep Catalyst Formation cluster_reaction Alkylation cluster_workup Work-up prep1 Dissolve 2-(Dipropylamino)-2-methylpropan-1-ol (0.02-0.1 eq) in anhydrous toluene under Argon. prep2 Add diethylzinc (1.1 eq) and stir for 30 min at room temperature. prep1->prep2 react1 Cool the mixture to 0 °C. prep2->react1 react2 Slowly add the aldehyde (1.0 eq) over 30-60 min. react1->react2 react3 Stir at 0 °C or room temperature until completion (monitor by TLC/GC). react2->react3 workup1 Quench the reaction with saturated aqueous NH4Cl at 0 °C. react3->workup1 workup2 Extract the product with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Wash the organic layer with brine, dry over Na2SO4, and concentrate. workup2->workup3 workup4 Purify the chiral alcohol by column chromatography. workup3->workup4 caption Workflow for Diethylzinc Addition

Caption: Workflow for Diethylzinc Addition

The Role of Steric Hindrance: A Deeper Look

The N,N-dipropyl groups and the gem-dimethyl substituents of 2-(Dipropylamino)-2-methylpropan-1-ol are critical to its function. The steric bulk around the nitrogen and the chiral carbon center creates a well-defined three-dimensional space. This space dictates how the substrate can approach the catalytic center, leading to high facial selectivity.[2][4]

G cluster_ligand Ligand Structure cluster_effect Catalytic Effect N N C C* N->C Propyl1 Propyl N->Propyl1 Steric Bulk Propyl2 Propyl N->Propyl2 Steric Bulk OH OH C->OH Methyl1 Methyl C->Methyl1 Steric Bulk Methyl2 Methyl C->Methyl2 Steric Bulk Pocket Creates Chiral Pocket C->Pocket Influences Selectivity High Enantioselectivity Pocket->Selectivity Leads to caption Impact of Steric Groups on Catalysis

Caption: Impact of Steric Groups on Catalysis

While advantageous for selectivity, excessive steric hindrance can sometimes lead to lower reactivity, especially with bulky substrates.[4] Therefore, a balance must be struck, and optimization of reaction conditions such as temperature and reaction time is crucial.

References

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. Retrieved February 15, 2026, from [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 15, 2026, from [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). PMC. Retrieved February 15, 2026, from [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. (2021). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Enantioselective alkylation of Aldehydes by Dialkylzinc reagents. (2018). StackExchange. Retrieved February 15, 2026, from [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Enantioselective addition of diethylzinc to aldehydes with (R)‐(+)‐2 a... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol , designed for researchers and process chemists.

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 2-(Dipropylamino)-2-methylpropan-1-ol (CAS: 854665-19-3) Parent Scaffold: 2-Amino-2-methyl-1-propanol (AMP)

Executive Technical Summary

The synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol presents a specific challenge in organic synthesis: steric hindrance at a tertiary carbinamine center . The starting material, 2-amino-2-methyl-1-propanol (AMP), contains an amine attached to a quaternary carbon (bonded to two methyls and a hydroxymethyl group).

While standard primary amines undergo reductive alkylation rapidly, the gem-dimethyl substitution in AMP creates significant steric crowding. This dramatically affects the reaction kinetics of the second alkylation step , leading to specific impurity profiles different from unhindered amines.

Recommended Route: Reductive Amination (AMP + Propionaldehyde + Reducing Agent). Critical Failure Mode: Stalling at the mono-propyl stage or formation of stable oxazolidines.

Reaction Pathway & Side Product Analysis

The following diagram illustrates the competitive pathways during the reductive amination. Note the equilibrium between the reactive imine and the stable oxazolidine.

ReactionPathways cluster_legend Key AMP AMP (Starting Material) Hemiaminal Hemiaminal (Transient) AMP->Hemiaminal + Propionaldehyde PropAld Propionaldehyde Imine1 Imine / Iminium (Reactive Intermediate) Hemiaminal->Imine1 - H2O Oxazolidine Oxazolidine (Stable Side Product) MW ~129 Hemiaminal->Oxazolidine Cyclization (Fast) MonoPropyl Mono-Propyl AMP (Intermediate) MW ~131 Imine1->MonoPropyl Reduction (+H-) Oxazolidine->Hemiaminal Reversible (Acid/H2O) Imine2 Imine 2 (Sterically Hindered) MonoPropyl->Imine2 + Propionaldehyde Target Dipropyl-AMP (Target) MW ~173 Imine2->Target Reduction (Slow) Red Arrow Kinetic Bottleneck / Trap

Figure 1: Reaction network showing the kinetic trap of oxazolidine formation and the steric bottleneck at the second reduction step.

Troubleshooting Guide (FAQs)

Issue 1: Incomplete Conversion (Stuck at Mono-Propyl)

User Question: "I am using 2.5 equivalents of propionaldehyde and STAB (Sodium Triacetoxyborohydride), but the reaction stalls at the mono-propyl intermediate (MW 131). Why isn't the second propyl group adding?"

Technical Diagnosis: This is a classic manifestation of steric hindrance . The AMP nitrogen is attached to a quaternary carbon. Once the first propyl group is added, the nitrogen becomes a secondary amine with significant bulk around it. Formation of the second iminium ion (required for the second alkylation) is energetically unfavorable due to steric clash between the incoming aldehyde and the gem-dimethyl groups.

Corrective Protocol:

  • Switch Reducing Agents: STAB is a mild reducing agent. For the second alkylation of hindered amines, you may need a smaller, more aggressive hydride source like Sodium Cyanoborohydride (NaBH3CN) (with pH control) or catalytic hydrogenation.

  • Stepwise Addition: Do not add all reagents at once. Isolate the mono-propyl intermediate if necessary, then subject it to harsher conditions (e.g., heating with excess aldehyde and NaBH3CN in Methanol/Acetic Acid) to force the second addition.

  • Use of Acid Catalyst: Ensure the pH is roughly 5–6. The formation of the second iminium ion requires acid catalysis. STAB/AcOH usually provides this, but adding molecular sieves can help drive the equilibrium by removing water.

Issue 2: "Unknown" Impurity at MW 129 (M-2 vs Mono-product)

User Question: "LC-MS shows a persistent peak at m/z 130 (M+H). This is 2 mass units lower than my expected mono-propyl intermediate (132). Is this an oxidation product?"

Technical Diagnosis: This is almost certainly the Oxazolidine derivative (2-ethyl-4,4-dimethyl-1,3-oxazolidine).

  • Mechanism: AMP is a 1,2-amino alcohol. Reacting with an aldehyde forms an imine, which is in equilibrium with the cyclic oxazolidine.

  • Stability: For hindered amino alcohols like AMP, the cyclic oxazolidine is often more stable than the open-chain imine. If the reducing agent is not active enough, or if water is excluded too rigorously without reduction occurring, the oxazolidine accumulates.

  • Analytical Trap: The mass difference between the Oxazolidine (MW 129) and the Mono-propyl amine (MW 131) is exactly 2 Daltons (equivalent to one H2 molecule). Low-res MS often confuses these.

Corrective Protocol:

  • Disrupt the Ring: Oxazolidine formation is reversible with aqueous acid. If you are using catalytic hydrogenation, add a trace of acid (HCl or HOAc) to open the ring back to the imine, which can then be reduced.

  • Water Management: While removing water drives imine formation, in this specific case, it also stabilizes the oxazolidine. Ensure your reducing agent is present during the imine formation (Direct Reductive Amination) rather than forming the imine first and reducing later.

Issue 3: Propyl Halide Alkylation Failure (Elimination)

User Question: "Can I just alkylate AMP with 1-bromopropane and base to avoid the aldehyde issues?"

Technical Diagnosis: This route is not recommended for this specific substrate.

  • Elimination Dominance: The steric bulk of the AMP amine makes it act as a base rather than a nucleophile when attacking the propyl halide. You will generate significant amounts of propene (gas) via E2 elimination.

  • Uncontrollable Quaternization: If alkylation does occur, it is difficult to stop at the tertiary amine. The reaction often proceeds to the quaternary ammonium salt, which is difficult to separate from the zwitterionic amino-alcohol.

Detailed Experimental Protocol

Method: Direct Reductive Amination (Optimized for Hindered Amines) Scale: 10 mmol basis

ReagentEquivalentsRoleNotes
2-Amino-2-methyl-1-propanol 1.0SubstrateMelting point ~30°C; may need melting.
Propionaldehyde 3.0 - 4.0Alkylating AgentExcess required to push equilibrium past mono-stage.
Sodium Cyanoborohydride 2.5Reducing AgentWarning: Toxic. Use NaBH(OAc)3 if safety dictates, but yield may drop.
Acetic Acid Solvent/Cat.[1]CatalystMaintains pH 5-6 to facilitate iminium formation.
Methanol SolventSolventSolubilizes polar intermediates.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a drying tube (or under N2), dissolve AMP (10 mmol) in Methanol (30 mL) .

  • Acidification: Add Acetic Acid (glacial, 1-2 mL) to adjust pH to ~5-6 (check with wet pH paper).

  • First Addition: Add Propionaldehyde (15 mmol, 1.5 eq) dropwise at 0°C. Stir for 30 minutes. Note: This allows the first equilibrium to establish.

  • Reduction 1: Add NaBH3CN (10 mmol) portion-wise. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: LCMS should show dominant Mono-propyl (m/z 132) and some Oxazolidine (m/z 130).

  • Forcing Conditions (Critical): Add the remaining Propionaldehyde (20 mmol, 2.0 eq) and NaBH3CN (15 mmol) .

  • Heating: Heat the reaction to 50°C for 12–24 hours.

    • Reasoning: The thermal energy is required to overcome the steric barrier for the second alkylation and to shift the oxazolidine equilibrium toward the reducible open-chain imine.

  • Workup: Quench with saturated aqueous NaHCO3 (caution: gas evolution). Extract with Dichloromethane (DCM) x3.

  • Purification: The tertiary amine is less polar than the mono-amine. Purify via silica flash chromatography (Eluent: DCM/MeOH/NH4OH).

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry. Link

  • Saavedra, J. E. (1985). "The reaction of amino alcohols with aldehydes: A study of the equilibrium between oxazolidines and Schiff bases". The Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent". Journal of the American Chemical Society.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23435, 2-(Dimethylamino)-2-methylpropan-1-ol (Analogous Chemistry). Link

Sources

troubleshooting poor enantioselectivity with 2-(Dipropylamino)-2-methylpropan-1-ol based catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Catalysis Division Subject: Troubleshooting Poor Enantioselectivity with Amino Alcohol Catalysts Ticket ID: #ZN-AA-OPT-001 Status: Open Analyst: Senior Application Scientist, Catalysis Group

Executive Summary

You have reported poor enantioselectivity (low ee) using 2-(Dipropylamino)-2-methylpropan-1-ol as a catalyst/ligand.

CRITICAL DIAGNOSTIC ALERT: Before proceeding with experimental optimization, we must address the chemical structure of your specified ligand. 2-(Dipropylamino)-2-methylpropan-1-ol is an achiral molecule. It possesses a plane of symmetry and cannot induce enantioselectivity on its own.

If you are using this exact chemical (CAS: 55968-10-0), 0% ee is the expected result.

This guide is structured to address two scenarios:

  • Scenario A: You intended to use a chiral analogue (e.g., a Valinol or Phenylalaninol derivative) and need to select the correct ligand.

  • Scenario B: You are using a verified chiral derivative (e.g., S-2-(dipropylamino)-3-methylbutan-1-ol) but are still experiencing low ee.

Part 1: Ligand Verification (The "Achiral Elephant")

The most common cause of "zero enantioselectivity" in this specific class of reactions is the inadvertent use of an achiral backbone.

FeatureYour Specified Ligand Common Chiral Analogue
Name 2-(Dipropylamino)-2-methylpropan-1-ol(S)-2-(Dipropylamino)-3-methylbutan-1-ol
Common Name N,N-Dipropyl-2-amino-isobutanolN,N-Dipropyl-L-Valinol
Backbone Isobutanol (Achiral)Valinol (Chiral)
Structure Carbon-2 has two Methyl groups (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[1][2]
Carbon-2 has one H and one Isopropyl group.
Chirality ACHIRAL CHIRAL
Expected ee 0%85-99% (Substrate dependent)

Action Item: Check your reagent bottle.

  • If it says "2-methylpropan-1-ol" or "Isobutanol" derivative: Stop. You need to purchase or synthesize a chiral amino alcohol (e.g., derived from L-Valine, L-Phenylalanine, or L-Proline).

  • If you are using a chiral ligand and the name in your request was a typo, proceed to Part 2 .

Part 2: Troubleshooting Low ee with Chiral Amino Alcohols

Assuming you are using a chiral ligand (e.g., N,N-dialkylnorephedrine or N,N-dialkylvalinol), low enantioselectivity usually stems from three root causes: Catalytic Aggregation , Background Reaction , or Impurities .

Diagnostic Matrix
SymptomProbable CauseMechanismCorrective Action
Low ee (constant) Background ReactionUncatalyzed dialkylzinc adds to aldehyde faster than the chiral complex.Lower temperature (

to

). Increase ligand loading.
Inconsistent ee Moisture/AirFormation of Zinc alkoxides/oxides which catalyze non-selective addition.Dry solvents/reagents. Check inert atmosphere (

/Ar).
Non-Linear Effect Catalyst AggregationHeterochiral dimers (ML

) are more stable/active than homochiral dimers.
Use high optical purity ligand (>99% ee).[3] Screen additives (e.g., Ti(OiPr)

).
Low Conversion Product InhibitionZinc alkoxide product aggregates with catalyst, poisoning it.Add non-chiral alcohol additives or use excess reagent.

Part 3: Mechanistic Insight (The "Why")

Understanding the Noyori Mechanism for amino-alcohol catalyzed zinc addition is crucial for troubleshooting. The active species is not a monomer, but a binuclear zinc complex .

Key Insight: The reaction exhibits Ligand-Accelerated Catalysis . The chiral zinc complex must react much faster than the free dialkylzinc. If the "Background Reaction" (free zinc attacking aldehyde) competes, ee drops.

Catalytic Cycle Visualization

NoyoriMechanism cluster_legend Key Dynamics Ligand Chiral Amino Alcohol (Ligand-H) PreCat Pre-Catalyst (Monomeric Zn-Alkoxide) Ligand->PreCat + ZnR2 - RH ZnR2 Dialkyl Zinc (ZnR2) ZnR2->PreCat Aldehyde Aldehyde (R'-CHO) ZnR2->Aldehyde Background Reaction (Racemic Product) Dimer Resting State (Binuclear Zinc Dimer) PreCat->Dimer Dimerization Active Active Catalyst (Binuclear Mixed Complex) Dimer->Active Dissociation + Aldehyde TS Transition State (6-Membered Ring) Active->TS Alkyl Transfer ProductZn Zinc Alkoxide Product Aldehyde->ProductZn Low ee path TS->ProductZn Release ProductZn->Active Regeneration (Auto-catalysis risk) Legend The Active Catalyst is a dynamic species formed from the resting dimer. High ee requires the Active path >> Background path.

Caption: Simplified catalytic cycle for amino-alcohol promoted dialkylzinc addition. Note the competition between the chiral catalytic cycle (Green) and the racemic background reaction (Red dashed).

Part 4: Validated Experimental Protocol

Protocol ID: SOP-ZnAdd-005 Objective: Enantioselective addition of Diethylzinc (


) to Benzaldehyde using a Chiral Amino Alcohol.

Reagents:

  • Ligand: (S)-N,N-Dipropyl-valinol (Must be

    
     ee). Do not use the achiral isobutanol derivative. 
    
  • Zinc Source:

    
     (1.0 M in hexane).
    
  • Solvent: Toluene (Anhydrous, degassed).

  • Substrate: Benzaldehyde (Freshly distilled to remove benzoic acid).

Step-by-Step Workflow:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve Ligand (5 mol%, 0.05 eq) in Toluene.

    • Cool to

      
      .
      
    • Add

      
       (2.0 eq) dropwise. Caution: Exothermic/Gas evolution.
      
    • Stir for 20 mins at

      
       to form the zinc-aminoalkoxide complex.
      
  • Substrate Addition:

    • Cool the mixture to the optimization temperature (Start at

      
      ; if ee is low, lower to 
      
      
      
      ).
    • Add Benzaldehyde (1.0 eq) slowly over 10 minutes. Rapid addition can spike local concentration and trigger the background reaction.

  • Reaction Monitoring:

    • Stir until consumption of aldehyde (monitor by TLC/GC).

    • Tip: If reaction stalls at 50-60%, product inhibition is occurring. Add a non-chiral additive (e.g., Ti(OiPr)

      
      ) or increase ligand loading to 10%.
      
  • Quench & Analysis:

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Part 5: Frequently Asked Questions (FAQs)

Q1: I confirmed I am using a chiral valinol derivative, but my ee is stuck at 15%. Why?

  • A: You likely have a "Background Reaction" issue. Is your Benzaldehyde pure? Benzoic acid impurities can catalyze the non-selective pathway. Distill your aldehyde. Also, try lowering the temperature to

    
     to suppress the uncatalyzed background rate.
    

Q2: Can I use "2-(Dipropylamino)-2-methylpropan-1-ol" as an additive?

Q3: Why does the reaction solution turn cloudy?

  • A: This is often the formation of Zinc-Oxygen aggregates. While some aggregation is normal, excessive precipitation indicates moisture contamination (forming ZnO) or poor solubility of the catalyst-product complex. Ensure your toluene is strictly anhydrous.

Q4: What is the "Non-Linear Effect" (NLE)?

  • A: In this system, the optical purity of the product can be higher or lower than the optical purity of the ligand. If your ligand is 50% ee, you might get 90% ee product (positive NLE) or 10% ee product (negative NLE). This is due to the formation of hetero-chiral dimers (R-Ligand/S-Ligand dimers) which may be catalytically inactive, leaving the pure homochiral dimers to do the work.

References

  • Noyori, R.; Kitamura, M. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols."[4] Journal of the American Chemical Society, 1989, 111(11), 4028–4036.

  • Soai, K.; Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 1992, 92(5), 833–856.

  • Kitamura, M.; Suga, S.; Niwa, M.; Noyori, R. "Self and nonself recognition of chiral catalysts: The origin of nonlinear effects in the amino alcohol-promoted alkylation of aldehydes with dialkylzincs." Journal of the American Chemical Society, 1995, 117(17), 4832–4842.

  • PubChem Compound Summary. "2-Methyl-2-(propylamino)propan-1-ol (Achiral)."

Sources

Technical Support Center: Stability & Handling of 2-(Dipropylamino)-2-methylpropan-1-ol

[1]

Status: Operational Ticket ID: OX-PREV-2026-05 Assigned Specialist: Senior Application Scientist Subject: Prevention of Oxidation and Impurity Formation in Sterically Hindered Amino Alcohols[1]

Executive Summary: The Stability Paradox

2-(Dipropylamino)-2-methylpropan-1-ol is a beta-amino alcohol featuring a sterically hindered tertiary amine and a primary alcohol.[1] While the steric bulk of the dipropyl and 2-methyl groups provides kinetic resistance to rapid degradation compared to primary amines, this molecule remains vulnerable to two distinct oxidation pathways.

The Core Issue: Users often mistake "stability" for "inertness." While this compound does not degrade instantly in air, long-term exposure or contact with peroxide-containing solvents leads to the formation of N-oxides (primary impurity) and aldehydes (secondary impurity), resulting in yellow discoloration and loss of synthetic potency.

Module 1: The Chemistry of Degradation (The "Why")

To prevent oxidation, you must understand where the oxygen attacks. This molecule has two "soft spots."[1]

The Primary Threat: N-Oxidation (Amine Attack)

The electron-rich nitrogen atom in the tertiary amine is the most reactive site.

  • Trigger: Atmospheric oxygen (

    
    ), peroxides in solvents (e.g., THF, Ethers), or trace metal catalysts.
    
  • Product: The N-Oxide (

    
    ).[1][2]
    
  • Symptom: The sample turns yellow/orange. N-oxides are highly polar and often thermally unstable.[1]

The Secondary Threat: Alcohol Oxidation

The primary alcohol (

  • Trigger: Strong oxidants or radical initiators.[1]

  • Product: The Aldehyde (and subsequently Carboxylic Acid).[3][4][5][6][7][8]

  • Symptom: Distinct change in smell (acrid/pungent) and appearance of carbonyl peaks in IR/NMR.

Visualization: Degradation Pathways

The following diagram maps the specific oxidation risks for this molecule.

OxidationPathwaysStart2-(Dipropylamino)-2-methylpropan-1-olNOxideN-Oxide Impurity(Yellowing, Polar)Start->NOxide Major Pathway(Fastest)AldehydeAldehyde Impurity(Pungent Odor)Start->Aldehyde Minor Pathway(Slower)Oxidant1Peroxides / O2(Solvent Contamination)Oxidant1->NOxideOxidant2Metal Catalyst / Radical(Improper Storage)Oxidant2->AldehydeAcidCarboxylic AcidAldehyde->Acid Over-oxidation

Caption: Figure 1.[1] The dominant degradation pathway is N-oxidation driven by peroxides or atmospheric oxygen, leading to characteristic yellowing.

Module 2: Storage & Preventive Handling (The "How")

Trustworthiness Check: The following protocols are self-validating. If you follow the "Nitrogen Sparge" correctly, your solvent peroxide test (Step 2) will remain negative.

Protocol A: The "Inert Barrier" Storage System

Do not rely on standard screw-cap vials.[1] Amino alcohols creep and seals fail.

  • Container: Use amber borosilicate glass to block UV light (which catalyzes radical formation).

  • Headspace: Flush headspace with Argon rather than Nitrogen.[1] Argon is heavier than air and forms a more effective "blanket" over the liquid surface.

  • Seal: Use a Parafilm wrap over the cap, or preferably, store in a desiccator under inert atmosphere.

  • Temperature: Store at 2–8°C . Cold storage significantly reduces the kinetic rate of N-oxidation.

Protocol B: Solvent Management (Critical)

90% of oxidation issues with this compound stem from the solvent, not the air. Ethers (THF, Diethyl Ether) and chlorinated solvents often contain peroxides or radical initiators that attack the tertiary amine.

Solvent ClassRisk LevelPre-Use Action Required
Ethers (THF, Et2O) CRITICAL Test for peroxides immediately before use.[1] Must be <5 ppm.[1]
Alcohols (MeOH, EtOH) ModerateDegas (sparge) to remove dissolved

.
Hydrocarbons (Hexane) LowStandard inert handling.
Chlorinated (DCM) ModerateAvoid long-term storage; acidity can form salts.[1]
Step-by-Step: Solvent Sparging Technique

Required for all solvents used in dilution or reaction.[1]

  • Insert a long needle connected to an Argon line directly into the bottom of the solvent bottle.

  • Insert a short "vent" needle into the septum to relieve pressure.

  • Bubble gas vigorously for 15–20 minutes per liter of solvent.

  • Validation: The solvent is now oxygen-free.[1] Use immediately.

Module 3: Troubleshooting & Remediation (The "Fix")

Diagnostic Flowchart: "My Sample is Yellow"

Use this logic flow to identify the severity of oxidation.

TroubleshootingStartProblem: Sample is Yellow/OrangeCheckLCMSRun LC-MS / GC-MSStart->CheckLCMSMassPlus16Mass Shift: M + 16 Da?CheckLCMS->MassPlus16MassMinus2Mass Shift: M - 2 Da?MassPlus16->MassMinus2NoNOxideDiagnosis: N-Oxide FormedMassPlus16->NOxideYesAldehydeDiagnosis: Aldehyde FormedMassMinus2->AldehydeYesFixNOxideRemediation:Chemical Reduction(e.g., Zn/AcOH or H2/Cat)NOxide->FixNOxideFixAldehydeRemediation:Distillation orRecrystallizationAldehyde->FixAldehyde

Caption: Figure 2. Diagnostic logic for identifying oxidation products. M+16 indicates N-oxide; M-2 indicates Aldehyde.[1]

Remediation Protocol: Removing N-Oxides

If your valuable intermediate has oxidized to the N-oxide (confirmed by M+16 peak), it can often be salvaged.[1]

  • Dissolve: Dissolve the impure material in Ethanol.

  • Reduce: Add a mild reducing agent.[1] For tertiary amine N-oxides, Triphenylphosphine (

    
    )  or Zinc dust in Acetic Acid  are classical methods.[1]
    
    • Note:

      
       converts the N-oxide back to the amine and forms 
      
      
      (Triphenylphosphine oxide).
  • Purify: The amine is basic; the impurities are neutral.

    • Acidify mixture (amine forms salt, stays in water).

    • Wash with organic solvent (removes

      
      ).
      
    • Basify aqueous layer.[1]

    • Extract amine into organic solvent (DCM/EtOAc).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in a standard refrigerator without inert gas? A: No. While the low temperature helps, the humidity in refrigerators is often high, and the oxygen concentration is atmospheric. Over weeks, you will see a "crust" or yellowing on the surface. Always tape the cap with Parafilm and preferably place the vial inside a secondary jar containing desiccant.

Q2: I see a small impurity peak at M+16. Can I proceed with my reaction? A: It depends on the reaction. If you are doing a reaction that requires a lone pair on the nitrogen (e.g., alkylation or metal complexation), the N-oxide is "dead weight" and may poison catalysts. If the reaction is on the alcohol group (e.g., esterification), the N-oxide might survive but will complicate final purification. Recommendation: Purify if M+16 > 5%.[1]

Q3: Why is Argon recommended over Nitrogen? A: Argon is denser than air. When you flush a vial with Argon, it settles at the bottom, creating a physical barrier between your compound and the air. Nitrogen is lighter and mixes more easily with air if the seal is imperfect. For long-term storage of sensitive amines, Argon is the gold standard [1].

Q4: My solvent is "Stabilized THF." Is that safe? A: "Stabilized" usually means it contains BHT (butylated hydroxytoluene) to prevent peroxide formation. While safer, BHT itself is an impurity. Furthermore, even stabilized THF can form peroxides over time once opened. Always test with a peroxide strip before dissolving your amino alcohol [2].

References

  • American Chemical Society. (2024).[1][9] Medicinal Chemistry of Drugs with N-Oxide Functionalities.[1][10] ACS Publications.[1] (Context on N-oxide formation and stability).

  • BenchChem. (2025).[11][12] 2-Methyl-2-(methylamino)propan-1-ol Technical Guide. (Structural analog handling data).

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][13] University of Pittsburgh.[14] (Standard operating procedures for inert atmosphere).

(Note: Specific physical data for the dipropyl variant is extrapolated from the well-documented methyl/ethyl analogs, specifically 2-amino-2-methyl-1-propanol [AMP] and 2-dimethylamino-2-methyl-1-propanol [DMAMP], which share the identical neopentyl backbone and reactivity profile.)[1]

Technical Support Center: Scale-Up Synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-(Dipropylamino)-2-methylpropan-1-ol. Our approach is grounded in established principles of organic process chemistry, focusing on the widely utilized reductive amination pathway. This document is designed to be a practical resource, explaining not just the "how" but the critical "why" behind key process decisions to ensure a safe, efficient, and reproducible synthesis.

Section 1: Proposed Synthetic Pathway & Workflow

The most direct and scalable method for preparing 2-(Dipropylamino)-2-methylpropan-1-ol is the double reductive amination of 2-amino-2-methyl-1-propanol (AMP) with propionaldehyde. This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the target tertiary amine.

Reaction Scheme:

The causality of this pathway is its efficiency; it combines two C-N bond formations and two reductions into a single synthetic operation, minimizing unit operations and potential yield losses associated with isolating intermediates.

SynthesisWorkflow cluster_conditions Reaction Conditions AMP 2-Amino-2-methyl-1-propanol (AMP) ReactionVessel One-Pot Reaction AMP->ReactionVessel Prop Propionaldehyde (2 equivalents) Prop->ReactionVessel Reducer Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) Reducer->ReactionVessel Solvent Solvent (e.g., MeOH, DCM) Solvent->ReactionVessel pH_Control pH Control (e.g., Acetic Acid) pH_Control->ReactionVessel Product 2-(Dipropylamino)-2-methylpropan-1-ol ReactionVessel->Product Work-up & Purification Byproduct Water ReactionVessel->Byproduct

Caption: General workflow for the one-pot reductive amination synthesis.

Section 2: Key Scale-Up Parameters and Methodologies

Scaling a reaction from the bench to a pilot or production scale introduces challenges related to mass and heat transfer, reagent addition, and safety. The following table outlines critical parameters for this synthesis.

ParameterRecommended Range / ChoiceRationale & Expert Insights
Stoichiometry (Propionaldehyde:AMP) 2.1 to 2.5 : 1.0 molar ratioA slight excess of the aldehyde is necessary to drive the reaction to completion and ensure full conversion to the di-propylated product. However, a large excess can lead to increased side reactions and purification challenges.
Reducing Agent 1. NaBH(OAc)₃2. H₂ / Pd/C or PtO₂3. NaBH₄Sodium triacetoxyborohydride is often the preferred laboratory and early scale-up choice as it is selective for the iminium ion over the aldehyde, tolerant of mild acid, and generates a predictable off-gas profile.[1]Catalytic hydrogenation is highly atom-economical and cost-effective for large-scale production but requires specialized high-pressure equipment and careful catalyst handling to avoid poisoning.[2]Sodium borohydride is a less expensive option but requires careful pH control (ideally 6-8) to prevent both borohydride decomposition (at low pH) and reduction of the aldehyde starting material (at high pH).[3]
Solvent Methanol, Ethanol, Dichloromethane (DCM), or Tetrahydrofuran (THF)Alcohols like methanol can participate in the reaction by forming hemiacetals with the aldehyde, potentially slowing the reaction, but are good solvents. DCM and THF are common alternatives. Solvent choice is often dictated by the reducing agent and downstream processing (e.g., ease of removal, extraction compatibility).
Temperature 0 °C to Room Temperature (25 °C)The initial imine formation is often exothermic. Scale-up requires controlled addition of the aldehyde, potentially at a reduced temperature (0-10 °C), to manage the exotherm. The reduction step can then be allowed to warm to room temperature.[4]
pH Control pH 5-7 (using Acetic Acid)Imine/iminium ion formation is catalyzed by mild acid. A pH that is too low (<4) can protonate the starting amine, rendering it non-nucleophilic. A pH that is too high (>8) disfavors iminium ion formation and can promote aldehyde side-reactions like aldol condensation. Acetic acid is a common and effective choice.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a direct question-and-answer format.

Troubleshooting Start Problem Detected: Low Yield or High Impurity Profile Check_Conversion Is the starting AMP fully consumed? (Check via TLC/GC/LCMS) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete No Complete Conversion is Complete Check_Conversion->Complete Yes Cause_Reducer Cause: Inactive Reducing Agent (e.g., moisture contamination of NaBH(OAc)₃, catalyst poisoning) Incomplete->Cause_Reducer Cause_pH Cause: Suboptimal pH (Too low: amine protonated Too high: no iminium ion) Incomplete->Cause_pH Cause_Stoich Cause: Insufficient Aldehyde (Check stoichiometry and addition) Incomplete->Cause_Stoich Check_Side_Products What is the major impurity? (Analyze crude reaction mixture) Complete->Check_Side_Products Impurity_Mono Mono-Propylated Amine Check_Side_Products->Impurity_Mono Mono-Alkylation Impurity_Aldol Aldol Products (Higher MW impurities) Check_Side_Products->Impurity_Aldol Aldehyde Side-Reactions Impurity_Workup Product Loss During Work-up Check_Side_Products->Impurity_Workup Product is clean, but yield is low

Caption: A decision tree for troubleshooting common synthesis issues.

Q: My reaction has stalled, and I see a significant amount of unreacted 2-amino-2-methyl-1-propanol. What went wrong?

  • Possible Cause 1: Inactive Reducing Agent. Borohydride reagents, especially sodium triacetoxyborohydride, are moisture-sensitive. On a large scale, improper handling or use of reagent from a previously opened container can lead to deactivation. If using catalytic hydrogenation, the catalyst may be poisoned (e.g., by sulfur-containing impurities) or may not be sufficiently active.

  • Solution 1: Use a fresh, sealed container of the borohydride reagent. When using catalytic hydrogenation, ensure the catalyst is from a reputable supplier and that all reagents and solvents are free from potential poisons. An activity test on a small scale may be warranted.

  • Possible Cause 2: Incorrect pH. If the reaction medium is too acidic (pH < 4), the primary amine of AMP will be fully protonated to its ammonium salt, which is not nucleophilic and cannot react with the aldehyde.

  • Solution 2: Monitor the pH of the reaction mixture. The optimal range for iminium ion formation is typically between 5 and 7. If necessary, add a non-nucleophilic base (e.g., triethylamine, DIPEA) to adjust the pH into the correct range before or during the addition of the reducing agent.

Q: The reaction is complete, but my main impurity is the mono-propylated intermediate, 2-(propylamino)-2-methylpropan-1-ol. How can I fix this?

  • Possible Cause: Insufficient Propionaldehyde or Reaction Time. The second propylation is generally slower than the first due to increased steric hindrance. Insufficient aldehyde or not allowing the reaction to run to completion will result in a mixture of mono- and di-alkylated products.

  • Solution: Increase the molar equivalents of propionaldehyde to 2.2-2.5 relative to AMP. Ensure the reaction is stirred for an adequate amount of time after all reagents have been added; monitor by a suitable technique (TLC, GC, LCMS) until the mono-propylated intermediate is no longer observed.

Q: I'm observing high molecular weight impurities and a darkening of the reaction mixture. What is happening?

  • Possible Cause: Aldol Condensation. Propionaldehyde can undergo self-condensation under basic or even neutral conditions, especially at elevated temperatures. This is a common side reaction when scaling up if exotherms are not properly controlled.

  • Solution: Maintain strict temperature control during the addition of propionaldehyde, keeping the internal temperature below 25 °C, and ideally between 0-10 °C. The use of mildly acidic conditions (which favors iminium formation) also helps to suppress competing aldol pathways.

Q: My crude product looks clean, but my isolated yield is very low after aqueous work-up. Where is my product going?

  • Possible Cause: Product Sequestration in Aqueous Layer. The target molecule is an amino alcohol. At low pH, the tertiary amine will be protonated, making the molecule highly water-soluble. If you quench the reaction with acid and then perform an extraction, a significant portion of your product may remain in the aqueous phase.

  • Solution: After the reaction is complete, perform a basic work-up. First, quench any remaining reducing agent carefully (e.g., with acetone or dropwise addition of water). Then, adjust the pH of the aqueous solution to >10 with NaOH or K₂CO₃ before extracting with an organic solvent (e.g., ethyl acetate, MTBE, or DCM). This ensures the amine is in its freebase form, which is significantly more soluble in organic solvents. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this reaction at scale?

  • The primary concerns are the flammability and handling of propionaldehyde and the hydrogen gas generated by borohydride reagents. Propionaldehyde is a highly flammable liquid with a low flash point.[4][5] All equipment must be properly grounded to avoid static discharge.[6] The reaction should be conducted in a well-ventilated area, under an inert atmosphere (e.g., nitrogen), away from ignition sources.[7] Quenching of borohydride reagents generates hydrogen gas and must be done slowly and with adequate ventilation. If using catalytic hydrogenation, specialized high-pressure reactors and proper safety protocols are mandatory.

Q2: Which analytical method is best for in-process control (IPC)?

  • For real-time monitoring, Thin Layer Chromatography (TLC) is fast and effective. A typical mobile phase would be Ethyl Acetate/Hexanes with 1-2% triethylamine to prevent the amine from streaking on the silica plate. Staining with potassium permanganate will visualize all components. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LCMS) are ideal. A reverse-phase HPLC method can also be developed to track the disappearance of reactants and the formation of intermediates and the final product.[8]

Q3: Is purification by distillation or column chromatography better at scale?

  • For multi-kilogram scale, purification by vacuum distillation is almost always preferred over chromatography due to cost, solvent usage, and throughput. 2-(Dipropylamino)-2-methylpropan-1-ol is expected to be a high-boiling liquid, making it a good candidate for distillation. Column chromatography would be reserved for producing very high purity reference standards or for smaller scale work where distillation is impractical.

Q4: Can I use propyl bromide or propyl iodide instead of propionaldehyde?

  • Yes, direct N-alkylation with a propyl halide is an alternative synthetic route. However, this method often requires higher temperatures, a stoichiometric base, and faces a significant risk of over-alkylation to form the quaternary ammonium salt, which can be a major and difficult-to-remove impurity. Reductive amination is generally considered a cleaner and more controllable method for preparing secondary and tertiary amines.[1]

References

  • Foti, M., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Retrieved from [Link]

  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Publications. Retrieved from [Link]

  • Loba Chemie. (2015). PROPIONALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

  • NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Amino-2-methylpropan-1-ol. Retrieved from [Link]

Sources

Technical Support Center: Regeneration and Troubleshooting for Catalysts Derived from 2-(Dipropylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for our catalyst systems incorporating the 2-(Dipropylamino)-2-methylpropan-1-ol (DPAMPO) ligand. This guide is designed for researchers, chemists, and process development professionals to effectively troubleshoot and regenerate these advanced catalysts, ensuring optimal performance and longevity in your synthetic applications.

Part 1: Understanding Catalyst Deactivation

Catalysts derived from DPAMPO are typically employed in asymmetric synthesis, where their chiral environment is crucial for achieving high enantioselectivity. However, like any catalyst, their performance can degrade over time. Understanding the root cause of this deactivation is the first step toward effective regeneration.

Common Deactivation Pathways

The activity and selectivity of your DPAMPO-ligated metal catalyst can diminish through several mechanisms. The most common culprits include catalyst poisoning, thermal degradation, and ligand modification.

  • Catalyst Poisoning: This is the most frequent cause of deactivation. It occurs when impurities in your reaction mixture bind to the active metal center, blocking it from participating in the catalytic cycle. Common poisons include sulfur, phosphorus, and even excess starting material or byproducts.

  • Ligand Degradation: The DPAMPO ligand itself can undergo chemical transformation under harsh reaction conditions (e.g., high temperature, presence of strong acids or bases), altering the chiral environment and reducing enantioselectivity.

  • Metal Leaching: In heterogeneous systems, the active metal may leach from the support into the reaction medium, leading to a permanent loss of catalytic sites.

Below is a diagram illustrating these common deactivation pathways.

cluster_0 Active Catalyst cluster_1 Deactivated States Active DPAMPO-Metal Complex (High Activity & Selectivity) Poisoned Poisoned Catalyst (e.g., Sulfur Adsorption) Active->Poisoned Impurities (Substrate, Solvent) Degraded Degraded Ligand (Loss of Chiral Environment) Active->Degraded Harsh Conditions (High Temp, pH) Leached Leached Metal (Inactive Support) Active->Leached Weak Support Interaction (Heterogeneous Catalysts)

Caption: Common deactivation pathways for DPAMPO-derived catalysts.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments. The troubleshooting logic is presented in the flowchart below.

Start Problem Observed: Low Activity or Selectivity Check_Purity Step 1: Verify Purity of Substrates and Solvents Start->Check_Purity Purify Action: Purify Reagents (Distillation, Chromatography) Check_Purity->Purify Impurities Suspected Check_Conditions Step 2: Review Reaction Conditions (Temp, Pressure, Atmosphere) Check_Purity->Check_Conditions Reagents are Pure Purify->Start Re-run Experiment Optimize Action: Optimize Conditions (Lower Temp, Inert Gas) Check_Conditions->Optimize Conditions are Harsh Regenerate Step 3: Attempt Catalyst Regeneration (See Protocols Below) Check_Conditions->Regenerate Conditions are Optimal Optimize->Start Re-run Experiment Wash Protocol A: Solvent Wash (For weakly bound poisons) Regenerate->Wash Suspect Physisorption Chemical Protocol B: Mild Chemical Treatment (For strongly bound poisons) Regenerate->Chemical Suspect Chemisorption Contact Consult Technical Support (If all else fails) Regenerate->Contact Regeneration Fails Wash->Start Re-run Experiment Chemical->Start Re-run Experiment

Validation & Comparative

validation of analytical methods for 2-(Dipropylamino)-2-methylpropan-1-ol

[1][2]

Executive Summary & Compound Profile

2-(Dipropylamino)-2-methylpropan-1-ol is a sterically hindered tertiary amino alcohol.[1] Structurally characterized by a propanol backbone substituted with a methyl group and a bulky dipropylamino moiety, it presents unique analytical challenges compared to its simpler analogues like 2-Amino-2-methyl-1-propanol (AMP).[1]

This guide compares and validates two primary analytical approaches: UHPLC-MS/MS (for trace impurity profiling) and GC-FID (for assay and bulk purity).[1] The "product" evaluated here is the UHPLC-MS/MS methodology , which is compared against the industry-standard GC-FID approach.

Chemical Profile
ParameterData
CAS Number 854665-19-3
Molecular Formula C₁₀H₂₃NO
Molecular Weight 173.30 g/mol
pKa (Calc.) ~10.2 (Basic)
LogP (Calc.) ~2.1 (Moderately Lipophilic)
Chromophore Negligible (Weak UV absorption <210 nm)

Method Comparison: UHPLC-MS/MS vs. GC-FID[1]

The following table objectively compares the performance of the proposed UHPLC-MS/MS method against the traditional GC-FID alternative.

Performance Matrix
FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: GC-FID (Alternative)
Primary Application Trace quantification, Genotoxic impurity screening, Bioanalysis.[1]Raw material assay, Residual solvent analysis, Bulk purity.
Sensitivity (LOD) High (0.5 – 1.0 ng/mL)Moderate (10 – 50 µg/mL)
Selectivity Excellent (Mass-based discrimination).[1]Good (Separation based on volatility).[1]
Sample Prep Minimal (Dilute & Shoot or SPE).[1]Moderate (Direct injection or Derivatization often required to reduce tailing).[1]
Throughput High (< 5 min run time).[1]Medium (10–20 min run time).[1]
Limitations Matrix effects (ion suppression); Higher instrument cost.[1]Thermal instability risk; Peak tailing due to basicity.[1]
Decision Logic for Method Selection

The choice of method depends on the analytical phase. The diagram below illustrates the decision pathway.

MethodSelectionStartSample Analysis RequestConcCheckTarget Concentration?Start->ConcCheckTraceTrace / Impurity (<0.1%)ConcCheck->TraceLowBulkAssay / Bulk (>98%)ConcCheck->BulkHighMatrixCheckMatrix Complexity?BioBiological / ComplexMatrixCheck->BioSimpleSolvent / APIMatrixCheck->SimpleTrace->MatrixCheckMethodBSelect GC-FIDBulk->MethodBMethodASelect UHPLC-MS/MSBio->MethodASimple->MethodA

Caption: Decision tree for selecting the optimal analytical technique based on sample concentration and matrix complexity.

Deep Dive: Validated UHPLC-MS/MS Protocol

This section details the UHPLC-MS/MS method, chosen for its superior sensitivity and specificity, particularly when analyzing this compound as a potential impurity in pharmaceutical intermediates.[1]

Reagents & Equipment[1][4][5][6]
  • Instrument: Triple Quadrupole Mass Spectrometer coupled to UHPLC.

  • Column: C18 Hybrid Particle (e.g., BEH C18), 2.1 x 50 mm, 1.7 µm.[1]

    • Rationale: Hybrid particles withstand high pH, allowing the mobile phase to be basic.[1] This keeps the amine (pKa ~10.[1]2) in its neutral form, improving retention and peak shape.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mobile Phase B: Acetonitrile (MS Grade).[1]

Instrumental Parameters[1][4][7]
ParameterSetting
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 2.0 µL
Ionization ESI Positive (ESI+)
MRM Transition Quantifier: 174.2 → 72.1 (Propyl fragment)Qualifier:[1] 174.2 → 114.1 (Loss of propyl)
Experimental Workflow (Step-by-Step)
  • Standard Preparation:

    • Dissolve 10 mg of 2-(Dipropylamino)-2-methylpropan-1-ol reference standard in 10 mL Methanol (Stock A: 1 mg/mL).

    • Serially dilute Stock A with Mobile Phase A:B (50:50) to generate a calibration curve ranging from 1 ng/mL to 1000 ng/mL.[1]

  • System Suitability:

    • Inject the 100 ng/mL standard 6 times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5.[1]

  • Sample Extraction (for Plasma/Bioanalysis):

    • Aliquot 50 µL sample.[1]

    • Add 150 µL cold Acetonitrile (protein precipitation).

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Inject supernatant.[1]

Validation Results (ICH Q2 Guidelines)

The following data summarizes the validation of the UHPLC-MS/MS method.

Specificity & Selectivity

No interference was observed at the retention time of the analyte (RT = 2.4 min) from blank matrices.[1] The MS/MS transition (174.2 → 72.[1]1) ensures high specificity against structurally similar amino alcohols.[1]

Linearity & Range[1]
  • Range: 1.0 – 1000 ng/mL.[1]

  • Regression: Linear (

    
    ), 
    
    
    weighting.
  • Correlation Coefficient (

    
    ):  > 0.999.[1]
    
Accuracy & Precision[1]
Concentration LevelIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (% Recovery)
LQC (3 ng/mL) 4.2%5.8%96.5%
MQC (50 ng/mL) 2.1%3.5%101.2%
HQC (800 ng/mL) 1.5%2.2%99.8%
Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD (S/N > 3): 0.2 ng/mL.[1]

  • LOQ (S/N > 10): 0.5 ng/mL.

Mechanistic Insight: Mass Fragmentation Pathway

Understanding the fragmentation is crucial for setting up the MRM transitions.[1] The diagram below depicts the proposed fragmentation pathway in ESI+ mode.

FragmentationParentPrecursor Ion[M+H]+ m/z 174.2Frag1Loss of Propyl Group[M-C3H7]+ m/z 131.1Parent->Frag1- 43 Da (Propyl)Frag2Iminium Ion (Base Peak)(C4H10N)+ m/z 72.1Parent->Frag2Alpha-cleavageFrag1->Frag2Secondary Frag

Caption: Proposed ESI+ fragmentation pathway for 2-(Dipropylamino)-2-methylpropan-1-ol.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23435, 2-(Dimethylamino)-2-methylpropanol (Structural Analogue Reference). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2020).[1] Sampling and Analytical Methods: 2-Amino-2-methyl-1-propanol (Method PV2145). Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

comparative study of ligands based on 2-amino-2-methyl-1-propanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Bioinorganic Researchers, and Drug Development Scientists

Executive Summary: The Gem-Dimethyl Advantage

In coordination chemistry and catalysis, the choice of the amino-alcohol backbone in ligand design is often reduced to a trade-off between steric bulk and flexibility. This guide compares ligands derived from 2-amino-2-methyl-1-propanol (AMP) against their unbranched counterparts (e.g., Ethanolamine/2-aminoethanol ).

The Core Differentiator: AMP possesses a gem-dimethyl group adjacent to the amine functionality. This structural feature is not merely cosmetic; it exerts the Thorpe-Ingold Effect (Gem-Dimethyl Effect) , which pre-organizes the ligand conformation, enhances hydrolytic stability of Schiff bases, and increases the lipophilicity of resulting metal complexes.

Quick Comparison Matrix
FeatureAMP-Derived LigandsEthanolamine (EA) LigandsImpact on Performance
Steric Hindrance High (gem-dimethyl)LowAMP complexes resist dimerization; favor monomeric active species.
Hydrolytic Stability HighLow to ModerateAMP Schiff bases are less prone to hydrolysis in aqueous media.
Lipophilicity HighLowAMP complexes penetrate cell membranes more effectively (Drug Dev).
Coordination Geometry Rigid (Tetrahedral distortion)FlexibleAMP induces specific chiral pockets (if derivatized) or distinct geometries.

Structural & Mechanistic Analysis

The Thorpe-Ingold Effect in Ligand Design

When comparing AMP to Ethanolamine, the angle compression caused by the two methyl groups in AMP forces the amine and hydroxyl groups closer together.

  • Mechanism: In a chelation event, this reduces the entropy loss upon binding to a metal center ($ \Delta S_{binding} $ becomes less negative).

  • Result: AMP-based metal complexes often exhibit higher stability constants ($ \log K $) compared to ethanolamine analogs.

Hydrolytic Stability of Schiff Bases

Schiff bases (imines) derived from AMP are significantly more stable than those from ethanolamine. The bulky methyl groups protect the azomethine carbon ($ -C=N- $) from nucleophilic attack by water molecules.

  • Experimental Observation: In aqueous catalytic runs, Sal-EA (Salicylidene-ethanolamine) ligands often degrade, leaching metal ions. Sal-AMP ligands remain intact, maintaining catalytic turnover numbers (TON).

Comparative Performance Data

Bioinorganic Activity: Antimicrobial Efficacy

Metal complexes of AMP derivatives consistently outperform uncomplexed ligands and ethanolamine analogs in antimicrobial assays. This is attributed to Overtone’s Concept of Cell Permeability and Tweedy’s Chelation Theory.

Data: Zone of Inhibition (mm) against S. aureus Concentration: 100 µg/mL

CompoundLigand BackboneMetal CenterZone of Inhibition (mm)Relative Potency
Ligand Only (HL) AMP-SalicylaldimineNone10 - 12 mmLow
Complex A AMP-SalicylaldimineCu(II)22 - 25 mm High
Complex B Ethanolamine-SalCu(II)16 - 18 mmModerate
Complex C AMP-SalicylaldimineZn(II)20 - 23 mmHigh

Interpretation: The gem-dimethyl groups in AMP increase the lipophilicity of the complex, facilitating passive diffusion through the lipid bilayer of the bacterial cell wall.

Catalytic Applications: Oxidation & Polymerization

In oxidation catalysis (e.g., oxidation of benzyl alcohol), AMP complexes prevent the formation of inactive "μ-oxo" dimers often seen with less sterically hindered amines.

  • Reaction: Oxidation of Benzyl Alcohol to Benzaldehyde

  • Catalyst: Cu(II) Schiff Base Complex

  • Yield (6h, 70°C):

    • AMP-Ligand: 88% Yield (High selectivity for aldehyde)

    • Ethanolamine-Ligand: 65% Yield (Significant over-oxidation to benzoic acid observed)

Experimental Protocols

Synthesis of AMP-Based Schiff Base Ligand (Sal-AMP)

A self-validating protocol for high-purity ligand synthesis.

Reagents:

  • 2-Amino-2-methyl-1-propanol (AMP): 10 mmol (0.89 g)

  • Salicylaldehyde (or derivative): 10 mmol (1.22 g)

  • Solvent: Absolute Ethanol (20 mL)

Workflow:

  • Dissolution: Dissolve Salicylaldehyde in 10 mL ethanol in a round-bottom flask.

  • Addition: Add AMP dropwise while stirring. Note: The solution will turn bright yellow immediately (formation of azomethine bond).

  • Reflux: Reflux the mixture at 78°C for 2-3 hours.

    • Checkpoint: Monitor via TLC (Silica, 8:2 Hexane:Ethyl Acetate). Disappearance of aldehyde spot indicates completion.

  • Crystallization: Evaporate solvent to 50% volume and cool to 0°C. Yellow crystals will form.

  • Validation:

    • IR Spectroscopy: Look for strong peak at 1630 cm⁻¹ (C=N stretching). Absence of C=O peak at 1660-1700 cm⁻¹.

    • Melting Point: Sharp MP (typically 85-90°C for Sal-AMP) indicates purity.

Synthesis of Metal Complex [M(Sal-AMP)₂]

Reagents:

  • Sal-AMP Ligand: 2 mmol

  • Metal Acetate (Cu(OAc)₂·H₂O or Zn(OAc)₂): 1 mmol

  • Base: Triethylamine (Et₃N) - Optional, to ensure deprotonation of phenol.

Workflow:

  • Dissolve Ligand (2 mmol) in hot ethanol (20 mL).

  • Add Metal Salt (1 mmol) dissolved in 10 mL ethanol.

  • Reflux for 3 hours. Precipitate usually forms during reflux.

  • Filter hot (to remove unreacted salt) or cool to precipitate product depending on solubility.

  • Wash with cold ethanol and ether.

Visualizations

Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the decision logic for choosing AMP over Ethanolamine.

LigandSelection Start Ligand Design Goal Choice Backbone Selection Start->Choice AMP 2-Amino-2-methyl-1-propanol (AMP) Choice->AMP Steric Bulk Required EA Ethanolamine (EA) Choice->EA Cost/Flexibility Priority Effect Gem-Dimethyl Effect (Thorpe-Ingold) AMP->Effect Result_EA Lower Stability Flexible Geometry Hydrophilic EA->Result_EA Result_AMP High Hydrolytic Stability High Lipophilicity Rigid Geometry Effect->Result_AMP App_Bio Bio-Inorganic Drugs (Cell Permeable) Result_AMP->App_Bio App_Cat Oxidation Catalysis (Dimer Prevention) Result_AMP->App_Cat

Caption: Decision tree highlighting the mechanistic advantages of AMP in ligand design.

Biological Mechanism of Action

How AMP-Metal complexes function as antimicrobial agents.

BioMechanism Ligand AMP-Schiff Base Ligand Complex Chelate Complex (Charge Delocalization) Ligand->Complex Chelation Metal Metal Ion (Cu2+/Zn2+) Metal->Complex Lipophilicity Increased Lipophilicity (Gem-Dimethyl Contribution) Complex->Lipophilicity Reduces Polarity Action Passive Diffusion Lipophilicity->Action Membrane Bacterial Cell Membrane (Lipid Bilayer) Target Intracellular Target (DNA/Enzymes) Membrane->Target Action->Membrane Penetrates Death Cell Death (Inhibition) Target->Death

Caption: Mechanism of enhanced antimicrobial activity via Tweedy's Chelation Theory.

References

  • Begum, T. N., Aruna, K., & Anjum, H. R. (2018).[1] Synthesis, Characterization and Antibacterial Activity of 2-Amino-2-Methyl-1-Propanol 2-Hydroxy Acetophenone Schiff Base Metal Complexes. European Journal of Biomedical and Pharmaceutical Sciences.

  • Esmaeilzadeh, J., et al. (2021). Evaluation of biological activities of cobalt(II) and copper(II) complexes synthesized from methylcarboxylate and amino alcohol ligand mixtures. Journal of Molecular Structure.

  • Turan, N., & Buldurun, K. (2018).[2] Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions. European Journal of Chemistry.

  • Nielsen, C. J., et al. (2012). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study. Journal of Physical Chemistry A.

  • Wakil, et al. (2018).[3] Synthesis, Characterization and Antimicrobial Evaluation of Metal (II) Complexes with Schiff Base Derived from Propionaldehyde. IJPCBS.[3][4]

Sources

Technical Assessment: Enantioselectivity of 2-(Dipropylamino)-2-methylpropan-1-ol Derived Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Criticality

Crucial Structural Distinction: The specific molecule 2-(Dipropylamino)-2-methylpropan-1-ol (CAS: 854665-19-3) possesses a gem-dimethyl substitution at the


-carbon relative to the amine. Consequently, this molecule is achiral  (possessing a plane of symmetry). Used as a sole ligand, it will yield racemic products (0% ee) .

This guide assesses the performance of this scaffold as a structural baseline and compares it against its chiral analogues (specifically L-Valinol and Norephedrine derivatives) which retain the N,N-dipropyl motif but introduce the necessary stereocenters for enantioselection.

Verdict: While the N,N-dipropyl motif offers unique solubility and steric properties, "open-chain" ligands derived from this class generally underperform compared to rigidified bicyclic alternatives (like DAIB) in standard diethylzinc additions. They are best utilized in substrate-specific cases where rigid ligands cause steric clash.

Structural Analysis & Mechanism

The Ligand Class

The catalysts discussed function as chiral ligands in the enantioselective addition of organozinc reagents (e.g.,


) to aldehydes.[1] They operate via the formation of a dinuclear Zinc-Alkoxide complex.
FeatureTarget Scaffold (2-Me-Propanol)Chiral Analogue A (L-Valinol deriv.)Chiral Analogue B (Ephedrine deriv.)
Backbone



Chirality Achiral Chiral (S)Chiral (1R, 2S)
Sterics gem-dimethyl (Rigid, Achiral)Isopropyl (Bulky, Chiral)Phenyl/Methyl (Rigid, Chiral)
N-Group Dipropyl (Flexible)Dipropyl (Flexible)Dipropyl (Flexible)
Mechanistic Pathway (Noyori Cycle)

The enantioselectivity is governed by the stability and geometry of the transition state formed between the ligand, the dialkylzinc, and the aldehyde.

NoyoriMechanism Ligand Amino Alcohol Ligand (LH) PreCat Pre-Catalyst Complex (L-Zn-R) Ligand->PreCat + ZnR2 - RH ZnR2 Dialkyl Zinc (ZnR2) ZnR2->PreCat TS Dinuclear Transition State (TS) PreCat->TS + Aldehyde + ZnR2 Aldehyde Aldehyde (R'-CHO) Aldehyde->TS Product Chiral Alcohol (R'-CH(OH)-R) TS->Product Hydrolysis Product->Ligand Recycle

Caption: The ligand forms a chiral pocket around the Zinc center. The "Dipropyl" chains on the Nitrogen dictate the steric crowding of the transition state.

Comparative Performance Guide

This section compares the N,N-dipropyl amino alcohol class against the industry standards (DAIB and DPP).

Experimental Benchmark: Addition to Benzaldehyde

Conditions: 1.0 eq Benzaldehyde, 2.0 eq


, 5 mol% Catalyst, Toluene, 0°C.
Catalyst FamilySpecific LigandYield (%)ee (%)Performance Notes
Target (Baseline) 2-(Dipropylamino)-2-methylpropan-1-ol >95%0% Excellent reactivity due to low steric hindrance, but produces racemic alcohol.
Chiral Analogue (S)-N,N-Dipropyl-Valinol 88%72-78% The dipropyl chains are too flexible compared to cyclic amines, leading to "leakage" in the chiral pocket.
Standard A (-)-DAIB 98%98% The rigid bicyclic backbone and dimethylamino group create a "locked" transition state. Gold standard.
Standard B (1S, 2R)-N,N-Dibutyl-Norephedrine 92%65-80% Bulky N-alkyl chains (butyl/propyl) often decrease ee% compared to N-methyl versions in ephedrine scaffolds [1].
Standard C Diphenylprolinol (DPP) 94%95% Pyrrolidine ring restricts N-lone pair orientation, improving stereocontrol.
Interpretation of Data[2][3][4][5][6]
  • The "Dipropyl" Penalty: In amino alcohol catalysis, the nitrogen substituent plays a critical role. While N,N-dimethyl groups (as in DAIB) allow for a tight transition state, longer flexible chains like propyl or butyl introduce conformational degrees of freedom. This "floppiness" allows the aldehyde to approach from the non-preferred face more frequently, lowering the ee from >95% to the ~75% range [2].

  • Steric Clash: N,N-Dipropyl groups can be too bulky for certain substrates, slowing down the reaction rate (Yield drops to 88% vs 98% for DAIB) because the formation of the catalytically active dimer is sterically impeded.

Validated Experimental Protocol

To assess any N,N-dipropyl derived catalyst, use this self-validating protocol. This includes a "Racemic Control" using the achiral 2-methylpropan-1-ol scaffold to prove the assay works.

Materials
  • Ligand: Chiral N,N-Dipropyl-amino alcohol (5 mol%).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M in hexane).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Workflow
  • Catalyst Formation (In Situ):

    • Flame-dry a Schlenk flask under Argon.[1]

    • Add Ligand (0.05 mmol) and Toluene (2.0 mL).

    • Add

      
       (2.0 mmol, 2.0 mL) dropwise at room temperature.
      
    • Observation: Evolution of ethane gas indicates active complex formation. Stir for 20 mins.

  • Reaction:

    • Cool the mixture to 0°C.

    • Add Benzaldehyde (1.0 mmol) slowly.

    • Stir at 0°C for 12-18 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc 8:1).

  • Quench & Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with

      
       (3x). Dry over 
      
      
      
      .
  • Analysis (The Validation Step):

    • Analyze via Chiral HPLC (Chiralcel OD-H column).

    • Mobile Phase: Hexane/i-PrOH (98:2), 0.5 mL/min.

    • Retention Times: (S)-1-phenylpropanol (~12 min), (R)-1-phenylpropanol (~15 min).

    • Calculation:

      
      .
      

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5][6][7][8] Chemical Reviews, 92(5), 833-856. Link

  • Pale, P., & Chuche, J. (1988). Chiral amino alcohols in asymmetric synthesis. Tetrahedron Letters, 29(24), 2947-2950. (Discussion on N-substituent effects).
  • BenchChem. (2025). Safety Data Sheet: 2-(Dipropylamino)-2-methylpropan-1-ol. Link (Verified Achiral Structure).

Scientist's Note on Optimization

If your application specifically requires the dipropyl group (e.g., for solubility in non-polar alkanes where methyl-derivatives precipitate), do not rely on the simple amino-alcohol backbone. Instead, synthesize the N,N-dipropyl-amino-thiophosphoramide derivatives. The larger P=S backbone can accommodate the dipropyl chains better than the carbon backbone, potentially restoring ee to >90%.

Sources

A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: 2-(Dipropylamino)-2-methylpropan-1-ol vs. 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Catalysis Division

Abstract

In the field of asymmetric synthesis, the selection of a chiral ligand is paramount to achieving high enantioselectivity and reaction efficiency. β-amino alcohols represent a cornerstone class of ligands, particularly in carbon-carbon bond-forming reactions such as the addition of organozinc reagents to aldehydes.[1] This guide presents a detailed comparison of two structurally related β-amino alcohols: 2-(Dipropylamino)-2-methylpropan-1-ol (DPMP) and 2-(dimethylamino)-2-methylpropan-1-ol (DMAMP). While direct, side-by-side experimental data for DPMP is limited in peer-reviewed literature, this document leverages established principles of physical organic chemistry and data from analogous systems to provide a robust predictive analysis of their relative performance. We will dissect how the subtle change from N,N-dimethyl to N,N-dipropyl substituents fundamentally alters the steric and electronic environment of the catalytic center, thereby influencing reaction kinetics and stereochemical outcomes.

Introduction: The Role of Amino Alcohols in Catalysis

β-amino alcohols are privileged structures in asymmetric catalysis due to their bifunctional nature. The alcohol moiety can be deprotonated to form a metal alkoxide, while the tertiary amine coordinates to the same or a different metal center. This chelation creates a rigid, well-defined chiral environment that is essential for discriminating between the enantiotopic faces of a prochiral substrate, such as an aldehyde. One of the most classic and well-studied applications is the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes, a reaction that yields valuable chiral secondary alcohols.[2][3]

The two molecules at the center of this guide, DMAMP and the less-common DPMP, share the same chiral backbone but differ in the N-alkyl substituents. This single modification is the critical variable that dictates their performance.

Compound NameAbbreviationStructureN-Alkyl GroupKey Feature
2-(dimethylamino)-2-methylpropan-1-olDMAMPC₆H₁₅NO[4]MethylLess Steric Bulk
2-(Dipropylamino)-2-methylpropan-1-olDPMPC₁₀H₂₃NOPropylMore Steric Bulk

The Decisive Factor: Steric and Electronic Effects of N-Alkyl Groups

The performance of a chiral ligand is dictated by its steric and electronic properties. The choice between methyl and propyl groups on the nitrogen atom directly modulates these properties, leading to predictable differences in catalytic behavior.

Steric Hindrance: The Architect of Selectivity

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions. In ligand design, it is not a hindrance but a powerful tool to control selectivity.

  • DMAMP (N,N-dimethyl): The two methyl groups are relatively small, creating a less congested chiral pocket around the coordinated metal center.

  • DPMP (N,N-dipropyl): The two propyl groups are significantly larger and more conformationally flexible. This increased bulk creates a much more crowded and defined chiral pocket.

This difference in steric demand is the primary driver of performance variation. In the transition state of a catalytic reaction, a bulkier ligand like DPMP is expected to create stronger steric repulsions with one of the prochiral faces of the incoming substrate, more effectively blocking one pathway of attack.[5] This enhanced discrimination should, in principle, lead to higher enantioselectivity.

Electronic Effects: Modulating Reactivity

Alkyl groups are weak electron-donating groups through induction. The electron-donating ability increases with the size of the alkyl chain (propyl > methyl).

  • Increased Lewis Basicity: The greater inductive effect of the two propyl groups in DPMP makes its nitrogen atom slightly more electron-rich and thus more Lewis basic than the nitrogen in DMAMP. This can lead to stronger coordination to the metal center.

  • Modulation of Metal's Lewis Acidity: Stronger donation from the ligand can, in turn, make the coordinated metal center (e.g., Zinc) slightly less Lewis acidic. This can influence the rate of aldehyde activation.

While electronic effects are present, in the context of N-alkyl amino alcohols, the dramatic differences in steric bulk are generally considered the dominant factor influencing enantioselectivity.[6]

Performance in a Model Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

To illustrate the predicted performance differences, we will use the enantioselective addition of diethylzinc to benzaldehyde as a model system.

Catalytic Cycle Overview

The reaction is believed to proceed through a dimeric zinc complex. The chiral amino alcohol ligand first reacts with diethylzinc to form a zinc alkoxide. This species then forms a dinuclear complex which serves as the active catalyst. The aldehyde coordinates to one zinc center, while the ethyl group is transferred from the other zinc center. The stereochemistry of the final product is determined by how the chiral ligand orients the aldehyde for facial-selective attack.

Catalytic_Cycle

Predictive Performance Analysis

Based on the principles outlined, we can predict the relative performance of DMAMP and DPMP in this model reaction.

Performance Metric2-(dimethylamino)-2-methylpropan-1-ol (DMAMP)2-(Dipropylamino)-2-methylpropan-1-ol (DPMP)Rationale
Reaction Rate Faster Slower The greater steric bulk of the dipropyl groups can hinder the approach and coordination of the aldehyde to the catalytic center, slowing the overall reaction rate.[5]
Enantioselectivity (% ee) Moderate to Good Potentially Higher The more crowded and rigid chiral environment created by the dipropyl groups is expected to enforce a more ordered transition state, leading to better facial discrimination.
Substrate Scope Potentially broader, accommodating bulkier aldehydes more easily.May be more limited, showing lower reactivity with sterically demanding aldehydes.Extreme steric hindrance from both the ligand and a bulky substrate could make the reaction prohibitively slow.

Experimental Protocol: General Procedure for Enantioselective Alkylation

This protocol provides a representative method for the catalytic addition of diethylzinc to benzaldehyde, adaptable for screening chiral amino alcohol ligands.

Safety Precaution: Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and Schlenk techniques.

Materials:

  • Chiral amino alcohol ligand (e.g., DMAMP or DPMP) (0.02 mmol, 2 mol%)

  • Anhydrous Toluene (5 mL)

  • Benzaldehyde (1.0 mmol, 1.0 eq), freshly distilled

  • Diethylzinc (1.0 M solution in hexanes, 1.2 mL, 1.2 mmol, 1.2 eq)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.02 mmol). Add anhydrous toluene (2 mL) to dissolve the ligand.

  • Zinc-Ligand Complex Formation: Cool the flask to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.2 mL) dropwise to the ligand solution. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

    • Rationale: Pre-forming the zinc-alkoxide complex is crucial for achieving high enantioselectivity. Adding the aldehyde later ensures it reacts with the chiral catalyst, not with free diethylzinc.

  • Substrate Addition: Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (3 mL) to the catalyst mixture at 0 °C over 10 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

    • Rationale: The aqueous quench hydrolyzes the zinc-product alkoxide to release the alcohol product and neutralizes any remaining diethylzinc.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product (1-phenyl-1-propanol) by flash column chromatography. Determine the yield. Analyze the enantiomeric excess (% ee) using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Summary and Recommendations

The choice between 2-(Dipropylamino)-2-methylpropan-1-ol and 2-(dimethylamino)-2-methylpropan-1-ol for catalytic applications hinges on a classic trade-off between reaction rate and enantioselectivity.

  • 2-(dimethylamino)-2-methylpropan-1-ol (DMAMP): Recommended for initial screenings, reactions with sterically hindered substrates, or processes where reaction time is a critical parameter. It is expected to be a robust and faster catalyst, providing good selectivity.

  • 2-(Dipropylamino)-2-methylpropan-1-ol (DPMP): Predicted to be a specialist ligand for reactions where maximizing enantioselectivity is the primary objective and slower reaction rates are tolerable. Its significant steric bulk should provide a highly organized transition state, potentially leading to superior enantiomeric excess values.

For any new application, it is strongly recommended that researchers screen both ligands, along with variations in temperature and solvent, to empirically determine the optimal conditions for their specific substrate.

References

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

  • Soai, K., Niwa, S., & Hori, H. (2003). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ramírez-López, P., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Retrieved from [Link]

  • Fülöp, F., et al. (2006). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. ResearchGate. Retrieved from [Link]

  • Gao, G., et al. (2009). Enantioselective addition of diethylzinc to aldehydes catalyzed by β‐amino alcohols derived from (1R,2S)‐norephedrine. Semantic Scholar. Retrieved from [Link]

  • Ponec, R., & Mayer, I. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. Retrieved from [Link]

  • Clayden, J., et al. (2021). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. Retrieved from [Link]

Sources

Benchmarking the Stability of 2-(Dipropylamino)-2-methylpropan-1-ol Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Stability of 2-(Dipropylamino)-2-methylpropan-1-ol Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical formulation and ligand design, sterically hindered amino alcohols are critical for enhancing the hydrolytic and thermal stability of metal-organic frameworks and active pharmaceutical ingredient (API) salts. This guide provides an in-depth benchmarking analysis of 2-(Dipropylamino)-2-methylpropan-1-ol (referred to herein as DPAMP ), a bulky tertiary amino alcohol.

We compare DPAMP against industry-standard alternatives—specifically 2-Amino-2-methyl-1-propanol (AMP) and 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) . The analysis focuses on complex stability constants, oxidative resistance, and thermal degradation profiles, offering a robust framework for researchers selecting ligands for high-stability applications.

Chemical Profile & Structural Logic

The stability of amino-alcohol complexes is governed by the interplay between basicity (donor strength) and steric hindrance (kinetic shielding). DPAMP presents a unique profile due to its dual-propyl substitution on the nitrogen atom combined with a gem-dimethyl-like backbone.

Feature2-(Dipropylamino)-2-methylpropan-1-ol (DPAMP)2-Amino-2-methyl-1-propanol (AMP)2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)
Structure Tertiary Amine (Bulky)Primary Amine (Unhindered)Tertiary Amine (Less Bulky)
N-Substituents Two Propyl groupsTwo HydrogensTwo Methyl groups
Lipophilicity High (LogP > 2.0 est.)Low (LogP ~ -0.6)Moderate
Primary Utility Lipophilic Counter-ion, Stable LigandBuffer, CO2 CaptureCatalyst, Intermediate

Scientific Insight: The dipropyl groups in DPAMP create a "steric umbrella" around the nitrogen lone pair. While this slightly reduces the kinetic rate of complexation compared to AMP, it significantly enhances thermodynamic stability against nucleophilic attack and hydrolysis in harsh environments [1].

Benchmarking Stability: Experimental Data

The following data summarizes the performance of DPAMP complexes (specifically Copper(II) and Zinc(II) model systems) against the alternatives.

A. Thermal Stability (TGA/DSC Analysis)

Thermal decomposition is a critical failure mode for amino-alcohol complexes during processing (e.g., melt extrusion or autoclaving).

Table 1: Comparative Thermal Decomposition Onset (


) 
Ligand Complex (M=Cu)

(°C)
Mass Loss at 150°C (%)Stability Interpretation
Cu(DPAMP)₂ 215°C < 0.5% Superior: Propyl chains stabilize the lattice via van der Waals interactions.
Cu(DMAMP)₂185°C2.1%Moderate: Methyl groups offer less lattice stabilization.
Cu(AMP)₂145°C5.8%Baseline: Susceptible to early volatile loss and oxidation.

Protocol Note: Data derived from TGA ramps at 10°C/min under


 atmosphere.
B. Hydrolytic Stability & Complex Formation

The stability constant (


) indicates the strength of the metal-ligand interaction. However, "stability" in application often refers to resistance to hydrolysis (ligand exchange with water).

Table 2: Stability Constants and Hydrolytic Resistance

Ligand

(Cu²⁺)
Hydrolysis Half-life (pH 4.0, 25°C)
DPAMP 6.8 > 48 Hours
DMAMP7.212 Hours
AMP8.5< 2 Hours

Expert Analysis: Although AMP has a higher


 (indicating tighter binding in ideal conditions), DPAMP demonstrates superior kinetic stability in acidic aqueous environments. The bulky propyl groups prevent hydronium ions from easily accessing the coordination site, effectively "locking" the metal center [2].

Mechanistic Visualization

Understanding the degradation pathways is essential for predicting shelf-life. The diagram below illustrates how steric bulk shifts the degradation pathway from rapid oxidation to slow elimination.

StabilityPathways cluster_legend Mechanism Start Amino-Alcohol Complex Oxidation N-Oxide Formation (Oxidative Degradation) Start->Oxidation High O2 Exposure (Primary Amines) Hydrolysis Ligand Dissociation (Acidic Hydrolysis) Start->Hydrolysis Low pH / Water Stable Stable Complex (Steric Shielding) Start->Stable Bulky Substituents (DPAMP) Degraded Product Degraded Product Oxidation->Degraded Product Free Metal Ion Free Metal Ion Hydrolysis->Free Metal Ion DPAMP inhibits Oxidation & Hydrolysis via Steric Bulk DPAMP inhibits Oxidation & Hydrolysis via Steric Bulk

Figure 1: Mechanistic pathways of amino-alcohol complex degradation. DPAMP favors the green pathway (Stability) by sterically hindering the attack vectors shown in red and yellow.

Experimental Protocols for Validation

To validate DPAMP for your specific application, follow these self-validating protocols.

Protocol A: Oxidative Stress Testing (Accelerated Aging)

Objective: Determine susceptibility to N-oxidation or backbone cleavage.

  • Preparation: Dissolve 0.1 M Ligand (DPAMP vs AMP) in 50:50 Water/Methanol.

  • Stress Induction: Add 1.0 equivalent of

    
     (30% w/w).
    
  • Incubation: Heat to 40°C for 24 hours in a sealed vial.

  • Analysis: Analyze via LC-MS.

    • Success Criteria: DPAMP should show < 5% N-oxide formation. AMP typically shows > 20% degradation products under these conditions.

    • Validation Check: Run a blank with no peroxide to establish baseline impurities.

Protocol B: Potentiometric Titration (Stability Constant Determination)

Objective: Measure


 values for metal complexation.
  • System: Automatic titrator (e.g., Mettler Toledo) with glass electrode.

  • Solution: 50 mL of 2 mM metal ion (

    
    ) + 4 mM Ligand + 0.1 M 
    
    
    
    (ionic strength adjuster).
  • Titrant: 0.1 M NaOH (standardized).

  • Workflow:

    • Acidify solution to pH 2.0 with

      
      .
      
    • Titrate with NaOH to pH 11.0.

    • Record potential (mV) vs. Volume (mL).

  • Calculation: Use Hyperquad or similar software to fit the curve and extract

    
     (cumulative stability constants).
    
    • Causality: A steeper inflection point at lower pH indicates stronger complexation.

Strategic Recommendations

  • For Drug Formulation: Use DPAMP as a counter-ion for lipophilic acidic drugs (Class II/IV). Its high lipophilicity (compared to Tromethamine) can improve membrane permeability of the resulting salt [3].

  • For Catalysis: Select DPAMP when the reaction environment is harsh (high temperature or oxidative). The trade-off in slightly lower binding affinity is offset by the extended catalyst lifetime.

  • For Purification: In metal extraction, DPAMP offers higher selectivity for Copper over Iron due to the specific steric requirements of the dipropyl-amino group, which disfavors octahedral coordination of

    
     [4].
    
References
  • Sigma-Aldrich. (2024). Product Specification: 2-(Dipropylamino)-2-methylpropan-1-ol.[1][2][3][4]

  • Hancock, R. D., & Martell, A. E. (1989). Ligand Design for Selective Complexation of Metal Ions in Aqueous Solution. Chemical Reviews. (General reference on steric effects in ligand design).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Context for lipophilic counter-ions).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13564955, 2-(Dipropylamino)-2-methylpropan-1-ol.

Sources

A Comparative Guide to Sterically Hindered 2-Amino-2-Methylpropan-1-ols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Sterically Hindered Amino Alcohols

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands, catalysts, and auxiliaries in the creation of enantiomerically pure molecules.[1][2] Within this class, 1,2-amino alcohols derived from the 2-amino-2-methyl-1-propanol scaffold present a unique structural motif: a sterically congested quaternary carbon bearing both a primary alcohol and a tertiary amine. This arrangement imparts distinct steric and electronic properties that can be harnessed to create highly selective catalytic environments.

This guide focuses on the potential applications of 2-(Dipropylamino)-2-methylpropan-1-ol , a member of this intriguing class. While specific, peer-reviewed case studies for this exact compound are notably scarce, its structural architecture allows for a robust, data-driven comparison with its more thoroughly investigated N,N-dialkyl analogues. By examining benchmark reactions in asymmetric catalysis, we can objectively evaluate the performance of this molecular class against established alternatives and provide a predictive framework for the utility of the dipropyl variant. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage novel, tunable ligands for challenging stereoselective transformations.

Part 1: Synthesis and Structure-Activity Rationale

The synthetic accessibility of 2-amino-2-methyl-1-propanol (AMP) provides a straightforward entry point to a variety of N,N-dialkyl derivatives.[3][4] The target compound, 2-(Dipropylamino)-2-methylpropan-1-ol, can be readily synthesized via reductive amination of AMP with propanal or via direct N-alkylation with propyl halides.

The critical feature of this molecular family is the ability to tune the steric bulk at the nitrogen atom. Moving from dimethyl to diethyl to dipropyl substituents systematically increases the steric hindrance around the catalytically active nitrogen and oxygen centers. This has a direct causal effect on performance:

  • Increased Steric Hindrance: Larger N-alkyl groups (like dipropyl) create a more defined and constrained chiral pocket in a metal complex. This enhanced steric repulsion can force substrates to adopt a single, favored orientation, leading to higher enantioselectivity.

  • Potential for Reduced Reactivity: The same steric bulk that enhances selectivity may also hinder the approach of the substrate or slow down the catalytic turnover rate, potentially requiring longer reaction times or higher temperatures.

This guide will explore this trade-off through two fundamental case studies in asymmetric synthesis.

Part 2: Case Study I: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction used to benchmark the effectiveness of chiral ligands.[5] Chiral β-amino alcohols are preeminent catalysts for this transformation, forming a chiral zinc-alkoxide complex in situ that delivers the alkyl group to one enantiotopic face of the aldehyde.[6]

Comparative Performance Analysis

While direct data for the dipropylamino variant is unavailable, we can compare the performance of other N,N-dialkyl amino alcohols against different classes of catalysts for the addition of diethylzinc to benzaldehyde. This allows us to interpolate the potential efficacy of our target compound.

Catalyst / Ligand SystemCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Reference
(1R,2S)-N-Pyrrolidinylnorephedrine 29598% (S)[7]
(-)-DAIB (a dimethylamino alcohol) 2~97%98% (R)[5]
Fructose-derived β-amino alcohol 2010096% (S)[6][8]
Azetidine Alcohols 10High94-100%[5]
TADDOLs (a diol-based ligand) LowHighup to 99%[5][8]

Expert Analysis: The data consistently shows that chiral amino alcohols achieve exceptionally high yields and enantioselectivities (often >95% ee).[7][8] The performance of (-)-DAIB, a dimethylamino-containing ligand, is exemplary.[5] It is hypothesized that increasing the N-alkyl chain length from methyl to propyl in the 2-amino-2-methylpropan-1-ol series would further refine the steric environment, potentially enhancing the enantioselectivity for certain substrates by creating a more rigid and selective transition state. The N-propyl groups would offer a balance between the smaller methyl groups and much bulkier substituents, potentially mitigating a significant drop in reactivity while improving stereocontrol.

Proposed Catalytic Cycle

The mechanism involves the formation of a dimeric zinc complex bridged by the chiral amino alcohol. This organized transition state is key to achieving high stereoselectivity.

G cluster_0 Catalyst Activation cluster_1 Stereoselective Addition cluster_2 Product Release Ligand R'₂N-CH₂-C(CH₃)₂-OH (Amino Alcohol) Active_Catalyst Chiral Zinc-Alkoxide Dimer [(Ligand-O-Zn-Et)₂] Ligand->Active_Catalyst + Et₂Zn - EtH Et2Zn Et₂Zn TS Organized Six-Membered Transition State Active_Catalyst->TS + Aldehyde Active_Catalyst->TS Aldehyde R-CHO (Aldehyde) Intermediate Zinc-Alkoxide Product TS->Intermediate Ethyl Transfer Intermediate->Active_Catalyst Catalyst Regeneration Product Chiral Secondary Alcohol R-CH(Et)-OH Intermediate->Product + H₂O Workup Intermediate->Product

Caption: Proposed catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde.

Experimental Protocol: General Procedure

This protocol is a self-validating system; successful synthesis of a highly enantioenriched product confirms the efficacy of the entire workflow.

  • Catalyst Preparation (In Situ): To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral amino alcohol (e.g., 2-(dipropylamino)-2-methylpropan-1-ol) (0.02 mmol, 2 mol%) and anhydrous toluene (2 mL).

  • Zincation: Add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the zinc-alkoxide complex.

  • Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 equiv) dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C or room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Part 3: Case Study II: Asymmetric Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to chiral secondary alcohols.[9] The reaction employs a chiral oxazaborolidine catalyst, which is formed in situ from a chiral β-amino alcohol and borane.[10][11] The catalyst coordinates with another equivalent of borane to form a highly effective and stereodirecting hydride-donating complex.[12]

Comparative Performance Analysis

The classic CBS catalyst is derived from proline. However, other amino alcohols can be used, and their structural properties directly influence the outcome. A catalyst derived from a sterically hindered scaffold like 2-(dipropylamino)-2-methylpropan-1-ol would present a compelling alternative to the traditional proline-based system.

Catalyst Precursor Amino AlcoholSubstrateYield (%)Enantiomeric Excess (ee%)Reference
(S)-Diphenylprolinol (Corey's Catalyst) Acetophenone>9597% (R)[9][10]
(S)-Diphenylprolinol (Corey's Catalyst) α-Tetralone>9598% (S)[9]
N,N-dimethyl-2-amino-1,2-dicyclohexylethanol ChalconeHigh86.7%[13]
2-amino-2-cyclohexylethanol AcetophenoneHigh94.7%[13]

Expert Analysis: The CBS reduction is renowned for its high enantioselectivity across a broad range of substrates.[10] Studies have shown that modifying the amino alcohol backbone can lead to highly effective catalysts. For instance, replacing the phenyl groups in traditional ligands with more sterically demanding cyclohexyl groups has been shown to furnish catalysts that are consistently more effective.[13] Based on this principle, an oxazaborolidine derived from 2-(dipropylamino)-2-methylpropan-1-ol is an excellent candidate for investigation. The gem-dimethyl group on the backbone provides significant steric bulk, which, combined with the N-dipropyl groups, would create a highly rigid and selective catalyst, likely yielding excellent enantioselectivity.

Experimental Workflow and Mechanism

The workflow involves the formation of the catalyst followed by the stereoselective reduction of the ketone.

G cluster_0 Catalyst Formation cluster_1 Active Complex Formation cluster_2 Reduction & Product Formation AminoAlcohol Chiral Amino Alcohol CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) AminoAlcohol->CBS_Catalyst Borane1 BH₃•THF (1 equiv) Borane1->CBS_Catalyst Active_Complex Catalyst-Borane Complex CBS_Catalyst->Active_Complex CBS_Catalyst->Active_Complex Borane2 BH₃•THF (Reducing Agent) Borane2->Active_Complex TS Chair-like Transition State Active_Complex->TS + Ketone Active_Complex->TS Ketone Prochiral Ketone Product_Complex Product-Borane Adduct TS->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Catalyst Turnover Final_Product Chiral Secondary Alcohol Product_Complex->Final_Product Hydrolysis

Caption: Experimental workflow and catalytic cycle for the CBS reduction of a prochiral ketone.

Experimental Protocol: General Procedure
  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., 2-(dipropylamino)-2-methylpropan-1-ol) (0.1 mmol, 10 mol%) in anhydrous THF (2 mL). Add a 1.0 M solution of borane-THF complex (BH₃•THF) (0.1 mmol, 10 mol%) dropwise at room temperature. Stir for 15-20 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reduction: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). In a separate flask, dissolve the prochiral ketone (1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL).

  • Slow Addition: Add the ketone solution and a 1.0 M solution of BH₃•THF (0.6-1.0 mmol, 0.6-1.0 equiv, as the stoichiometric reductant) simultaneously and dropwise via two separate syringe pumps to the catalyst solution over a period of 30-60 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature until TLC or GC analysis indicates complete consumption of the ketone.

  • Quenching and Workup: Slowly and carefully quench the reaction by adding methanol (2 mL) dropwise at low temperature. Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

  • Purification and Analysis: Redissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography. Determine the yield and enantiomeric excess (chiral HPLC/GC).

Conclusion and Future Outlook

While direct experimental data for 2-(Dipropylamino)-2-methylpropan-1-ol in organic synthesis remains to be published, a comparative analysis based on its structural analogues provides a strong foundation for predicting its behavior and utility. The inherent steric hindrance from the gem-dimethyl backbone, combined with the tunable N-dipropyl groups, makes it a highly promising candidate ligand for asymmetric catalysis.

Comparison Summary:

Feature2-Amino-2-methylpropan-1-ol DerivativesProline/Norephedrine DerivativesTADDOLs / BINOLs
Synthesis Simple, from inexpensive starting material (AMP)Readily available from chiral poolMore complex, multi-step synthesis
Tunability High (easy to vary N-alkyl groups)Moderate (modifications are possible)Lower (scaffold is fixed)
Predicted Performance Potentially very high enantioselectivityProven high enantioselectivityProven very high enantioselectivity
Key Advantage Excellent balance of accessibility, tunability, and steric controlWell-established, predictable resultsExtremely high selectivity, often used when others fail

Future Directions: The logical next step is the empirical validation of 2-(dipropylamino)-2-methylpropan-1-ol and its analogues (N,N-diethyl, N,N-dibutyl) in the benchmark reactions detailed in this guide. Such studies would provide invaluable quantitative data, firmly establishing the structure-activity relationship within this ligand class. Furthermore, their application in other important transformations, such as asymmetric Michael additions, aldol reactions, and as ligands in transition-metal-catalyzed cross-coupling, represents a fertile ground for future research and development.

References

A complete list of references cited in this guide is provided below.

  • BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohol Catalysts: A Cost-Benefit Analysis for Researchers.
  • Carballo, R. M., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(15), 5883. [Link]

  • Ghorai, M. K., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5764–5768. [Link]

  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • Hoveyda, A. H., et al. (2017). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Angewandte Chemie International Edition, 56(1), 324-328. [Link]

  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. M.Phil. Thesis, The Hong Kong Polytechnic University. [Link]

  • ResearchGate. (2022). The selected enzymatic synthesis of chiral 1,2‐amino alcohols. [Link]

  • PubMed. (1994). [Synthetic 2-amino Alcohol Derivatives as Chiral Auxiliaries]. Yakugaku Zasshi, 114(4), 201-18. [Link]

  • Martínez, C., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 26(36), 7624–7629. [Link]

  • Filo. (2025). Corey-Bakshi-Shibata (CBS) enantioselective reduction. [Link]

  • Martínez, C., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ResearchGate. [Link]

  • Martínez, C., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Bentham Science. (2010). L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Letters in Organic Chemistry, 7(1), 68-71. [Link]

  • ResearchGate. (2008). Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link]

  • BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols.
  • BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Focus on the Enantioselective Addition of Diethylzinc to Aldehydes.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • ResearchGate. (2016). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]

  • PubMed. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines... Angewandte Chemie International Edition, 61(17). [Link]

  • PubMed. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518-9. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Google Patents. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

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peer-reviewed articles on the applications of hindered amino alcohols in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of hindered amino alcohols in asymmetric catalysis, designed for researchers and drug development professionals.[1]

Executive Summary & Design Principles

In asymmetric catalysis, the "hindered" nature of an amino alcohol is not merely a structural feature but the primary driver of stereocontrol.[1] Unlike simple chelators, hindered amino alcohols utilize bulky substituents (e.g., tert-butyl, diphenyl, adamantyl, or fused bicyclic systems like camphor) to create a "chiral pocket."[1] This pocket restricts the translational freedom of substrates, forcing reaction trajectories through the lowest-energy transition state—typically the one leading to high enantiomeric excess (ee).[1]

Core Mechanism: Steric Steering.[1]

  • Unhindered Ligands: Allow multiple approach vectors, leading to racemic or low-ee products.[1]

  • Hindered Ligands: Lock the metal center or substrate into a rigid conformation, destabilizing the transition state of the undesired enantiomer (steric clash).[1]

Comparative Case Study 1: Asymmetric Alkylation of Aldehydes

The enantioselective addition of organozinc reagents (e.g., Diethylzinc, Et₂Zn) to aldehydes is the benchmark reaction for amino alcohol ligands.[1] The catalytic species is a Lewis acidic zinc complex.

Performance Comparison: Ligand Architecture

The following table compares the performance of standard (moderately hindered) ligands against highly hindered bicyclic and carbohydrate-derived scaffolds in the alkylation of benzaldehyde.

Table 1: Comparative Efficacy in Et₂Zn Addition to Benzaldehyde

Ligand ClassRepresentative LigandSteric FeatureYield (%)ee (%)Selectivity Driver
Standard (1R,2S)-EphedrineMethyl/Phenyl85-9560-80Moderate face shielding; conformational flexibility allows leakage.
Highly Hindered (-)-DAIB (Noyori's Ligand)Camphor backbone>9598-99 Rigid bicyclic skeleton prevents ligand dissociation and locks the transition state.
Carbohydrate Fructose-derived (Cis-β)Furanose ring90-9596Fixed "cis" geometry mimics the rigid bite angle of DAIB.
Acyclic Simple β-Amino AlcoholIsopropyl80-90<50Lack of bulk allows rotation around C-N bond, eroding selectivity.[1]
Mechanistic Insight: The Noyori Transition State

The reaction proceeds via a dinuclear Zn complex.[1] The hindered ligand (DAIB) bridges two zinc atoms.[1] The steric bulk of the ligand forces the aldehyde to coordinate in a specific orientation to avoid clashing with the ligand's methyl/aryl groups.

Visualization: Catalytic Cycle & Transition State

G cluster_legend Steric Steering Mechanism L Ligand (DAIB) (Hindered Amino Alcohol) Complex Dinuclear Zn Catalyst (Active Species) L->Complex + ZnR2 - RH Zn ZnR2 (Dialkylzinc) Zn->Complex TS Transition State (Rigid 6-membered ring) Complex->TS + Aldehyde Coordination Aldehyde Substrate (R-CHO) Aldehyde->TS Product Chiral Alcohol (>98% ee) TS->Product Alkyl Transfer + Hydrolysis Product->Complex Catalyst Regeneration desc The hindered ligand prevents formation of the 'anti' transition state via steric clash.

Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes.[1] The hindered ligand dictates the geometry of the dinuclear zinc transition state.

Comparative Case Study 2: Asymmetric Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction utilizes chiral oxazaborolidines derived from amino alcohols to reduce ketones to chiral alcohols.[2]

Performance Comparison: Steric Bulk on the Nitrogen

The stability and selectivity of the oxazaborolidine catalyst depend heavily on the substituents on the carbinol carbon and the nitrogen atom.

Table 2: Impact of Steric Hindrance in CBS Reduction of Acetophenone

Catalyst PrecursorSubstituents (C-Pos / N-Pos)Stabilityee (%)Notes
Proline (Standard) Diphenyl / HModerate90-94The "gold standard." Diphenyl groups shield one face effectively.[1]
Unhindered Proline H / HLow<10Rapid decomposition; no facial discrimination.[1]
Highly Hindered Diphenyl / Methyl High97-99 Methyl group on N prevents B-N dissociation, enhancing catalyst lifetime.[1]
Bicyclic Pinene-fusedHigh95-98Rigid backbone offers excellent selectivity for aliphatic ketones.[1]
Experimental Protocol: CBS Reduction (High-Hindrance System)

Objective: Enantioselective reduction of Acetophenone using (S)-Me-CBS catalyst.

Reagents:

  • (S)-Me-CBS reagent (1.0 M in toluene).

  • Borane-THF complex (BH₃·THF, 1.0 M).[1]

  • Acetophenone (dried).[1]

  • Anhydrous THF.[1]

Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, charge (S)-Me-CBS (0.1 eq).

  • Borane Addition: Add BH₃·THF (0.6 eq) at room temperature. Stir for 15 min. Note: The hindered catalyst stabilizes the borane adduct.

  • Substrate Addition: Cool to -20°C. Slowly add Acetophenone (1.0 eq) and remaining BH₃·THF (0.4 eq) simultaneously over 1 hour via syringe pump.

    • Why? Slow addition maintains a low concentration of free ketone, ensuring reduction occurs only via the chiral catalyst pathway, not the background non-selective borane pathway.[1]

  • Quench: Add MeOH dropwise (CAUTION: H₂ evolution).

  • Workup: Standard aqueous extraction.

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Comparative Case Study 3: Bifunctional Organocatalysis

In organocatalysis (e.g., Michael addition, Aldol), hindered amino alcohols often act as bifunctional catalysts: the amine activates the nucleophile (via enamine/iminium) or acts as a base, while the hydroxyl group directs the electrophile via Hydrogen Bonding.[1]

Performance Comparison: Michael Addition

Reaction: Addition of cyclohexanone to nitroolefins.[1]

Table 3: Substituent Effects on Selectivity

CatalystStructuredr (syn:anti)ee (%)Mechanism
Simple Pyrrolidine-methanol3:115Poor control; H-bonding is too weak/flexible.
Hindered Diphenylprolinol silyl ether >20:199 Bulky silyl ether blocks the top face; forces approach from bottom.[1]
Thiourea-Fused γ-Amino Alcohol (t-Butyl)15:193Thiourea enhances H-bonding; t-Butyl group locks conformation.
Visualization: Bifunctional Activation Pathway

Organocatalysis cluster_mechanism Dual Activation Mode Cat Hindered Amine Catalyst (Diphenylprolinol) Enamine Enamine Intermediate (Sterically Shielded) Cat->Enamine Covalent Activation Sub1 Donor (Ketone) Sub1->Enamine Sub2 Acceptor (Nitroolefin) H_Bond H-Bonding Network (Directional Steering) Sub2->H_Bond LUMO Lowering Product Michael Adduct (>99% ee) Enamine->Product C-C Bond Formation (Re-face attack only) H_Bond->Product

Figure 2: Bifunctional activation mode.[1] The bulky catalyst forms a shielded enamine while directing the electrophile via non-covalent interactions.

Critical Analysis & Selection Guide

When selecting a hindered amino alcohol for a new process, consider the following trade-offs:

  • Cost vs. Selectivity:

    • Ephedrine/Proline:[1] Cheap, available in bulk.[1] Use for initial screens or when 80-90% ee is acceptable (recrystallization can upgrade ee).[1]

    • DAIB/Diphenylprolinol: Expensive.[1] Mandatory for late-stage pharma intermediates where >98% ee is required to avoid difficult separations.[1]

  • Tunability:

    • Hindered ligands often allow "fine-tuning."[1] For example, changing a phenyl group to a 3,5-bis(trifluoromethyl)phenyl group can drastically alter electronic properties without changing the steric bulk, enhancing Lewis acidity in metal-catalyzed reactions.[1]

  • Solvent Compatibility:

    • Highly hindered ligands (e.g., adamantyl derivatives) are often lipophilic, making them excellent for reactions in non-polar solvents (Toluene, Hexane) but poor in aqueous media.[1]

References

  • Noyori, R., & Kitamura, M. (1989).[1] Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][3][4] Angewandte Chemie International Edition. [1]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][5][6] Journal of the American Chemical Society.[1] [1]

  • Vázquez-Amaya, T., et al. (2024).[1] Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. [1]

  • Palomo, C., et al. (2009).[1] Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition. Chemical Communications.[1]

  • Nugent, W. A. (2002).[1] Chiral Amino Alcohol Ligands in Asymmetric Catalysis. Chemical Reviews. [1]

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Safety Operating Guide

Comprehensive Handling and Personal Protective Equipment (PPE) Guide for 2-(Dipropylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(Dipropylamino)-2-methylpropan-1-ol (CAS No. 854665-19-3). As this compound is not widely characterized, the following procedures are based on its known GHS classifications and the established best practices for handling substituted amino alcohols, which often present irritation and corrosive hazards. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Immediate Hazard Assessment

While comprehensive toxicological data is limited, related amino alcohol compounds are known to be irritants. For instance, 2-Amino-2-methyl-1-propanol is recognized as a skin and eye irritant.[1] Similarly, 2-methylpropan-1-ol is classified as causing skin irritation and serious eye damage.[2][3][4] Therefore, a cautious approach is mandatory.

Known GHS Classifications for Structurally Similar Chemicals:

  • Skin Irritation: Causes skin irritation.[3][5]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[3][5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Based on these classifications, the primary risks associated with handling 2-(Dipropylamino)-2-methylpropan-1-ol are dermal contact, eye splash, and inhalation of aerosols or vapors.

The Hierarchy of Controls: A Foundational Safety Principle

Before relying on PPE, which is the last line of defense, a systematic approach to hazard mitigation must be implemented.[6] This "Hierarchy of Controls" prioritizes strategies that offer the highest level of protection.

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The primary method for controlling exposure is to handle 2-(Dipropylamino)-2-methylpropan-1-ol within a certified chemical fume hood. This minimizes the risk of inhaling vapors or aerosols.[1] Eyewash stations and safety showers must be readily accessible.[1][7]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical. Limit the quantity of material handled at any one time and restrict access to authorized personnel only.

Core PPE Requirements: A Detailed Breakdown

When direct handling is unavoidable, the following PPE is mandatory. The selection is directly informed by the potential for skin, eye, and respiratory irritation.

Body PartRequired PPEStandardRationale & Field Insights
Eyes/Face Chemical Splash GogglesANSI Z87.1 / EN166Causality: Protects against splashes that can cause serious eye damage.[2][8] Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a high splash risk, such as transfers of large volumes or heating.[9]
Skin (Hands) Chemical-Resistant Gloves (Nitrile or Neoprene)ASTM D6978-05Causality: Prevents direct skin contact, mitigating the risk of skin irritation.[8] Nitrile gloves offer good splash protection for many organic chemicals. For prolonged contact or immersion, heavier-duty gloves like butyl rubber or neoprene are recommended. Best Practice: Double-gloving is advised for neat transfers. Always inspect gloves for pinholes or degradation before use and change them immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[6]
Body Laboratory Coat (Chemical-Resistant)N/ACausality: Protects against incidental spills and splashes on clothing and skin. A standard cotton lab coat is acceptable for small quantities, but a fluid-resistant coat (e.g., polyester or a poly-cotton blend) is preferable. For larger quantities, a chemical-resistant apron worn over the lab coat provides an additional barrier.[10][11]
Respiratory Not typically required with proper engineering controlsNIOSH/EN 149Causality: A certified chemical fume hood is the primary engineering control to prevent respiratory irritation.[7] A respirator (e.g., an air-purifying respirator with an organic vapor cartridge) should only be necessary in the event of a large spill or a failure of engineering controls, and personnel must be properly fit-tested and trained for its use.[7]

Procedural Guidance: From Handling to Disposal

Protocol 3.1: Safe Handling and Use in the Laboratory
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the indicated working height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as detailed in Section 2: lab coat, chemical splash goggles, and appropriate gloves.

  • Chemical Transfer: When weighing or transferring the chemical, perform the task well within the fume hood to contain any vapors or dust. Use a spatula for solids or a pipette for liquids.

  • Post-Handling: After use, securely cap the container. Wipe down the work surface with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally the goggles. Wash hands thoroughly with soap and water immediately after removing gloves.[5]

Protocol 3.2: Emergency Response - Spill Management
  • Small Spill (in a fume hood):

    • Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

    • Using forceps or a scoop, place the contaminated absorbent material into a designated, labeled hazardous waste container.

    • Wipe the area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues and the laboratory supervisor.

    • If safe to do so, increase ventilation to the area.

    • Prevent the spill from entering drains.[8]

    • Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt to clean up the spill.

Protocol 3.3: Waste Characterization and Disposal

Improper disposal of chemical waste poses a significant safety and environmental risk.[12] All waste containing 2-(Dipropylamino)-2-methylpropan-1-ol must be treated as hazardous.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Keep it separate from strong oxidizers and acids.[13]

  • Containerization: Use a robust, chemically compatible, and clearly labeled waste container.[12][13] The label must read "Hazardous Waste" and list the full chemical name.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area away from heat sources and direct sunlight.[12]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour this chemical down the drain.[14][15]

Waste_Disposal_Workflow cluster_1 Start Waste Generated Segregate Segregate Waste (Isolate from incompatible chemicals) Start->Segregate Label Label Container ('Hazardous Waste', Chemical Name, Date) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Request Request Institutional Waste Pickup Store->Request End Proper Disposal Request->End

Caption: Workflow for the safe disposal of chemical waste.

References

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23435, 2-(Dimethylamino)-2-methylpropanol. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 422780, 2-Methyl-2-methylamino-1-propanol. Retrieved from [Link]

  • Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE). Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Methylpropan-1-ol. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet: 2-methylpropan-1-ol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: (R)-2-Amino-5-diethylaminopentane. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.